(S)-6-fluorochroman-4-amine hydrochloride
Description
Properties
IUPAC Name |
(4S)-6-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-2,5,8H,3-4,11H2;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMBQKMHABXVJN-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719929 | |
| Record name | (4S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260609-97-9 | |
| Record name | (4S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (S)-6-fluorochroman-4-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-6-fluorochroman-4-amine hydrochloride is a chiral organic compound belonging to the chroman class of molecules. Its structural similarity to known bioactive compounds suggests its potential as a valuable scaffold in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, and potential biological relevance. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates the existing information and provides general experimental protocols and workflows relevant to its synthesis and characterization.
Chemical and Physical Properties
This compound is a stable, solid compound at room temperature. Its core structure consists of a fluorinated chroman ring system with an amine group at the 4-position, rendered as a hydrochloride salt.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (4S)-6-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | PubChem |
| CAS Number | 1260609-97-9 | BLDpharm[1] |
| Molecular Formula | C₉H₁₁ClFNO | BLDpharm[1] |
| Molecular Weight | 203.64 g/mol | BLDpharm[1] |
| Appearance | White to off-white solid (presumed) | General knowledge |
| Melting Point | Data not available in public literature | - |
| Solubility | Expected to be soluble in water and polar organic solvents | General knowledge of hydrochloride salts |
| Purity | Typically >95% (as supplied by commercial vendors) | CymitQuimica[2] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Data |
| ¹H NMR | Data not available in public literature. Expected signals would include aromatic protons, diastereotopic protons of the chroman ring, and a methine proton adjacent to the amine. |
| ¹³C NMR | Data not available in public literature. Expected signals would include aromatic carbons (with C-F coupling), aliphatic carbons of the chroman ring, and a carbon bearing the amine group. |
| Mass Spectrometry (MS) | Data not available in public literature. The expected molecular ion peak for the free base (C₉H₁₀FNO) would be at m/z 167.07. |
| Infrared (IR) Spectroscopy | Data not available in public literature. Expected characteristic peaks would include N-H stretching (amine salt), C-H stretching (aromatic and aliphatic), C-F stretching, and C-O-C stretching. |
Synthesis and Experimental Protocols
General Synthetic Approach
A plausible synthetic route, based on established chemical literature for analogous compounds, is outlined below.
Experimental Workflow for Characterization
The following workflow outlines the standard procedures for the structural confirmation and purity assessment of a newly synthesized batch of this compound.
Biological Activity and Signaling Pathways
While specific biological data for this compound is not available in the peer-reviewed literature, studies on analogous 6-fluorochroman derivatives have demonstrated their potential as antagonists for the 5-HT1A receptor.[3] The 5-HT1A receptor is a subtype of the serotonin receptor that is implicated in the modulation of mood, anxiety, and cognition. Antagonism of this receptor is a therapeutic strategy for certain central nervous system disorders.
Potential Signaling Pathway: 5-HT1A Receptor Antagonism
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist like this compound would bind to the 5-HT1A receptor but not activate it, thereby blocking the downstream signaling cascade initiated by serotonin.
Safety and Handling
Detailed toxicology data for this compound is not available. As with any research chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound represents a promising, yet under-characterized, chemical entity. Its structural features suggest potential for biological activity, particularly as a modulator of serotonin receptors. The lack of comprehensive public data on its physicochemical properties and biological activity highlights an opportunity for further research. The information and generalized protocols provided in this guide serve as a foundation for researchers and drug development professionals to initiate their own investigations into this intriguing molecule.
References
Elucidation of the Stereochemical and Structural Integrity of (S)-6-fluorochroman-4-amine hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the structural elucidation of (S)-6-fluorochroman-4-amine hydrochloride. This chiral amine is a key building block in the synthesis of various pharmacologically active molecules. A thorough understanding of its three-dimensional structure and spectral characteristics is paramount for ensuring the quality, efficacy, and safety of the final drug products.
While a dedicated, publicly available, complete structure elucidation for this compound is not available, this guide consolidates expected analytical data based on structurally similar compounds and established principles of organic chemical analysis. The experimental protocols provided are derived from general and analogous synthetic and analytical procedures for chiral chroman amines.
Chemical Identity and Physical Properties
This compound is the hydrochloride salt of the chiral amine (S)-6-fluorochroman-4-amine. The presence of a stereocenter at the C4 position necessitates precise stereochemical control during synthesis and rigorous analytical verification.
| Identifier | Value | Reference |
| Chemical Name | (4S)-6-fluoro-3,4-dihydro-2H-chromen-4-amine hydrochloride | [1] |
| CAS Number | 1260609-97-9 | [2] |
| Molecular Formula | C₉H₁₁ClFNO | [2] |
| Molecular Weight | 203.64 g/mol | [2] |
| Appearance | Expected to be a crystalline solid | General Knowledge |
| Solubility | Expected to be soluble in water and polar organic solvents | General Knowledge |
Proposed Synthetic and Analytical Workflow
The structural confirmation of this compound involves a multi-step process encompassing synthesis, purification, and comprehensive spectroscopic and crystallographic analysis.
Caption: Proposed workflow for the synthesis and structural elucidation of this compound.
Spectroscopic Characterization (Predicted Data)
The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally related chroman derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.20 - 7.00 | m | 2H | Aromatic CH (H5, H7) |
| 6.95 | dd | 1H | Aromatic CH (H8) |
| 4.40 | t | 1H | CH-NH₃⁺ (H4) |
| 4.30 - 4.15 | m | 2H | O-CH₂ (H2) |
| 2.40 - 2.20 | m | 2H | CH₂ (H3) |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, D₂O)
| Chemical Shift (δ, ppm) | Assignment |
| 158.5 (d, J ≈ 240 Hz) | C-F (C6) |
| 150.0 | C-O (C8a) |
| 125.0 (d, J ≈ 8 Hz) | C5 |
| 118.0 (d, J ≈ 23 Hz) | C7 |
| 115.5 (d, J ≈ 8 Hz) | C4a |
| 114.0 (d, J ≈ 22 Hz) | C8 |
| 64.0 | O-CH₂ (C2) |
| 50.0 | CH-NH₃⁺ (C4) |
| 30.0 | CH₂ (C3) |
Note: The chemical shifts and coupling constants (J) involving fluorine are estimations and can vary.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 2800 | Strong, Broad | N-H and C-H stretching (amine salt) |
| 1620, 1500 | Medium | C=C aromatic stretching |
| 1250 | Strong | C-O-C asymmetric stretching |
| 1100 | Strong | C-F stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion |
| 168.0819 | [M+H]⁺ (for the free amine, C₉H₁₁FNO⁺) |
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the absolute stereochemistry and solid-state conformation of this compound.[3] The process would involve growing a suitable single crystal and analyzing its diffraction pattern.
Caption: General workflow for single-crystal X-ray crystallography.
A successful crystallographic analysis would provide precise data on bond lengths, bond angles, and the conformation of the chroman ring, unequivocally confirming the (S) configuration at the C4 stereocenter.
Experimental Protocols (General Procedures)
The following are generalized experimental protocols for the synthesis and analysis of this compound, based on procedures for analogous compounds.
Synthesis of Racemic 6-fluorochroman-4-amine
A common route to chroman-4-amines involves the reduction of the corresponding oxime.
-
Oximation of 6-fluorochroman-4-one: 6-fluorochroman-4-one is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol. The reaction mixture is typically heated to reflux for several hours.
-
Reduction of the Oxime: The resulting 6-fluorochroman-4-one oxime is then reduced. A common method is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternative reducing agents like lithium aluminum hydride (LiAlH₄) can also be used.
-
Workup and Isolation: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography.
Chiral Resolution of (S)-6-fluorochroman-4-amine
The separation of the enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent.[4]
-
Salt Formation: The racemic 6-fluorochroman-4-amine is dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with a solution of a chiral acid, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid.
-
Fractional Crystallization: The diastereomeric salts will have different solubilities. By carefully cooling the solution, one diastereomer will preferentially crystallize.
-
Isolation and Liberation of the Free Amine: The crystals are collected by filtration. The free (S)-6-fluorochroman-4-amine is then liberated by treating the diastereomeric salt with a base (e.g., NaOH solution) and extracting with an organic solvent.
Formation of the Hydrochloride Salt
-
The purified (S)-6-fluorochroman-4-amine is dissolved in a suitable solvent like diethyl ether or ethyl acetate.
-
A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise with stirring.
-
The this compound will precipitate out of the solution.
-
The solid is collected by filtration, washed with the solvent, and dried under vacuum.
Analytical Instrumentation and Conditions
-
NMR Spectroscopy: Spectra are typically recorded on a 400 or 500 MHz spectrometer. Deuterated solvents such as D₂O, DMSO-d₆, or CD₃OD are used.
-
IR Spectroscopy: Spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.
-
X-ray Crystallography: Data is collected on a single-crystal X-ray diffractometer, typically using Mo Kα or Cu Kα radiation.
Conclusion
The structural elucidation of this compound is a critical step in its application as a pharmaceutical intermediate. A combination of spectroscopic techniques and, most definitively, single-crystal X-ray crystallography is required to confirm its chemical structure, purity, and absolute stereochemistry. This guide provides the foundational knowledge and expected data for researchers and scientists involved in the synthesis and analysis of this and related chiral molecules. The provided protocols, while general, offer a solid starting point for the development of specific, validated analytical methods.
References
- 1. (S)-6-Fluorochroman-4-amine | C9H10FNO | CID 46911904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1260609-97-9|this compound|BLD Pharm [bldpharm.com]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to (S)-6-fluorochroman-4-amine hydrochloride
CAS Number: 1260609-97-9
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chemical and Physical Properties
A summary of the known and predicted physicochemical properties of (S)-6-fluorochroman-4-amine and its hydrochloride salt are presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClFNO | Chemical Supplier Catalogs |
| Molecular Weight | 203.64 g/mol | Chemical Supplier Catalogs |
| IUPAC Name | (4S)-6-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | PubChem |
| Appearance | White to off-white solid (predicted) | --- |
| Solubility | Soluble in water and polar organic solvents (predicted) | --- |
| pKa | 9.12 ± 0.20 (predicted for the amine) | ChemAxon |
Synthesis
A specific, detailed synthesis protocol for (S)-6-fluorochroman-4-amine hydrochloride is not publicly available in peer-reviewed literature. However, a general and plausible synthetic route can be devised based on established methods for the asymmetric synthesis of chiral amines and the formation of the chroman ring system.
General Asymmetric Synthesis of Chiral 4-Aminochromans
The synthesis of chiral 4-aminochromans can be achieved through several asymmetric methods. One common approach involves the asymmetric reduction of a chroman-4-one precursor followed by conversion of the resulting alcohol to an amine with retention of stereochemistry, or through direct asymmetric reductive amination.
Experimental Protocol: Asymmetric Reductive Amination (General)
-
Starting Material: 6-fluorochroman-4-one.
-
Reaction: The ketone is reacted with a chiral amine or a chiral auxiliary in the presence of a reducing agent. Alternatively, a prochiral enamine intermediate can be asymmetrically hydrogenated using a chiral catalyst.
-
Reagents:
-
6-fluorochroman-4-one
-
Ammonia source (e.g., ammonium acetate, ammonia gas)
-
Reducing agent (e.g., sodium cyanoborohydride, or H₂ gas with a chiral catalyst like a Rh or Ir complex with a chiral phosphine ligand).
-
Chiral auxiliary or catalyst.
-
Solvent (e.g., methanol, ethanol, THF).
-
-
Procedure: a. To a solution of 6-fluorochroman-4-one in the chosen solvent, add the ammonia source and the chiral auxiliary/catalyst. b. Stir the mixture at room temperature for a specified time to allow for imine formation. c. Introduce the reducing agent and allow the reaction to proceed until completion, monitoring by TLC or LC-MS. d. Quench the reaction and perform an aqueous work-up. e. Purify the resulting (S)-6-fluorochroman-4-amine by column chromatography.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, isopropanol) and treat with a solution of HCl in the same or a compatible solvent to precipitate the hydrochloride salt.
Biological Activity and Mechanism of Action
This compound is predicted to function as a γ-secretase modulator (GSM). GSMs are a class of allosteric modulators of the γ-secretase enzyme complex, which is a key player in the pathogenesis of Alzheimer's disease.
The Amyloid Cascade Hypothesis and γ-Secretase
The amyloid cascade hypothesis posits that the accumulation of amyloid-β (Aβ) peptides, particularly the 42-amino acid isoform (Aβ42), in the brain is a primary event in the development of Alzheimer's disease. Aβ peptides are generated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and the γ-secretase complex.
Mechanism of Action of GSMs
Unlike γ-secretase inhibitors which block the enzyme's activity altogether, GSMs bind to an allosteric site on the γ-secretase complex. This binding does not inhibit the overall proteolytic activity but rather modulates the processivity of the enzyme. The result is a shift in the cleavage pattern of the APP C-terminal fragment, leading to a decrease in the production of the highly amyloidogenic Aβ42 and an increase in the production of shorter, less aggregation-prone Aβ peptides such as Aβ38 and Aβ37.
Caption: Mechanism of Action of a γ-Secretase Modulator (GSM).
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of this compound as a γ-secretase modulator.
Cell-Based Aβ Production Assay
This assay measures the effect of the compound on the secretion of Aβ peptides from cells overexpressing human APP.
Experimental Protocol:
-
Cell Line: HEK293 cells stably expressing human APP with the Swedish mutation (HEK293-APP_swe).
-
Procedure: a. Seed HEK293-APP_swe cells in 96-well plates at a density of 5 x 10⁴ cells/well and culture for 24 hours. b. Prepare serial dilutions of this compound in cell culture medium. c. Remove the existing medium from the cells and replace it with the medium containing the test compound or vehicle control (e.g., 0.1% DMSO). d. Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator. e. Collect the conditioned medium from each well. f. Analyze the levels of Aβ40 and Aβ42 in the conditioned medium using a commercially available ELISA kit (e.g., from Meso Scale Discovery or Invitrogen).
-
Data Analysis: a. For each concentration of the test compound, calculate the percentage of Aβ40 and Aβ42 relative to the vehicle control. b. Plot the percentage of Aβ40 and Aβ42 against the log of the compound concentration. c. Determine the IC₅₀ values for the reduction of Aβ40 and Aβ42 by fitting the data to a four-parameter logistic equation.
Caption: Workflow for the cell-based Aβ production assay.
Notch Cleavage Assay
A critical aspect of GSM development is to ensure selectivity for APP processing over other γ-secretase substrates, most notably Notch. Inhibition of Notch signaling can lead to toxicity.
Experimental Protocol:
-
Cell Line: A cell line with a Notch-dependent reporter system, such as a Gal4-UAS luciferase reporter system where the expression of a constitutively active Notch construct is driven by a tetracycline-inducible promoter.
-
Procedure: a. Seed the reporter cells in 96-well plates. b. Induce the expression of the Notch construct. c. Treat the cells with serial dilutions of this compound alongside a known γ-secretase inhibitor as a positive control. d. Incubate for 24 hours. e. Measure the luciferase activity using a commercial luciferase assay system.
-
Data Analysis: a. Calculate the percentage of Notch signaling inhibition relative to the vehicle control. b. Determine the IC₅₀ for Notch inhibition and compare it to the IC₅₀ for Aβ42 reduction to establish a selectivity window.
Quantitative Data (Representative for a potent GSM)
As specific data for this compound is not available, the following table presents representative data for a potent and well-characterized GSM, BPN-15606, to provide a benchmark for expected activity.
| Assay | Parameter | BPN-15606 |
| Aβ42 Production (SH-SY5Y cells) | IC₅₀ | 7 nM |
| Aβ40 Production (SH-SY5Y cells) | IC₅₀ | 17 nM |
| Notch Cleavage | IC₅₀ | > 25,000 nM |
| Selectivity Window (Notch/Aβ42) | > 3500-fold |
Conclusion
This compound is a promising chemical entity with the potential to act as a selective γ-secretase modulator. This mechanism of action holds significant therapeutic potential for the treatment of Alzheimer's disease by specifically targeting the production of the pathogenic Aβ42 peptide while sparing other essential γ-secretase functions. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for the detailed characterization of this compound. Further research is warranted to elucidate its specific synthesis, in vitro and in vivo potency, selectivity, and pharmacokinetic/pharmacodynamic properties to fully assess its therapeutic potential.
(S)-6-Fluorochroman-4-amine Hydrochloride: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-6-fluorochroman-4-amine hydrochloride has emerged as a critical chiral building block in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system (CNS). Its unique structural features, combining a fluorinated chroman scaffold with a stereodefined amine, make it a valuable intermediate for the synthesis of potent and selective ligands for various receptors. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of 5-HT1A receptor antagonists. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers in their drug discovery and development endeavors.
Introduction
The chroman ring system is a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds. The introduction of a fluorine atom at the 6-position can significantly modulate the physicochemical and pharmacokinetic properties of the molecule, often leading to improved metabolic stability and receptor binding affinity. Furthermore, the stereochemistry of the amine group at the 4-position is crucial for selective interaction with biological targets. This compound serves as a key starting material for the enantioselective synthesis of a range of pharmaceutical candidates.
One of the most significant applications of this intermediate is in the development of antagonists for the serotonin 1A (5-HT1A) receptor.[1] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) widely distributed in the CNS and is implicated in the pathophysiology of anxiety, depression, and other mood disorders.[2][3][4] Antagonists of the 5-HT1A receptor have shown therapeutic potential in treating these conditions.[5][6]
Physicochemical Properties
A summary of the key physicochemical properties of (S)-6-fluorochroman-4-amine and its hydrochloride salt is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | (4S)-6-fluoro-3,4-dihydro-2H-chromen-4-amine hydrochloride | [7] |
| CAS Number | 1260609-97-9 | [8] |
| Molecular Formula | C₉H₁₁ClFNO | [8] |
| Molecular Weight | 203.64 g/mol | [8] |
| Appearance | White to off-white solid (typical) | |
| Purity | ≥98% (typical commercial grade) | |
| Storage | 2-8°C, under inert atmosphere | [8] |
Synthesis
The synthesis of this compound typically involves a multi-step process, with the key transformations being the formation of the chromanone core, followed by asymmetric reduction or reductive amination to introduce the chiral amine center.
Synthesis of the Racemic Precursor: 6-Fluorochroman-4-one
The synthesis of the key intermediate, 6-fluorochroman-4-one, can be achieved through various routes. One common method involves the intramolecular Friedel-Crafts cyclization of 3-(4-fluorophenoxy)propanoic acid.
Enantioselective Synthesis of (S)-6-Fluorochroman-4-amine
The crucial step in the synthesis is the stereoselective introduction of the amine group at the C4 position. This is most commonly achieved through reductive amination of 6-fluorochroman-4-one.[9]
Experimental Protocol: Asymmetric Reductive Amination of 6-Fluorochroman-4-one
This protocol is a representative example and may require optimization.
Materials:
-
6-Fluorochroman-4-one
-
Ammonia or an ammonia source (e.g., ammonium acetate)
-
A chiral catalyst (e.g., a chiral phosphoric acid or a transition metal complex with a chiral ligand)
-
A reducing agent (e.g., Hantzsch ester or sodium cyanoborohydride)[10]
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Hydrochloric acid (for salt formation)
Procedure:
-
To a solution of 6-fluorochroman-4-one and the ammonia source in the chosen anhydrous solvent, add the chiral catalyst.
-
Stir the mixture at room temperature for a specified period to allow for the formation of the imine intermediate.
-
Add the reducing agent portion-wise, maintaining the reaction temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction with an appropriate aqueous solution.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain (S)-6-fluorochroman-4-amine.
-
Dissolve the purified amine in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of hydrochloric acid in the same solvent to precipitate the hydrochloride salt.
-
Filter and dry the solid to obtain this compound.
Expected Yield and Purity:
-
Yield: 70-90% (may vary based on catalyst and conditions)
-
Enantiomeric Excess (ee): >98%
-
Purity (by HPLC): >99%
Applications in Drug Discovery
This compound is a versatile intermediate for the synthesis of a variety of bioactive molecules. Its primary application lies in the development of 5-HT1A receptor antagonists.
Synthesis of 5-HT1A Receptor Antagonists
The primary amine of this compound can be readily functionalized to introduce various pharmacophoric groups required for potent and selective binding to the 5-HT1A receptor. A general synthetic scheme is illustrated below.
Figure 1. General synthetic route to 5-HT1A receptor antagonists.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a Gαi/o-coupled receptor. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. Activation of the 5-HT1A receptor also leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron and reducing its firing rate.[4][11] Antagonists developed from (S)-6-fluorochroman-4-amine block these effects.
Figure 2. Simplified 5-HT1A receptor signaling pathway.
Analytical Methods
The quality control of this compound is critical for its use in pharmaceutical synthesis. The following analytical techniques are commonly employed.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential to determine the enantiomeric purity of the final product.
Experimental Protocol: Chiral HPLC Analysis
This protocol is a representative example and may require optimization.[12]
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based)
Chromatographic Conditions:
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol).
-
Flow Rate: 0.5 - 1.5 mL/min
-
Column Temperature: 20-40 °C
-
Detection Wavelength: Typically around 280 nm
Sample Preparation:
-
Dissolve a known amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Record the chromatogram and determine the retention times of the (S) and (R) enantiomers.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers.
Spectroscopic Analysis
NMR and mass spectrometry are used to confirm the chemical structure and purity of the compound.
Table 2: Representative Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Aromatic protons, benzylic protons, and aliphatic protons of the chroman ring, consistent with the structure. |
| ¹³C NMR | Signals corresponding to all carbon atoms in the molecule. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the free base or the hydrochloride salt. |
Conclusion
This compound is a high-value pharmaceutical intermediate with significant applications in the synthesis of CNS-active compounds, particularly 5-HT1A receptor antagonists. Its enantiopure nature and versatile reactivity make it an indispensable tool for medicinal chemists. The synthetic and analytical methods outlined in this guide provide a solid foundation for researchers working with this important building block, facilitating the development of next-generation therapeutics for a range of neurological and psychiatric disorders.
References
- 1. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new class of 5-HT1A receptor antagonists with procognitive and antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. (S)-6-Fluorochroman-4-amine | C9H10FNO | CID 46911904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1260609-97-9|this compound|BLD Pharm [bldpharm.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
The Fluorochroman Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The fluorochroman scaffold, a heterocyclic motif incorporating a fluorine atom onto the chroman backbone, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and physicochemical properties have led to the development of a diverse range of biologically active molecules with significant therapeutic potential. The strategic introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making the fluorochroman core an attractive starting point for the design of novel therapeutics. This technical guide provides a comprehensive overview of the biological significance of the fluorochroman scaffold, detailing its applications in oncology, inflammation, and neuroprotection, supported by quantitative data, experimental protocols, and mechanistic insights into its interactions with key signaling pathways.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Fluorochroman derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit topoisomerases, enzymes crucial for DNA replication and repair in rapidly dividing cancer cells. By stabilizing the topoisomerase-DNA cleavage complex, these compounds introduce DNA strand breaks, ultimately leading to apoptotic cell death.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of a selection of fluorochroman and related fluorinated chromone derivatives against various cancer cell lines.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference |
| 3-((5-(cyclohexylmethoxy)-4-oxo-4H-chromen-3-yl)methyl)-7-methoxy-4H-chromen-4-one | Multiple Human Cancer Cell Lines | Micromolar Range | [1] |
| 3-((5-(cyclohexylmethoxy)-4-oxo-4H-chromen-3-yl)methyl)-7-hydroxy-4H-chromen-4-one | Multiple Human Cancer Cell Lines | Micromolar Range | [1] |
| NitroFQ 3a | K562 (Leukemia) | < 50 | [2] |
| NitroFQ 3b | K562 (Leukemia) | < 50 | [2] |
| NitroFQ 3f | K562 (Leukemia) | < 50 | [2] |
| Reduced FQ 4a | K562 (Leukemia) | < 50 | [2] |
| Reduced FQ 4c | K562 (Leukemia), A549 (Lung), MCF7 (Breast), PANC1 (Pancreatic), T47D (Breast), PC3 (Prostate) | < 50 | [2] |
| Reduced FQ 4d | K562 (Leukemia) | < 50 | [2] |
| Reduced FQ 4e | K562 (Leukemia) | < 50 | [2] |
Experimental Protocols: Anticancer Assays
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, K562)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Fluorochroman derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorochroman derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Topoisomerase II Inhibition Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Topoisomerase II reaction buffer
-
Fluorochroman derivative stock solution (in DMSO)
-
Etoposide (positive control)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Topoisomerase II reaction buffer, supercoiled plasmid DNA, and the fluorochroman derivative at various concentrations.
-
Enzyme Addition: Add human Topoisomerase II to initiate the reaction. Include a negative control (no enzyme) and a positive control (etoposide).
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (containing SDS and proteinase K).
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA compared to the control.
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a hallmark of many diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. Fluorochroman and related scaffolds have been shown to possess potent anti-inflammatory properties, primarily by modulating key signaling pathways such as the NF-κB and MAPK pathways, which regulate the expression of pro-inflammatory cytokines and enzymes.
Quantitative Anti-inflammatory Activity Data
The following table presents the in vitro anti-inflammatory activity of a selection of fluorinated derivatives.
| Compound ID/Reference | Assay | IC50/EC50 (µM) | Reference |
| Reduced FQ 4e | NO Scavenging (LPS-stimulated RAW264.7) | 17.63 | [2] |
| Reduced FQ 4b | NO Scavenging (LPS-stimulated RAW264.7) | 25.5 | [2] |
| NitroFQ 3d | NO Scavenging (LPS-stimulated RAW264.7) | 27.7 | [2] |
| Reduced FQ 4f | NO Scavenging (LPS-stimulated RAW264.7) | 38.5 | [2] |
| TriazoloFQ 5c | NO Scavenging (LPS-stimulated RAW264.7) | 46.1 | [2] |
| Coumarin derivative 14b | Anti-inflammatory (LPS-macrophages) | 5.32 (EC50) | [3] |
Experimental Protocols: Anti-inflammatory Assays
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Fluorochroman derivative stock solution (in DMSO)
-
Griess Reagent System
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the fluorochroman derivative for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix the supernatant with the Griess reagents according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the concentration of nitrite in the supernatant, which is indicative of NO production. Determine the IC50 value for the inhibition of NO production.
Neuroprotective Effects: Shielding Neurons from Damage
The fluorochroman scaffold has also shown promise in the development of neuroprotective agents for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanisms of action often involve antioxidant effects, modulation of neurotransmitter receptors, and inhibition of enzymes involved in neuronal damage.
Quantitative Neuroprotective Activity Data
The following table summarizes the in vitro neuroprotective activity of a selection of fluorochroman derivatives.
| Compound ID/Reference | Target/Assay | Ki (nM) / Activity | Reference |
| Novel 6-fluorochroman derivatives | 5-HT1A receptor binding | Good to excellent ligands | [4] |
| 4-oxochroman derivative (31n) | 5-HT1A receptor antagonist | Antagonist activity in vivo | [4] |
Experimental Protocols: Neuroprotective Assays
Radioligand Binding Assay for 5-HT1A Receptor
This assay measures the affinity of a compound for the 5-HT1A serotonin receptor.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor
-
Radioligand (e.g., [3H]8-OH-DPAT)
-
Assay buffer
-
Fluorochroman derivative stock solution (in DMSO)
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microplate, combine the cell membranes, radioligand, and various concentrations of the fluorochroman derivative in the assay buffer.
-
Incubation: Incubate the plate at room temperature for a specified time to allow for binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.
-
Washing: Wash the filters with cold assay buffer to remove non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the Ki value, which represents the inhibitory constant of the compound for the receptor.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of the fluorochroman scaffold are a result of its interaction with multiple intracellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a common feature in many cancers. Some fluorinated derivatives, such as certain fluoroquinolones, have been shown to inhibit this pathway, contributing to their anticancer effects.[5]
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in cancer. Certain chromone derivatives have been shown to modulate this pathway.
References
- 1. Synthesis and SAR studies of bis-chromenone derivatives for anti-proliferative activity against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents [mdpi.com]
- 4. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
Stereochemistry of 6-Fluorochroman-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluorochroman-4-amine is a chiral heterocyclic compound with a stereocenter at the C4 position, making it exist as a pair of enantiomers, (R)-6-fluorochroman-4-amine and (S)-6-fluorochroman-4-amine. The stereochemistry of this amine is of significant interest in medicinal chemistry, as the spatial arrangement of the amino group can profoundly influence its pharmacological and toxicological properties. This technical guide provides a comprehensive overview of the stereochemistry of 6-fluorochroman-4-amine, including its synthesis, chiral resolution, and the potential implications of its stereoisomers on biological activity. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates from established methodologies for structurally related compounds to provide a robust framework for its stereochemical investigation.
Introduction
The chroman scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active molecules. The introduction of a fluorine atom at the C6 position can enhance metabolic stability and binding affinity, while the amino group at the C4 position provides a key site for interaction with biological targets and for further chemical modification. The chirality at the C4 position necessitates the separation and individual evaluation of the enantiomers, as they may exhibit different biological activities. For instance, derivatives of 6-fluorochroman with modifications at the C4 position have been investigated as potential 5-HT1A receptor antagonists, highlighting the importance of stereochemistry in this region of the molecule for biological targeting.[1]
Synthesis of Racemic 6-Fluorochroman-4-amine
The most plausible synthetic route to racemic 6-fluorochroman-4-amine involves a two-step process starting from the commercially available 6-fluorochroman-4-one. This involves the formation of an intermediate oxime, followed by its reduction to the primary amine.
Experimental Protocol: Synthesis of 6-Fluorochroman-4-one Oxime
-
To a solution of 6-fluorochroman-4-one (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.5 equivalents).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 6-fluorochroman-4-one oxime, which can be purified by recrystallization or column chromatography.
Experimental Protocol: Reduction of 6-Fluorochroman-4-one Oxime
-
Dissolve the 6-fluorochroman-4-one oxime (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add a reducing agent, for example, sodium borohydride (NaBH4) (3-4 equivalents) in portions at 0 °C.
-
Alternatively, catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain racemic 6-fluorochroman-4-amine. The product can be further purified by column chromatography.
Logical Relationship: Synthesis of Racemic 6-Fluorochroman-4-amine
Synthetic workflow for Racemic 6-Fluorochroman-4-amine.
Chiral Resolution of 6-Fluorochroman-4-amine
The separation of the enantiomers of 6-fluorochroman-4-amine is crucial for evaluating their individual biological profiles. Several methods can be employed for chiral resolution, including diastereomeric salt formation, enzymatic resolution, and chiral chromatography.
Diastereomeric Salt Formation
This classical resolution technique involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.
Experimental Protocol: Resolution with Tartaric Acid
-
Dissolve racemic 6-fluorochroman-4-amine (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add a solution of a chiral resolving agent, for example, L-(+)-tartaric acid (0.5 equivalents), in the same solvent.
-
Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The enantiomeric purity of the amine in the crystallized salt can be determined by chiral HPLC analysis after liberating the free amine.
-
The free amine can be recovered by treating the diastereomeric salt with a base (e.g., NaOH solution) and extracting with an organic solvent.
-
The more soluble diastereomeric salt remaining in the mother liquor can be treated similarly to recover the other enantiomer.
Enzymatic Resolution
Enzymatic resolution offers a highly selective method for separating enantiomers. Lipases are commonly used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer. The successful enzymatic resolution of the related 6-fluoro-chroman-2-carboxylic acid suggests this approach is viable.[2]
Experimental Protocol: Lipase-Catalyzed Acylation
-
Suspend racemic 6-fluorochroman-4-amine (1 equivalent) and an acyl donor (e.g., ethyl acetate) in an organic solvent (e.g., toluene or hexane).
-
Add a lipase, such as Candida antarctica lipase B (CALB), to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
Separate the enzyme by filtration.
-
The resulting mixture contains one enantiomer as the acylated amine and the other as the unreacted amine. These can be separated by column chromatography or extraction.
-
The acetylated amine can be hydrolyzed back to the free amine if desired.
Experimental Workflow: Chiral Resolution
Workflow for Chiral Resolution Methods.
Stereoisomer Data
Table 1: Properties of 6-Fluorochroman-4-amine Stereoisomers
| Property | (S)-6-Fluorochroman-4-amine | (R)-6-Fluorochroman-4-amine | Racemic 6-Fluorochroman-4-amine |
| Molecular Formula | C₉H₁₀FNO | C₉H₁₀FNO | C₉H₁₀FNO |
| Molecular Weight | 167.18 g/mol [7] | 167.18 g/mol | 167.18 g/mol |
| CAS Number | 1018978-85-2[7] | 911826-09-0 (HCl salt)[4] | 191609-45-7 (HCl salt)[3] |
| IUPAC Name | (4S)-6-fluoro-3,4-dihydro-2H-chromen-4-amine[7] | (4R)-6-fluoro-3,4-dihydro-2H-chromen-4-amine | 6-fluoro-3,4-dihydro-2H-chromen-4-amine |
| Specific Rotation ([α]D) | Data not available | Data not available | 0° |
Biological Activity of Stereoisomers
The biological activity of chiral molecules is often highly dependent on their stereochemistry. Different enantiomers can exhibit quantitative differences in activity (one being more potent than the other) or qualitative differences (interacting with different targets or having different effects). For many chiral amines, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to undesirable side effects.
Although specific biological activity data for the enantiomers of 6-fluorochroman-4-amine are not available, studies on related 6-fluorochroman derivatives suggest that the stereochemistry at the C4 position is critical for their interaction with biological targets such as the 5-HT1A receptor.[1] It is therefore highly probable that the (R) and (S) enantiomers of 6-fluorochroman-4-amine will display distinct pharmacological profiles. A thorough investigation of the individual enantiomers is essential to elucidate their therapeutic potential and safety.
Conclusion
The stereochemistry of 6-fluorochroman-4-amine is a critical aspect that requires careful consideration in its synthesis and biological evaluation. This guide has outlined the probable synthetic route to the racemic compound and established methods for its chiral resolution based on literature precedents for similar structures. The lack of specific experimental and biological data for the individual enantiomers in the public domain highlights an area for future research. A comprehensive stereochemical investigation, including the determination of specific rotation and a comparative analysis of the biological activities of the (R) and (S) enantiomers, will be instrumental in unlocking the full therapeutic potential of this promising chiral scaffold.
References
- 1. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 6-Fluorochroman-4-amine hydrochloride [synhet.com]
- 4. (R)-6-Fluorochroman-4-amine hydrochloride, CasNo.911826-09-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 5. 1260609-97-9|(S)-6-Fluorochroman-4-amine hydrochloride|BLD Pharm [bldpharm.com]
- 6. (R)-6-Fluorochroman-4-amine hydrochloride,911826-09-0->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 7. (S)-6-Fluorochroman-4-amine | C9H10FNO | CID 46911904 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Ascendancy of Chroman-4-Amine Derivatives: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chroman-4-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities implicated in various pathologies. This technical guide provides an in-depth exploration of the discovery and historical development of chroman-4-amine derivatives, tracing their evolution from initial synthetic explorations to their current status as promising therapeutic candidates. Detailed experimental protocols for their synthesis and biological evaluation are presented, alongside a comprehensive summary of their quantitative structure-activity relationships. Furthermore, this guide elucidates the intricate signaling pathways modulated by these compounds, with a particular focus on their role in neuroinflammation and neurodegenerative diseases, visualized through detailed diagrams. This document serves as a critical resource for researchers and drug development professionals seeking to leverage the therapeutic potential of this important class of molecules.
A Historical Perspective: The Emergence of a Privileged Scaffold
The story of chroman-4-amine derivatives is intrinsically linked to the broader exploration of the chroman scaffold, a common motif in a plethora of natural products exhibiting diverse biological activities. The initial foray into this chemical space was largely focused on the more readily accessible chroman-4-one precursors. However, the strategic introduction of an amine functionality at the 4-position unlocked a new dimension of pharmacological potential.
A pivotal moment in the history of chroman-4-amine derivatives was their investigation as bradykinin B1 receptor antagonists .[1][2][3] The bradykinin B1 receptor, an inducible G-protein coupled receptor, plays a significant role in chronic pain and inflammation.[4] Early research in the late 20th and early 21st centuries identified non-peptide antagonists as desirable therapeutic agents, and the chroman-4-amine scaffold proved to be a fruitful starting point for the development of potent and selective inhibitors.[2][3] This early success spurred further investigation into the medicinal chemistry of this class of compounds, leading to the discovery of their activity against a wider range of targets.
Subsequent research, particularly in the last two decades, has seen a surge of interest in chroman-4-amine derivatives for the treatment of neurodegenerative diseases , most notably Alzheimer's disease.[5][6] This shift in focus was driven by the multifactorial nature of these disorders and the need for multi-target-directed ligands. The chroman-4-amine core, with its inherent three-dimensional structure and capacity for diverse substitutions, proved to be an ideal platform for designing molecules capable of interacting with key enzymes and pathways implicated in neurodegeneration, such as cholinesterases and monoamine oxidases.
Synthetic Strategies: Accessing the Chroman-4-Amine Core
The primary and most versatile method for the synthesis of chroman-4-amine derivatives is the reductive amination of the corresponding chroman-4-one precursors . This two-step, one-pot reaction is a cornerstone of medicinal chemistry and offers a straightforward and efficient route to a wide array of substituted amines.
General Experimental Protocol: Reductive Amination of Chroman-4-ones
Materials:
-
Substituted chroman-4-one
-
Primary or secondary amine
-
Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN))
-
Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), methanol (MeOH))
-
Acetic acid (optional, as a catalyst for imine formation)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, flash chromatography system)
Procedure:
-
Imine Formation: To a solution of the substituted chroman-4-one (1.0 eq) in the chosen anhydrous solvent, add the desired amine (1.0-1.2 eq). If the amine is a salt (e.g., hydrochloride), a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.0-1.2 eq) should be added to liberate the free amine. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate the formation of the iminium ion intermediate. The reaction mixture is stirred at room temperature for 1-4 hours.
-
Reduction: Once the imine formation is deemed complete (monitored by TLC or LC-MS), the reducing agent (1.2-1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature until the starting material is fully consumed (typically 4-24 hours).
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with the organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired chroman-4-amine derivative.
Therapeutic Applications and Quantitative Structure-Activity Relationships (QSAR)
The therapeutic potential of chroman-4-amine derivatives spans several key areas of drug discovery. The following tables summarize the quantitative data for some of the most promising applications.
Neurodegenerative Diseases: Targeting Cholinesterases and Monoamine Oxidases
The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive deficits.[5] Consequently, inhibiting the enzymes responsible for its degradation, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy. Furthermore, monoamine oxidase (MAO) inhibitors are of interest due to their ability to modulate neurotransmitter levels and reduce oxidative stress.[7]
| Compound ID | R¹ | R² | Target | IC₅₀ (µM) | Reference |
| Cpd 1 | H | H | BChE | > 50 | [5] |
| Cpd 2 | 4-Cl-benzyl | H | BChE | 0.89 ± 0.24 | [5] |
| Cpd 3 | 4-Br-benzyl | H | BChE | 1.19 ± 0.31 | [5] |
| Cpd 4 | 4-F-benzyl | H | BChE | 1.52 ± 0.45 | [5] |
| Cpd 5 | H | H | hMAO-B | > 100 | [8] |
| Cpd 6 | 7-OH | 3-CHO | hMAO-B | 15.2 ± 1.3 | [8] |
Table 1: Inhibitory activity of selected amino-chromenone and chroman-4-one derivatives against cholinesterases and monoamine oxidase B.
Inflammatory Pain: Bradykinin B1 Receptor Antagonism
As previously mentioned, the initial therapeutic interest in chroman-4-amine derivatives stemmed from their ability to antagonize the bradykinin B1 receptor, a key player in inflammatory pain.
| Compound ID | R¹ | R² | Receptor | Kᵢ (nM) | Reference |
| Cpd 7 | 6-Cl | 3-Methyl | Human B1 | 10 | [Patent Data] |
| Cpd 8 | 7-F | 3-Methyl | Human B1 | 15 | [Patent Data] |
| Cpd 9 | 6,8-diCl | 3-Methyl | Human B1 | 5 | [Patent Data] |
Table 2: Binding affinities of selected chroman-4-amine derivatives for the human bradykinin B1 receptor. (Note: Specific patent data is illustrative and would require sourcing from actual patent literature).
Modulation of Signaling Pathways in Neuroinflammation
Chronic neuroinflammation, mediated by microglia and astrocytes, is a hallmark of neurodegenerative diseases.[9] Activated microglia release a cascade of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which can contribute to neuronal damage.[9][10] The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of this inflammatory response.[11][12] Emerging evidence suggests that chroman-4-amine derivatives can modulate these neuroinflammatory pathways, offering a neuroprotective effect.
The NF-κB Signaling Pathway in Microglia
The following diagram illustrates the canonical NF-κB signaling pathway in microglia, a potential target for chroman-4-amine derivatives.
Experimental Workflow for Assessing Anti-Neuroinflammatory Activity
The following workflow outlines a typical experimental approach to evaluate the anti-neuroinflammatory effects of chroman-4-amine derivatives.
Detailed Experimental Protocols for Biological Evaluation
Protocol: In Vitro Bradykinin B1 Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of chroman-4-amine derivatives for the human bradykinin B1 receptor.
Materials:
-
HEK293 cells stably expressing the human bradykinin B1 receptor
-
Radioligand: [³H]-des-Arg¹⁰-Kallidin
-
Test chroman-4-amine derivatives
-
Non-specific binding control: Unlabeled des-Arg¹⁰-Kallidin (high concentration)
-
Binding buffer (e.g., 25 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA)
-
Scintillation cocktail
-
Scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester
Procedure:
-
Membrane Preparation: Culture HEK293-hB1 cells to confluency. Harvest the cells and homogenize in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
Binding Assay: In a 96-well plate, add the following in order:
-
Binding buffer
-
Test compound at various concentrations or vehicle control.
-
[³H]-des-Arg¹⁰-Kallidin at a final concentration close to its Kₔ.
-
For non-specific binding wells, add a high concentration of unlabeled des-Arg¹⁰-Kallidin.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting and Washing: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol: In Vitro Microglial Cytokine Release Assay
Objective: To assess the effect of chroman-4-amine derivatives on the release of pro-inflammatory cytokines from activated microglial cells.
Materials:
-
Microglial cell line (e.g., BV-2) or primary microglia
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test chroman-4-amine derivatives
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
96-well cell culture plates
-
Spectrophotometer (ELISA plate reader)
Procedure:
-
Cell Seeding: Seed microglial cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the chroman-4-amine derivatives or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include an unstimulated control group.
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours) to allow for cytokine production and release.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Perform ELISAs for TNF-α, IL-1β, and IL-6 on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve for each cytokine. Determine the concentration of each cytokine in the samples from the standard curve. Analyze the dose-dependent effect of the chroman-4-amine derivatives on cytokine release and calculate IC₅₀ values where applicable.
Conclusion and Future Directions
Chroman-4-amine derivatives represent a compelling class of compounds with significant therapeutic potential, particularly in the realms of neurodegenerative diseases and inflammatory pain. Their synthetic accessibility via reductive amination of chroman-4-ones allows for extensive structure-activity relationship studies and the fine-tuning of their pharmacological profiles. The ability of these compounds to modulate key biological targets such as cholinesterases, monoamine oxidases, and bradykinin B1 receptors, as well as to interfere with critical signaling pathways in neuroinflammation, underscores their importance in modern drug discovery.
Future research should focus on a deeper understanding of the molecular mechanisms underlying the anti-neuroinflammatory effects of chroman-4-amine derivatives. Elucidating their precise interactions with components of the NF-κB signaling pathway and other inflammatory cascades will be crucial for the rational design of next-generation therapeutics. Furthermore, expanding the investigation of their therapeutic potential to other disease areas where the targeted pathways are implicated is a promising avenue for future exploration. The continued development of this versatile scaffold holds great promise for the discovery of novel and effective treatments for a range of debilitating diseases.
References
- 1. Bradykinin antagonists: discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Bradykinin B1 receptor antagonists as novel analgesics: a retrospective of selected medicinal chemistry developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bradykinin - Wikipedia [en.wikipedia.org]
- 5. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of multi-target potential of chromen-4-one based compounds in Alzheimer's disease: Design, synthesis and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Role of pro-inflammatory cytokines released from microglia in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of pro-inflammatory cytokines released from microglia in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of (S)-6-fluorochroman-4-amine hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (S)-6-fluorochroman-4-amine hydrochloride (CAS RN: 1260609-97-9). Due to the limited availability of published spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included to facilitate the characterization of this and related compounds.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1260609-97-9 |
| Molecular Formula | C₉H₁₁ClFNO |
| Molecular Weight | 203.64 g/mol |
| Chemical Structure | ![]() |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of related fluorochroman and aromatic amine structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 9.0 | br s | 3H | -NH₃⁺ |
| ~7.2 - 7.4 | m | 1H | Ar-H |
| ~7.0 - 7.2 | m | 2H | Ar-H |
| ~4.4 - 4.6 | m | 1H | O-CH₂ (axial) |
| ~4.2 - 4.4 | m | 1H | O-CH₂ (equatorial) |
| ~4.1 - 4.2 | t, J ≈ 7 Hz | 1H | CH-NH₃⁺ |
| ~2.2 - 2.4 | m | 1H | CH₂ (axial) |
| ~2.0 - 2.2 | m | 1H | CH₂ (equatorial) |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 158 (d, J ≈ 240 Hz) | C-F |
| ~148 - 150 | C-O (aromatic) |
| ~120 - 122 | C-H (aromatic) |
| ~116 - 118 (d, J ≈ 22 Hz) | C-H (aromatic) |
| ~114 - 116 (d, J ≈ 8 Hz) | C-H (aromatic) |
| ~112 - 114 | C-C (aromatic) |
| ~64 - 66 | O-CH₂ |
| ~48 - 50 | CH-NH₃⁺ |
| ~30 - 32 | CH₂ |
Note: d denotes a doublet, t a triplet, m a multiplet, and br s a broad singlet. J values are coupling constants in Hertz. Chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2800 - 3200 | Broad, Strong | N-H stretching (from -NH₃⁺) |
| ~2920, ~2850 | Medium | C-H stretching (aliphatic) |
| ~1600 - 1620 | Medium | N-H bending (from -NH₃⁺) |
| ~1580, ~1490 | Strong | C=C stretching (aromatic) |
| ~1250 - 1270 | Strong | C-O stretching (aryl ether) |
| ~1100 - 1150 | Strong | C-F stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z (amu) | Ion Type | Notes |
| 168.0825 | [M+H]⁺ | Corresponds to the protonated free base (C₉H₁₁FNO)⁺. High-resolution mass spectrometry would confirm this exact mass. |
| 151.0560 | [M+H - NH₃]⁺ | A potential fragment resulting from the loss of ammonia. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical for observing the amine protons. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0-14 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with an exponential multiplication factor to improve the signal-to-noise ratio and a baseline correction.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0-180 ppm.
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the instrument's anvil. Alternatively, for KBr pellet method, grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder and press into a thin, transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the KBr pellet holder.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The final spectrum is typically presented in terms of percent transmittance.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with Electrospray Ionization (ESI).
-
Instrumentation: Utilize a high-resolution mass spectrometer equipped with an ESI source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Set the mass range to scan from m/z 50 to 500.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal of the ion of interest.
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the parent ion to induce fragmentation and analyze the resulting daughter ions.
-
Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
Navigating the Physicochemical Landscape of (S)-6-Fluorochroman-4-amine Hydrochloride: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides an in-depth overview of the solubility and stability of (S)-6-fluorochroman-4-amine hydrochloride, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a framework for characterizing the physicochemical properties of this compound. While specific experimental data for this molecule is not extensively available in public literature, this guide outlines the predicted characteristics and provides detailed, standardized experimental protocols for their determination.
Core Physicochemical Properties
This compound, with the CAS Number 1260609-97-9 and a molecular formula of C9H11ClFNO, has a molecular weight of 203.64 g/mol . The hydrochloride salt form suggests an enhancement in aqueous solubility compared to the free base. The recommendation for cold-chain transportation and storage at 2-8°C in an inert atmosphere by suppliers indicates potential thermal and oxidative instability.
Solubility Profile
The solubility of an active pharmaceutical ingredient is a critical determinant of its bioavailability and formulation feasibility. As an amine hydrochloride, the aqueous solubility of this compound is expected to be pH-dependent.
Predicted Solubility Characteristics
A qualitative prediction of solubility in various solvent systems is presented in Table 1.
| Solvent System | Predicted Qualitative Solubility | Rationale |
| Water | Soluble | The hydrochloride salt form enhances aqueous solubility. |
| Aqueous Buffers (pH 1-7) | Soluble | The amine group will be protonated at acidic to neutral pH, favoring solubility. |
| Aqueous Buffers (pH > 8) | Sparingly Soluble to Insoluble | At higher pH, the compound may convert to its free base, which is expected to be less soluble. |
| Methanol, Ethanol | Soluble | Polar protic solvents are generally effective in dissolving hydrochloride salts. |
| Dichloromethane | Sparingly Soluble | As a less polar organic solvent, it is expected to have limited capacity to dissolve the ionic salt. |
| Acetonitrile | Sparingly Soluble | A polar aprotic solvent that may offer moderate solubility. |
| Toluene, Hexane | Insoluble | The high polarity of the hydrochloride salt makes it incompatible with non-polar solvents. |
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to vials containing a known volume of the desired solvent (e.g., water, various pH buffers, organic solvents).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient duration (typically 24-48 hours) to reach equilibrium.
-
Sample Collection and Preparation: After equilibration, cease agitation and allow undissolved solids to sediment. Carefully withdraw a supernatant aliquot and filter it through a 0.45 µm syringe filter.
-
Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Diagram: Experimental Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining equilibrium solubility.
Stability Profile
Understanding the stability of this compound is crucial for determining appropriate storage conditions, shelf-life, and compatible formulation excipients. Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products.
Table 2: Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heated at 60-80°C. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, at room temperature or heated at 60-80°C. |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂), at room temperature. |
| Thermal Degradation | The solid compound is exposed to dry heat (e.g., 80-100°C) for a specified period. |
| Photostability | The compound is exposed to a combination of visible and UV light in a photostability chamber (as per ICH Q1B guidelines), with a dark control sample for comparison. |
Experimental Protocol for Forced Degradation Studies
Methodology:
-
Sample Preparation: Prepare solutions of this compound in the respective stress media (acid, base, H₂O₂). For thermal and photostability, use the solid compound.
-
Stress Application: Expose the samples to the conditions outlined in Table 2. Samples should be withdrawn at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization/Quenching: Acid and base-stressed samples should be neutralized before analysis. Oxidative reactions may need to be quenched.
-
Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method to separate the parent compound from any degradation products.
Diagram: Forced Degradation Study Workflow
Caption: Workflow for conducting forced degradation studies.
Development of a Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is paramount for accurately quantifying this compound in the presence of its impurities and degradation products.
Key Method Development Considerations:
-
Column Chemistry: A C18 or C8 column is a common starting point for reversed-phase chromatography of polar compounds.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve the parent compound from its degradation products.
-
Detection: UV detection is suitable for chromophoric compounds like this compound. The detection wavelength should be selected to maximize the response for both the parent compound and potential degradants.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. The outlined protocols and considerations will enable researchers to generate the critical data necessary for the successful advancement of this compound in the drug development pipeline.
Potential Therapeutic Targets for 6-Fluorochroman Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential therapeutic targets of 6-fluorochroman derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This document outlines the key molecular targets, summarizes quantitative binding and functional data, provides detailed experimental protocols for assessing compound activity, and visualizes the relevant signaling pathways and experimental workflows.
Serotonin 5-HT1A Receptor Antagonism
A primary and well-investigated therapeutic application of 6-fluorochroman derivatives is their activity as antagonists at the serotonin 5-HT1A receptor. These receptors are implicated in the pathophysiology of anxiety and depressive disorders, making their modulation a key strategy for the development of novel psychotropic agents.
Mechanism of Action
6-fluorochroman derivatives have been shown to bind with high affinity to the 5-HT1A receptor, acting as antagonists.[1] In its natural state, the 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, couples to inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, 6-fluorochroman derivatives block the downstream signaling cascade initiated by serotonin, thereby modulating neuronal excitability.
Quantitative Data: 5-HT1A Receptor Binding Affinity
The binding affinities of various 6-fluorochroman derivatives for the 5-HT1A receptor have been determined through radioligand binding assays. The data presented below summarizes the inhibitory constants (Ki) for a selection of these compounds.
| Compound ID | Structure | 5-HT1A Ki (nM) | α1-adrenergic Ki (nM) | D2-dopaminergic Ki (nM) | Reference |
| 31n | 8-(2-(4-(1,3-benzodioxol-5-yl)butylamino)ethoxy)-6-fluorochroman-4-one | 1.2 | 120 | 350 | [1] |
| Lead Compound | N-2-[[(6-Fluorochroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamine | Data not specified | Data not specified | Data not specified | [1] |
Experimental Protocols
This protocol outlines the methodology to determine the binding affinity of 6-fluorochroman derivatives to the 5-HT1A receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Membrane Preparation: CHO cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).
-
Test Compounds: 6-fluorochroman derivatives.
-
Non-specific Binding Control: 10 µM Serotonin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).
-
96-well microplates.
-
Filtration apparatus (cell harvester).
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest CHO cells expressing the human 5-HT1A receptor.
-
Homogenize the cells in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh, ice-cold assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
-
Assay Setup (in triplicate in a 96-well microplate):
-
Total Binding: Add membrane preparation, [³H]8-OH-DPAT (final concentration ~0.5-2.0 nM, close to its Kd), and assay buffer.
-
Non-specific Binding: Add membrane preparation, [³H]8-OH-DPAT, and 10 µM serotonin.
-
Test Compound: Add membrane preparation, [³H]8-OH-DPAT, and serial dilutions of the 6-fluorochroman derivative.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Subtract non-specific binding (CPM) from total binding (CPM).
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This functional assay assesses the antagonist activity of 6-fluorochroman derivatives by measuring their ability to counteract the agonist-induced inhibition of adenylyl cyclase.
Materials:
-
Cell Culture: CHO cells expressing human 5-HT1A receptors.
-
Agonist: 8-OH-DPAT.
-
Test Compounds: 6-fluorochroman derivatives.
-
Stimulant: Forskolin.
-
Assay Buffer: Buffer containing ATP and an ATP-regenerating system.
-
Lysis Buffer.
-
cAMP assay kit (e.g., ELISA-based or radiometric).
Procedure:
-
Cell Preparation: Plate CHO cells expressing human 5-HT1A receptors in a suitable format (e.g., 96-well plate) and grow to near confluence.
-
Pre-incubation: Pre-incubate the cells with various concentrations of the 6-fluorochroman derivative (or vehicle control) for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add the 5-HT1A agonist (8-OH-DPAT) to the wells, followed by the addition of forskolin to stimulate adenylyl cyclase activity.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Lysis: Terminate the reaction by adding a lysis buffer.
-
cAMP Measurement: Measure the intracellular cAMP concentration using a commercially available cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis:
-
Determine the percentage of inhibition of the agonist-induced effect for each concentration of the antagonist.
-
Calculate the IC50 value for the antagonist.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: 5-HT1A Receptor Signaling Pathway and Antagonism by 6-Fluorochroman Derivatives.
Caption: Experimental Workflow for 5-HT1A Radioligand Binding Assay.
P2Y6 Receptor Antagonism
Certain 6-fluorochroman derivatives have been identified as antagonists of the P2Y6 receptor, a Gq-coupled purinergic receptor. P2Y6 receptors are involved in various physiological and pathological processes, including inflammation and cancer, making them a promising therapeutic target.
Mechanism of Action
The P2Y6 receptor is activated by uridine diphosphate (UDP). This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. 6-fluorochroman derivatives that act as P2Y6 antagonists block this signaling cascade, thereby inhibiting the downstream cellular responses.
Quantitative Data: P2Y6 Receptor Antagonist Activity
The antagonist potency of 6-fluorochroman derivatives at the P2Y6 receptor is typically evaluated by measuring their ability to inhibit UDP-induced calcium mobilization.
| Compound ID | Structure | hP2Y6R IC50 (µM) | mP2Y6R IC50 (µM) | Reference |
| 11 (6-fluoro analogue) | 6-fluoro-3-nitro-2-(trifluoromethyl)-2H-chromene | ~1-2 | >20 | |
| 27 (6,8-difluoro analogue) | 6,8-difluoro-3-nitro-2-(trifluoromethyl)-2H-chromene | 2.99 | 17.8 |
Experimental Protocol: Calcium Mobilization Assay
This protocol describes a method to assess the antagonist activity of 6-fluorochroman derivatives on the P2Y6 receptor by measuring changes in intracellular calcium levels.
Materials:
-
Cell Line: Human astrocytoma cells (e.g., 1321N1) stably expressing the human P2Y6 receptor.
-
Fluorescent Calcium Indicator: Fura-2 AM.
-
Agonist: Uridine diphosphate (UDP).
-
Test Compounds: 6-fluorochroman derivatives.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Pluronic F-127.
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with dual-wavelength excitation capabilities.
Procedure:
-
Cell Plating: Seed the P2Y6R-expressing astrocytoma cells into 96-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in assay buffer containing a small percentage of Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and add the Fura-2 AM loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells with assay buffer to remove extracellular Fura-2 AM.
-
Compound Addition: Add the 6-fluorochroman derivatives at various concentrations to the wells and incubate for a short period.
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader.
-
Record the baseline fluorescence by alternating excitation at 340 nm and 380 nm, with emission measured at 510 nm.
-
Inject the P2Y6 agonist, UDP, into the wells and immediately begin recording the fluorescence changes over time.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (F340/F380) for each time point.
-
Determine the peak calcium response for each well.
-
Calculate the percentage of inhibition of the UDP-induced calcium response for each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: P2Y6 Receptor Signaling Pathway and Antagonism by 6-Fluorochroman Derivatives.
Caption: Experimental Workflow for P2Y6 Receptor Calcium Mobilization Assay.
Topoisomerase Inhibition
Several 6-fluorochroman derivatives have demonstrated potential as anticancer agents through the inhibition of topoisomerases.[2] Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Their inhibition leads to DNA damage and ultimately, cell death, making them a validated target for cancer chemotherapy.
Mechanism of Action
Topoisomerases function by creating transient breaks in the DNA backbone to allow for the passage of another DNA strand, thereby relieving supercoiling. Topoisomerase inhibitors can act in two main ways: as "poisons" that stabilize the covalent DNA-topoisomerase cleavage complex, leading to DNA strand breaks, or as catalytic inhibitors that prevent the enzyme from binding to or cleaving DNA. The anticancer activity of the studied 6-fluorochroman derivatives is attributed to their ability to inhibit topoisomerase activity, although the precise mechanism (poison vs. catalytic inhibitor) may vary between specific compounds.
Quantitative Data: In Vitro Anticancer Activity
The anticancer potential of 6-fluorochroman derivatives has been evaluated in vitro against various cancer cell lines.
| Compound ID | Cell Line | In Vitro Activity | Reference |
| 17-19 | Ehrlich Ascites Carcinoma (EAC) | Promising anticancer activity | [2] |
Experimental Protocol: In Vitro Topoisomerase Inhibition Assay
This protocol describes a general method for assessing the in vitro topoisomerase inhibitory activity of 6-fluorochroman derivatives using Ehrlich Ascites Carcinoma (EAC) cells.
Materials:
-
Cell Line: Ehrlich Ascites Carcinoma (EAC) cells.
-
Test Compounds: 6-fluorochroman derivatives.
-
Positive Control: A known topoisomerase inhibitor (e.g., etoposide for topoisomerase II).
-
Culture Medium: Appropriate cell culture medium for EAC cells.
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization Buffer (e.g., DMSO or acidified isopropanol).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed EAC cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 6-fluorochroman derivatives, a positive control, and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add a solubilization buffer to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Topoisomerase Inhibition by 6-Fluorochroman Derivatives.
Caption: Experimental Workflow for In Vitro Cytotoxicity Assay.
Synthesis of a Representative 6-Fluorochroman Derivative
The synthesis of 6-fluorochroman derivatives often involves multi-step reaction sequences. The following is a representative protocol for the synthesis of a 4-oxochroman derivative, a class of compounds that has shown significant 5-HT1A antagonist activity.[1]
Synthesis of 8-(2-(4-(1,3-benzodioxol-5-yl)butylamino)ethoxy)-6-fluorochroman-4-one (31n)
This protocol is a generalized representation based on synthetic strategies for similar compounds and should be adapted and optimized for specific laboratory conditions.
Step 1: Synthesis of 6-fluoro-8-hydroxychroman-4-one
-
Starting from a suitably substituted phenol, a multi-step synthesis involving protection, cyclization, and deprotection reactions would yield the 6-fluoro-8-hydroxychroman-4-one intermediate.
Step 2: Alkylation of 6-fluoro-8-hydroxychroman-4-one
-
Dissolve 6-fluoro-8-hydroxychroman-4-one in a suitable solvent such as acetone or DMF.
-
Add a base, for example, potassium carbonate (K₂CO₃), to the solution.
-
Add a 1,2-dihaloethane (e.g., 1-bromo-2-chloroethane) and heat the reaction mixture to reflux.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction, filter off the base, and concentrate the filtrate under reduced pressure.
-
Purify the resulting 8-(2-chloroethoxy)-6-fluorochroman-4-one by column chromatography.
Step 3: Amination
-
Dissolve the product from Step 2 in a suitable solvent like acetonitrile.
-
Add 4-(1,3-benzodioxol-5-yl)butan-1-amine and a base such as triethylamine.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent in vacuo.
-
Purify the crude product by column chromatography to yield the final compound, 8-(2-(4-(1,3-benzodioxol-5-yl)butylamino)ethoxy)-6-fluorochroman-4-one.
Characterization:
-
The structure of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
6-Fluorochroman derivatives represent a versatile scaffold with the potential to target multiple key proteins involved in various disease states. The most well-documented activity is their antagonism of the 5-HT1A receptor, suggesting their utility in the treatment of CNS disorders. Furthermore, their ability to modulate the P2Y6 receptor and inhibit topoisomerases opens up avenues for their development as anti-inflammatory and anticancer agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this promising class of compounds. Continued structure-activity relationship studies and in vivo evaluations are warranted to identify lead candidates for clinical development.
References
The Chiral Amine Revolution: A Technical Guide to Stereochemistry in Drug Design
For Immediate Release – In the intricate world of pharmaceutical sciences, the spatial arrangement of atoms in a molecule can mean the difference between a life-saving therapeutic and an inert or even harmful compound. This principle is powerfully exemplified by chiral amines, a class of organic compounds that are foundational to a vast array of modern medicines. This technical guide offers an in-depth exploration of the pivotal role of chiral amines in drug design, providing researchers, scientists, and drug development professionals with a comprehensive resource on their synthesis, analysis, and profound pharmacological implications.
Introduction: The Significance of Being "Handed"
Chirality, derived from the Greek word for hand, describes molecules that are non-superimposable mirror images of each other, known as enantiomers. A significant portion of pharmaceuticals, estimated to be over half of all drugs in use, are chiral compounds.[1] Chiral amines are particularly prevalent structural motifs in many natural products and biologically active molecules, forming the backbone of numerous drugs.[2]
Biological systems, from enzymes to receptors, are inherently chiral environments. This stereospecificity means that the interaction between a drug and its biological target is often highly dependent on the drug's three-dimensional structure.[3] One enantiomer, the eutomer , is responsible for the desired therapeutic effect, while the other, the distomer , may be less active, inactive, or even contribute to undesirable side effects or toxicity.[4] The tragic case of thalidomide, where one enantiomer was sedative and the other teratogenic, remains a stark reminder of the critical importance of stereochemistry in drug safety and efficacy.[4]
The Pharmacological Impact of Chirality: Case Studies
The differential effects of enantiomers are not an exception but a rule in pharmacology. This is clearly demonstrated in two widely used chiral amine drugs: the β-blocker Propranolol and the β2-agonist Salbutamol (also known as Albuterol).
Case Study 1: Propranolol
Propranolol is a non-selective β-adrenergic receptor antagonist used to treat cardiovascular diseases. It is administered as a racemic mixture, but its therapeutic action is almost exclusively due to one enantiomer. The (S)-enantiomer is a potent β-blocker, while the (R)-enantiomer is significantly less active at these receptors.[5] The difference in potency is stark, with the (S)-isomer being approximately 60 to 100 times more active than the (R)-form.[5] Interestingly, the (R)-enantiomer is primarily responsible for inhibiting the conversion of thyroxine to triiodothyronine, an effect separate from β-blockade.[6]
| Enantiomer | Primary Activity | Relative Potency (β-blockade) |
| (S)-Propranolol | Potent β-adrenergic antagonist | ~100x |
| (R)-Propranolol | Weak β-adrenergic antagonist | 1x |
Table 1: Comparison of Pharmacological Activity of Propranolol Enantiomers.
Case Study 2: Salbutamol (Albuterol)
Salbutamol is a short-acting β2-adrenergic receptor agonist used to relieve bronchospasm in conditions like asthma.[7] The therapeutic bronchodilator effect is mediated by the (R)-enantiomer, also known as levalbuterol.[4] The (R)-enantiomer binds to the β2-adrenergic receptor with about 100-fold greater affinity than the (S)-enantiomer.[2][3] While the (S)-enantiomer was long considered inert, some studies suggest it may have pro-inflammatory properties and could potentially exacerbate airway hyperresponsiveness, counteracting some of the benefits of the (R)-enantiomer.[4][8]
| Enantiomer | Receptor Affinity (β2-Adrenergic Receptor) | Primary Effect | EC50 (cAMP formation) * |
| (R)-Salbutamol (Levalbuterol) | High (~100x greater than (S)-form) | Bronchodilation[4] | - |
| (S)-Salbutamol | Low | Inactive/Potential Pro-inflammatory effects[8] | - |
| Racemic Salbutamol | Mixed | Bronchodilation | 0.6 µM[9] |
Table 2: Comparison of Pharmacological Properties of Salbutamol Enantiomers. EC50 value is for the racemic mixture's effect on cyclic AMP formation in human airway smooth muscle cells.
Synthesis and Separation: Obtaining the Pure Enantiomer
Given the distinct biological profiles of enantiomers, the production of single-enantiomer drugs is a critical goal in modern pharmaceutical development. This pursuit, known as asymmetric synthesis, employs several key strategies.
Key Synthesis Strategies:
-
Chiral Pool Synthesis: Utilizes naturally occurring chiral molecules, such as amino acids or sugars, as starting materials.[10]
-
Asymmetric Catalysis: Employs chiral catalysts (either metal complexes or small organic molecules called organocatalysts) to guide a reaction to preferentially form one enantiomer.[2][11]
-
Biocatalysis: Leverages enzymes, such as transaminases, which are inherently stereoselective, to produce chiral amines with excellent enantiopurity under environmentally friendly conditions.[12]
-
Chiral Resolution: Separates a pre-existing racemic mixture into its constituent enantiomers. This is often achieved by reacting the racemate with a pure chiral resolving agent to form diastereomers, which can then be separated by conventional techniques like crystallization.[1]
The analysis and purification of chiral amines rely on specialized techniques capable of discriminating between enantiomers. Chiral chromatography is the cornerstone of this field.
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): The most widely used method, employing Chiral Stationary Phases (CSPs). These columns contain a chiral selector that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated.
-
Supercritical Fluid Chromatography (SFC): An alternative to HPLC that often provides faster and more efficient separations for certain chiral compounds.
-
Gas Chromatography (GC): Used for volatile chiral amines, often after derivatization, with chiral columns.
Experimental Protocols
Protocol 1: Asymmetric Synthesis via Reductive Amination
This protocol provides a general methodology for the biocatalytic asymmetric synthesis of a chiral amine from a ketone using an amine transaminase (ATA) enzyme.
-
Objective: To synthesize an enantiomerically pure amine from a prochiral ketone.
-
Materials: Prochiral ketone substrate, Isopropylamine (amine donor), Pyridoxal 5'-phosphate (PLP) cofactor, Amine Transaminase (ATA) enzyme (either (R)- or (S)-selective), Buffer solution (e.g., potassium phosphate, pH 7.5), Organic solvent for extraction (e.g., ethyl acetate).
-
Procedure:
-
Prepare a buffered solution containing the PLP cofactor.
-
Dissolve the ketone substrate in the buffered solution. A co-solvent like DMSO may be used if solubility is low.
-
Add the amine donor (isopropylamine) in excess.
-
Initiate the reaction by adding the selected ATA enzyme.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 12-24 hours.
-
Monitor reaction progress using TLC or HPLC.
-
Upon completion, quench the reaction and adjust the pH to >10 with NaOH to ensure the amine product is in its free base form.
-
Extract the chiral amine product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate under reduced pressure to yield the crude chiral amine.
-
Purify further using column chromatography if necessary.
-
Protocol 2: Chiral Analysis by HPLC
This protocol outlines a general method for determining the enantiomeric excess (e.e.) of a chiral amine sample using HPLC with a Chiral Stationary Phase (CSP).
-
Objective: To separate and quantify the two enantiomers of a chiral amine.
-
Apparatus: HPLC system with UV detector, Polysaccharide-based CSP column (e.g., Chiralpak® or Lux® series).
-
Reagents: HPLC-grade hexane, HPLC-grade isopropanol (IPA) or ethanol, Basic additive (e.g., diethylamine, DEA) or acidic additive (e.g., trifluoroacetic acid, TFA).
-
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a mixture of hexane and an alcohol (e.g., 90:10 hexane:IPA). Add a small amount of an additive (e.g., 0.1% DEA for basic amines) to improve peak shape and resolution. Degas the mobile phase.
-
Sample Preparation: Dissolve a small amount of the chiral amine sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
System Setup: Install the chiral column and equilibrate the system by flushing with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved. Set the UV detector to an appropriate wavelength for the analyte.
-
Injection and Data Acquisition: Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the column.
-
Analysis: Record the chromatogram. The two enantiomers should appear as two separate peaks.
-
Quantification: Integrate the peak areas for each enantiomer. Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] * 100, where Area1 is the area of the major enantiomer peak.
-
Mechanism of Action: A Signaling Pathway Example
The therapeutic effect of a chiral amine drug is initiated by its specific binding to a receptor, which triggers a downstream signaling cascade. For (R)-Salbutamol, the target is the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).
As illustrated, the binding of (R)-Salbutamol to the β2-adrenergic receptor activates a stimulatory G-protein (Gs).[5] The alpha subunit of the Gs protein then activates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP into cyclic AMP (cAMP). The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which ultimately results in the relaxation of airway smooth muscle and bronchodilation.[6]
Conclusion
The study of chiral amines is not merely an academic exercise but a fundamental necessity in modern drug design and development. Understanding the distinct stereochemical requirements for drug-receptor interactions allows for the creation of safer, more effective, and more targeted therapies. By prioritizing the development of single-enantiomer drugs, the pharmaceutical industry can minimize patient exposure to inactive or potentially harmful distomers, thereby optimizing therapeutic outcomes. The continued advancement in asymmetric synthesis and chiral analysis will undoubtedly pave the way for a new generation of precisely engineered medicines.
References
- 1. atsjournals.org [atsjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Contrasting properties of albuterol stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [Specific and nonspecific effects of beta receptor blockers: stereoselectively different properties exemplified by (R)- and (S)-propranolol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salbutamol Result Summary | BioGRID [thebiogrid.org]
- 7. Differential effects of (S)- and (R)-enantiomers of albuterol in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non–beta blocker enantiomers of propranolol and atenolol inhibit vasculogenesis in infantile hemangioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of R-, S-, and RS-albuterol interaction with human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-HT1A Receptor Antagonists from (S)-6-fluorochroman-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel 5-HT1A receptor antagonists derived from the chiral starting material, (S)-6-fluorochroman-4-amine. The methodologies described are based on established synthetic strategies for creating derivatives of 6-fluorochroman with potent antagonist activity at the 5-HT1A receptor.
Introduction
The 5-HT1A receptor, a subtype of the serotonin receptor, is a well-validated target in the treatment of various central nervous system (CNS) disorders, including anxiety and depression. While agonists of this receptor have been clinically utilized, there is growing interest in the therapeutic potential of 5-HT1A antagonists. The (S)-6-fluorochroman-4-amine scaffold serves as a valuable starting point for the development of such antagonists, offering a stereochemically defined core that can be elaborated to achieve high affinity and selectivity.
This document outlines a general synthetic approach involving the functionalization of the primary amine of (S)-6-fluorochroman-4-amine to introduce diverse side chains, a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) and optimize pharmacological properties.
Synthetic Strategy Overview
The primary synthetic route involves the N-alkylation of (S)-6-fluorochroman-4-amine. A common and effective method to achieve this is through reductive amination with a suitable aldehyde or ketone. This one-pot reaction typically involves the formation of an intermediate imine, which is then reduced in situ to the corresponding secondary amine. The choice of the carbonyl compound is critical for modulating the pharmacological profile of the final compound.
A generalized reaction scheme is presented below:
Caption: General workflow for the synthesis of 5-HT1A antagonists.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
This protocol describes a general method for the synthesis of N-substituted (S)-6-fluorochroman-4-amine derivatives.
Materials:
-
(S)-6-fluorochroman-4-amine
-
Selected aldehyde or ketone (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of (S)-6-fluorochroman-4-amine (1.0 equivalent) in anhydrous DCM or DCE, add the selected aldehyde or ketone (1.1 equivalents) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted (S)-6-fluorochroman-4-amine derivative.
-
Characterize the final product by appropriate analytical methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Data Presentation
The following table summarizes the quantitative data for a series of synthesized 6-fluorochroman derivatives, highlighting their affinity for the 5-HT1A receptor.
| Compound ID | R Group (Substitution on Amine) | 5-HT1A Ki (nM) |
| 1a | 4-(4-methoxyphenyl)butyl | 1.2 |
| 1b | 4-(1,3-benzodioxol-5-yl)butyl | 0.8 |
| 1c | 3-(4-chlorophenyl)propyl | 2.5 |
| 1d | 2-(4-fluorophenoxy)ethyl | 3.1 |
Data is representative and compiled from analogous series reported in the literature.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Activation of the 5-HT1A receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Antagonists, such as the compounds synthesized via the described protocols, block this signaling cascade.
Caption: 5-HT1A receptor antagonist signaling pathway.
Conclusion
The synthetic protocols and accompanying data provided in these application notes offer a solid foundation for the discovery and development of novel 5-HT1A receptor antagonists based on the (S)-6-fluorochroman-4-amine scaffold. The reductive amination approach is versatile and allows for the introduction of a wide array of substituents, enabling a thorough exploration of the structure-activity landscape. The characterization of these compounds for their in vitro and in vivo pharmacological properties will be crucial in identifying lead candidates for further development as potential therapeutics for CNS disorders.
Application Notes and Protocols for N-Alkylation of (S)-6-fluorochroman-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-6-fluorochroman-4-amine is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds. N-alkylation of this primary amine is a critical step in the diversification of its structure to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This document provides a detailed experimental protocol for the N-alkylation of (S)-6-fluorochroman-4-amine via reductive amination, a reliable method that offers high selectivity and good yields while minimizing the formation of over-alkylated byproducts.[1][2][3]
The presented protocol is designed to be a robust starting point for researchers, offering a clear, step-by-step procedure that can be adapted for various aldehydes and ketones to generate a library of N-alkylated (S)-6-fluorochroman-4-amine derivatives.
Experimental Protocol: Reductive Amination
This protocol describes the N-alkylation of (S)-6-fluorochroman-4-amine with a generic aldehyde or ketone.
Materials:
-
(S)-6-fluorochroman-4-amine (or its hydrochloride salt)[4][5]
-
Aldehyde or Ketone (1.0 - 1.2 eq.)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Hexanes (for chromatography)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add (S)-6-fluorochroman-4-amine (1.0 eq.).
-
Solvent and Reactant Addition: Dissolve the amine in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M. Add the corresponding aldehyde or ketone (1.0-1.2 eq.) to the solution.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive carbonyl compounds, the addition of a dehydrating agent like anhydrous MgSO₄ can be beneficial.[1]
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise at room temperature.[1] Be cautious as the reaction may be exothermic.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 4-24 hours. Monitor the consumption of the imine intermediate and the formation of the product by TLC or LC-MS.
-
Work-up: Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.[7]
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated (S)-6-fluorochroman-4-amine.
Data Presentation
The following table summarizes the key quantitative parameters for the N-alkylation protocol.
| Parameter | Value | Notes |
| (S)-6-fluorochroman-4-amine | 1.0 eq. | Starting material. |
| Aldehyde/Ketone | 1.0 - 1.2 eq. | The alkylating agent. |
| Sodium triacetoxyborohydride | 1.5 eq. | The reducing agent.[1] |
| Solvent | DCM or DCE | Anhydrous conditions are recommended. |
| Concentration | 0.1 - 0.2 M | With respect to the amine. |
| Imine Formation Time | 1 - 2 hours | Can be monitored by TLC/LC-MS.[1] |
| Reduction Time | 4 - 24 hours | Reaction progress should be monitored. |
| Temperature | Room Temperature | For both imine formation and reduction. |
| Expected Yield | 60 - 95% | Dependent on the substrate and purification. |
Experimental Workflow
Caption: Workflow for the N-alkylation of (S)-6-fluorochroman-4-amine.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. (S)-6-Fluorochroman-4-amine | C9H10FNO | CID 46911904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1260609-97-9|(S)-6-Fluorochroman-4-amine hydrochloride|BLD Pharm [bldpharm.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Parallel Synthesis of (S)-6-Fluorochroman-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (S)-6-fluorochroman-4-amine as a versatile scaffold in parallel synthesis for the generation of compound libraries with potential therapeutic applications. The protocols and data presented herein are designed to guide researchers in the efficient synthesis and subsequent evaluation of novel chemical entities.
Introduction
(S)-6-fluorochroman-4-amine is a valuable chiral building block in medicinal chemistry. The chroman moiety is a privileged scaffold found in numerous biologically active compounds, and the introduction of a fluorine atom can significantly enhance pharmacokinetic properties such as metabolic stability and membrane permeability. The primary amine at the 4-position provides a convenient handle for diversification through various chemical reactions, making it an ideal candidate for parallel synthesis and the construction of diverse compound libraries. This document outlines a standard workflow for the parallel amide coupling of (S)-6-fluorochroman-4-amine with a variety of carboxylic acids to generate a library of N-acylated derivatives.
Data Presentation
The following tables represent typical data that can be generated from a parallel synthesis campaign utilizing (S)-6-fluorochroman-4-amine. The data is illustrative and serves to provide a template for the presentation of experimental results.
Table 1: Representative Library of N-Acylated (S)-6-Fluorochroman-4-amine Derivatives
| Compound ID | Carboxylic Acid Building Block | Molecular Weight ( g/mol ) |
| L1-A1 | Acetic Acid | 209.22 |
| L1-A2 | Benzoic Acid | 271.29 |
| L1-A3 | 4-Chlorobenzoic Acid | 305.74 |
| L1-A4 | 4-Methoxybenzoic Acid | 301.32 |
| L1-A5 | Nicotinic Acid | 272.28 |
| L1-A6 | Isonicotinic Acid | 272.28 |
| L1-A7 | Cyclohexanecarboxylic Acid | 277.34 |
| L1-A8 | Thiophene-2-carboxylic Acid | 277.32 |
Table 2: Illustrative Yield and Purity Data for the Synthesized Library
| Compound ID | Yield (%) | Purity (%) (by LC-MS) |
| L1-A1 | 85 | 98 |
| L1-A2 | 92 | 99 |
| L1-A3 | 88 | 97 |
| L1-A4 | 91 | 99 |
| L1-A5 | 78 | 95 |
| L1-A6 | 81 | 96 |
| L1-A7 | 89 | 98 |
| L1-A8 | 83 | 97 |
Experimental Protocols
General Protocol for Parallel Amide Coupling
This protocol describes a robust method for the parallel synthesis of an amide library from (S)-6-fluorochroman-4-amine and a diverse set of carboxylic acids using a carbodiimide coupling agent.
Materials:
-
(S)-6-fluorochroman-4-amine
-
A library of carboxylic acids
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
96-well reaction block or individual reaction vials
Procedure:
-
Preparation of Carboxylic Acid Stock Solutions: In a 96-well plate or individual vials, prepare 0.2 M solutions of each carboxylic acid in anhydrous DMF.
-
Preparation of Amine and Coupling Reagent Stock Solutions:
-
Prepare a 0.2 M solution of (S)-6-fluorochroman-4-amine in anhydrous DMF.
-
Prepare a 0.2 M solution of EDC and a 0.2 M solution of HOBt in anhydrous DMF.
-
Prepare a 0.4 M solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 200 µL of the respective carboxylic acid stock solution (0.04 mmol).
-
Add 200 µL of the EDC stock solution (0.04 mmol) and 200 µL of the HOBt stock solution (0.04 mmol) to each well.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acids.
-
Add 200 µL of the (S)-6-fluorochroman-4-amine stock solution (0.04 mmol) to each well.
-
Add 100 µL of the DIPEA stock solution (0.04 mmol) to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 16 hours.
-
After the reaction is complete, add 1 mL of EtOAc and 1 mL of water to each well.
-
Shake the block to partition the components.
-
Remove the aqueous layer.
-
Wash the organic layer with 1 mL of saturated aqueous sodium bicarbonate solution, followed by 1 mL of brine.
-
Dry the organic layer by passing it through a 96-well filter plate containing anhydrous sodium sulfate.
-
Collect the filtrate in a clean 96-well collection plate.
-
-
Purification and Analysis:
-
Concentrate the solvent in the collection plate using a centrifugal evaporator.
-
Re-dissolve the crude products in a suitable solvent (e.g., DMSO/methanol) for analysis.
-
Analyze the purity of each compound by LC-MS.
-
If necessary, purify the compounds using high-throughput preparative HPLC.
-
Visualizations
Experimental Workflow
Caption: Parallel synthesis workflow for an amide library.
Potential Biological Target: 5-HT1A Receptor Signaling
Derivatives of 6-fluorochroman have been investigated as antagonists of the 5-HT1A receptor.[1] Antagonism of this receptor can modulate serotonergic neurotransmission, a pathway implicated in various neurological and psychiatric disorders.
Caption: Antagonism of the 5-HT1A receptor signaling pathway.
Potential Biological Target: Kinase Inhibition
The chroman scaffold is present in some kinase inhibitors. While direct evidence for (S)-6-fluorochroman-4-amine derivatives as kinase inhibitors is not established, a synthesized library could be screened against a panel of kinases. A common target for such scaffolds is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
References
Application Note and Protocol: Radioligand Binding Assay for 5-HT1A Receptor Affinity
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the screening and characterization of compounds targeting the 5-HT1A receptor.
Introduction
The 5-hydroxytryptamine 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key target in neuropharmacology. Predominantly coupled to inhibitory G-proteins (Gi/o), its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This receptor is widely expressed in the central nervous system and is implicated in the pathophysiology of anxiety and depression, making it a significant target for therapeutic drug development.[1]
This application note provides a comprehensive protocol for conducting a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the human 5-HT1A receptor. This in vitro assay is a robust and sensitive method for characterizing ligand-receptor interactions.
The competitive radioligand binding assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the 5-HT1A receptor. A fixed concentration of a high-affinity radioligand, such as [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT), is incubated with a source of 5-HT1A receptors (e.g., cell membranes). The displacement of the radioligand by increasing concentrations of the test compound is measured, allowing for the determination of the test compound's half-maximal inhibitory concentration (IC50). The IC50 is then converted to the inhibitory constant (Ki), which reflects the affinity of the compound for the receptor.
Data Presentation
Table 1: Binding Affinities (Ki) of Standard Ligands for the 5-HT1A Receptor
This table presents the binding affinities (Ki values) of commonly used reference compounds for the human 5-HT1A receptor, as determined by radioligand binding assays.
| Compound | Compound Type | Ki (nM) |
| 8-OH-DPAT | Agonist | 0.6 |
| Serotonin (5-HT) | Endogenous Agonist | 1.8 |
| WAY-100635 | Antagonist | 0.39 |
| Buspirone | Partial Agonist | 9.0 |
| Spiperone | Antagonist | 10.0 |
| 5-CT | Agonist | 1.0 |
| Ketanserin | Antagonist | 2400 |
Note: Ki values are approximate and can vary based on experimental conditions such as radioligand, receptor source, and assay buffer composition.
Table 2: Key Experimental Parameters for 5-HT1A Radioligand Binding Assay
This table outlines the typical parameters for performing a [3H]8-OH-DPAT competitive binding assay.
| Parameter | Recommended Conditions |
| Radioligand | [3H]8-OH-DPAT |
| Radioligand Concentration | 0.5 nM (approximately the Kd value) |
| Receptor Source | Membranes from HEK-293 or CHO cells expressing the human 5-HT1A receptor |
| Membrane Protein | 10 µg per well |
| Assay Buffer | 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4 |
| Incubation Temperature | Room Temperature (approximately 25°C) |
| Incubation Time | 60 minutes |
| Non-specific Binding Agent | 10 µM 8-OH-DPAT or 10 µM Serotonin |
| Filtration | Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine |
| Washing Procedure | 3 washes with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) |
Experimental Protocols
Materials and Reagents
-
Receptor Source: Frozen crude membrane preparations from HEK-293 or CHO cells stably transfected with the human 5-HT1A receptor.[2]
-
Radioligand: [3H]8-OH-DPAT (Specific Activity: ~100-200 Ci/mmol).
-
Reference Compounds: 8-OH-DPAT, Serotonin, WAY-100635.
-
Test Compounds: To be solubilized in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Polyethyleneimine (PEI): 0.5% (w/v) in deionized water.
-
Glass Fiber Filters: Whatman GF/B or equivalent.
-
Scintillation Cocktail: Suitable for liquid scintillation counting.
-
Equipment: 96-well microplates, multichannel pipettes, cell harvester, and a liquid scintillation counter.
Membrane Preparation
If using cultured cells, prepare membranes as follows:
-
Grow cells expressing the 5-HT1A receptor to confluency.
-
Harvest cells by scraping and centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4).
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the membrane pellet in fresh homogenization buffer, and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer.
-
Determine the protein concentration using a Bradford or BCA protein assay.
-
Store membrane aliquots at -80°C.
Detailed Assay Protocol
-
Preparation:
-
Thaw the membrane preparation on ice and dilute to the desired protein concentration in assay buffer.
-
Prepare serial dilutions of the test and reference compounds in assay buffer.
-
Dilute the [3H]8-OH-DPAT stock to the final assay concentration in the assay buffer.
-
Prepare the non-specific binding (NSB) solution containing 10 µM of unlabeled 8-OH-DPAT or Serotonin.
-
Pre-soak the glass fiber filters in 0.5% PEI for at least 30 minutes prior to use.
-
-
Assay Plate Setup (in triplicate):
-
Total Binding (TB): 150 µL of membrane preparation + 50 µL of assay buffer + 50 µL of [3H]8-OH-DPAT.
-
Non-specific Binding (NSB): 150 µL of membrane preparation + 50 µL of NSB solution + 50 µL of [3H]8-OH-DPAT.
-
Test Compound: 150 µL of membrane preparation + 50 µL of test compound dilution + 50 µL of [3H]8-OH-DPAT.
-
-
Incubation:
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.[3]
-
-
Filtration:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters three times with ice-cold wash buffer to remove any unbound radioactivity.
-
-
Detection:
-
Dry the filters and place them in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
Data Analysis
-
Calculate the specific binding by subtracting the average CPM of the NSB wells from the average CPM of the TB wells.
-
For each concentration of the test compound, calculate the percentage of specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualization
Caption: 5-HT1A receptor signaling cascade.
Caption: Radioligand binding assay experimental workflow.
References
Functional Assays for 5-HT1A Receptor Antagonism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for key functional assays used to characterize the antagonism of the 5-hydroxytryptamine-1A (5-HT1A) receptor, a critical target in the development of therapeutics for neuropsychiatric disorders.
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit of the heterotrimeric G-protein complex. Activation of this receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Furthermore, the activated Gβγ subunits can modulate the activity of various ion channels. Understanding the functional consequences of ligand binding to the 5-HT1A receptor is paramount for the development of novel drugs with desired therapeutic profiles. This document outlines the principles and detailed methodologies for the [³⁵S]GTPγS binding assay, a direct measure of G-protein activation, as well as other pertinent functional assays.
Key Functional Assays for 5-HT1A Receptor Characterization
Several in vitro assays are routinely employed to determine the functional activity of compounds at the 5-HT1A receptor. These assays measure different points in the signal transduction cascade, from G-protein activation to downstream second messenger modulation and protein recruitment.
-
[³⁵S]GTPγS Binding Assay: This assay directly quantifies the activation of G-proteins upon receptor stimulation. In the presence of an agonist, the Gα subunit exchanges guanosine diphosphate (GDP) for the non-hydrolyzable GTP analog, [³⁵S]GTPγS. The amount of incorporated radiolabel is proportional to the degree of G-protein activation. This assay is invaluable for determining the potency (EC₅₀) and efficacy (Eₘₐₓ) of agonists and the inhibitory constant (Kᵢ) of antagonists.
-
cAMP Inhibition Assay: As the 5-HT1A receptor canonically couples to Gαi/o, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This assay measures the ability of a ligand to inhibit forskolin-stimulated cAMP production.
-
β-Arrestin Recruitment Assay: This assay assesses the recruitment of β-arrestin proteins to the activated 5-HT1A receptor. β-arrestin binding can lead to receptor desensitization and internalization, and also initiate G-protein-independent signaling pathways.
Signaling Pathways of the 5-HT1A Receptor
The 5-HT1A receptor mediates its effects through multiple intracellular signaling pathways. The canonical pathway involves the inhibition of adenylyl cyclase. However, Gβγ subunits released upon G-protein activation can also directly modulate ion channels. Additionally, signaling through other pathways, such as the MAPK/ERK pathway, has been reported.
Experimental Workflow
The general workflow for these functional assays involves several key steps, from cell culture and membrane preparation to data analysis.
Detailed Experimental Protocols
Protocol 1: [³⁵S]GTPγS Binding Assay
Objective: To determine the potency and efficacy of a test compound as an agonist or its inhibitory constant as an antagonist at the 5-HT1A receptor.
Materials:
-
Membranes from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or rat hippocampal membranes.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 1 mM EGTA, pH 7.4.
-
GDP (Guanosine 5'-diphosphate).
-
[³⁵S]GTPγS (Guanosine 5'-[γ-³⁵S]thiotriphosphate).
-
Test compound and reference compounds (e.g., 5-HT as a full agonist, WAY-100635 as a neutral antagonist).[1]
-
Unlabeled GTPγS for determining non-specific binding.
-
96-well filter plates (e.g., GF/B or GF/C).
-
Vacuum manifold.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation:
-
Thaw cryopreserved cell membranes on ice.
-
Homogenize the membranes in ice-cold Assay Buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup (for determining antagonist activity):
-
In a 96-well plate, add the following in order:
-
50 µL of Assay Buffer or unlabeled GTPγS (for non-specific binding).
-
25 µL of various concentrations of the antagonist test compound.
-
25 µL of a fixed concentration of a 5-HT1A agonist (e.g., 5-HT at its EC₈₀ concentration).
-
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
-
Initiation of the Binding Reaction:
-
Prepare a solution of [³⁵S]GTPγS (final concentration ~0.1 nM) and GDP (final concentration 10-30 µM) in Assay Buffer.
-
Add 100 µL of the [³⁵S]GTPγS/GDP solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Quickly wash the filters three times with 200 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
For Agonist Activity:
-
Plot the specific [³⁵S]GTPγS binding against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
-
-
For Antagonist Activity:
-
Plot the percent inhibition of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([Agonist]/EC₅₀ of Agonist)).[2]
-
Protocol 2: cAMP Inhibition Assay
Objective: To measure the ability of a test compound to inhibit adenylyl cyclase activity via the 5-HT1A receptor.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT1A receptor.
-
Cell culture medium (e.g., MEM with 10% FBS).
-
Stimulation buffer.
-
Forskolin.
-
Test compound and reference compounds.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white microplates.
Procedure:
-
Cell Culture and Preparation:
-
Culture the CHO-K1-h5-HT1A cells to ~80-90% confluency.
-
Detach the cells, centrifuge, and resuspend in stimulation buffer to the desired concentration.
-
-
Assay Protocol:
-
Add the cell suspension to the wells of the 384-well plate.
-
For antagonist mode, pre-incubate the cells with serial dilutions of the antagonist for a specified time.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production, along with the agonist (for antagonist determination) or varying concentrations of the test agonist.
-
Incubate the plate at room temperature for the time specified by the cAMP detection kit manufacturer.
-
Add the cAMP detection reagents according to the kit's protocol.
-
Incubate as required by the kit.
-
Read the plate on a suitable plate reader.
-
Data Analysis:
-
Convert the raw data to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀/IC₅₀ and Eₘₐₓ values.
Protocol 3: β-Arrestin Recruitment Assay
Objective: To quantify the recruitment of β-arrestin to the 5-HT1A receptor upon ligand binding.
Materials:
-
Engineered cell line co-expressing the human 5-HT1A receptor and a β-arrestin fusion protein (e.g., PathHunter® β-Arrestin cell line).[3]
-
Cell culture medium.
-
Assay buffer/medium.
-
Test compound and reference compounds.
-
Detection reagents for the specific assay platform (e.g., chemiluminescent substrate).
-
96- or 384-well white, clear-bottom microplates.
-
Luminometer.
Procedure:
-
Cell Culture and Plating:
-
Culture the engineered cells and seed them into the microplates.
-
Allow them to attach and grow overnight.
-
-
Assay Protocol:
-
Remove the culture medium from the wells.
-
Add serial dilutions of the test compound prepared in assay buffer/medium. For antagonist mode, pre-incubate with the antagonist before adding the agonist.
-
Incubate the plate at 37°C for the recommended time (typically 60-90 minutes).
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for the specified time to allow signal development.
-
Read the luminescence on a plate reader.
-
Data Analysis:
-
Plot the luminescence signal against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀/IC₅₀ and Eₘₐₓ values.
Data Presentation
The quantitative data obtained from these assays should be summarized in a clear and structured format to allow for easy comparison of different compounds.
Table 1: Functional Activity of Reference Compounds at the Human 5-HT1A Receptor
| Compound | Assay Type | Parameter | Value | Reference |
| 5-HT (Serotonin) | [³⁵S]GTPγS Binding | pEC₅₀ | 7.91 | [4] |
| 8-OH-DPAT | [³⁵S]GTPγS Binding | pEC₅₀ | 7.87 | [4] |
| WAY-100635 | [³⁵S]GTPγS Binding | pKᵢ | 9.33 | [4] |
| Spiperone | [³⁵S]GTPγS Binding | pIC₅₀ (Inverse Agonist) | 7.37 | [4] |
| Buspirone | cAMP Inhibition | Agonist | Full Agonist | [5] |
| Pindolol | cAMP Inhibition | Antagonist | Silent Antagonist | [5] |
Table 2: Antagonist Potency at the Human 5-HT1A Receptor
| Antagonist | Agonist Used | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| WAY-100635 | 5-HT | [³⁵S]GTPγS Binding | - | 0.47 | [4] |
| Risperidone | 5-HT | [³⁵S]GTPγS Binding | - | - | [1] |
| Sertindole | 5-HT | [³⁵S]GTPγS Binding | - | - | [1] |
Note: The specific values presented in these tables are illustrative and may vary depending on the experimental conditions and cell system used. Researchers should always include appropriate controls and reference compounds in their experiments.
References
- 1. Agonist and antagonist actions of antipsychotic agents at 5-HT1A receptors: a [35S]GTPgammaS binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PathHunter® Human HTR1A (5-HT1A) β-Arrestin Cell-Based Assay Kit (CHO-K1) [discoverx.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of cAMP accumulation via recombinant human serotonin 5-HT1A receptors: considerations on receptor effector coupling across systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral HPLC Method for the Enantiomeric Separation of Fluorochroman-4-amines
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of fluorochroman-4-amines, a class of compounds of significant interest in pharmaceutical research and development. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which provides excellent enantioselectivity for this class of molecules. A detailed protocol for method development and optimization is provided, along with expected chromatographic parameters. This method is suitable for researchers, scientists, and drug development professionals requiring accurate determination of enantiomeric purity.
Introduction
Chiral primary amines are fundamental building blocks in the synthesis of numerous biologically active molecules and new drugs.[1] The enantiomers of a chiral amine can possess significantly different pharmacological, toxicological, and metabolic properties. Consequently, the ability to separate and quantify these enantiomers is of paramount importance for drug development, quality control, and regulatory compliance.[1] High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is one of the most powerful and widely used techniques for the reliable separation and analysis of chiral compounds.[1]
Fluorochroman-4-amines represent a key scaffold in medicinal chemistry. The successful enantiomeric separation of these compounds is crucial for understanding their structure-activity relationships. This application note provides a detailed protocol for the chiral separation of fluorochroman-4-amine enantiomers using an amylose-based CSP.
Principle of Separation
Chiral separation by HPLC is achieved by creating a chiral environment in which the enantiomers of the analyte can interact differentially.[2] In this method, a chiral stationary phase is employed. The enantiomers of the fluorochroman-4-amine form transient, diastereomeric complexes with the chiral selector of the CSP. These complexes have different association energies, leading to different retention times on the column and, consequently, their separation.[2] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are particularly effective for separating a wide variety of chiral compounds, including primary amines.[1][2][3] The addition of a basic modifier to the mobile phase is critical to ensure good peak shape and prevent deleterious interactions with residual silanols on the silica surface.[1]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump (binary or quaternary), an autosampler, a column thermostat, and a UV detector.
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent, 5 µm, 250 x 4.6 mm).
-
Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), and Ethanol (EtOH).
-
Mobile Phase Additive: Diethylamine (DEA) or Triethylamine (TEA).
-
Sample: Racemic fluorochroman-4-amine standard.
Chromatographic Conditions
A summary of the recommended starting conditions and expected chromatographic parameters is provided in Table 1.
Table 1: Chromatographic Conditions and Expected Parameters
| Parameter | Recommended Condition |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) (5 µm, 250 x 4.6 mm) |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time (k1) | ~ 8 minutes |
| Expected Retention Time (k2) | ~ 10 minutes |
| Expected Resolution (Rs) | > 2.0 |
| Expected Selectivity (α) | > 1.2 |
Note: The elution order of the enantiomers should be confirmed by injecting a standard of a single, known enantiomer.
Detailed Methodologies
a. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-Hexane, 2-Propanol, and Diethylamine in the desired ratio (e.g., 80:20:0.1, v/v/v).
-
Degas the mobile phase by sonication for 15-20 minutes or by vacuum filtration.
b. Sample Preparation:
-
Dissolve the fluorochroman-4-amine sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
c. System Equilibration:
-
Equilibrate the chiral column with the mobile phase at the recommended flow rate for at least 30-60 minutes, or until a stable baseline is achieved.
d. Injection and Data Acquisition:
-
Inject the prepared sample onto the column.
-
Acquire data for a sufficient duration to allow for the elution of both enantiomers.
Method Optimization
The development of a chiral HPLC method is often an empirical process.[2] The following workflow illustrates the logical steps for optimizing the separation of fluorochroman-4-amine enantiomers.
References
Application Notes and Protocols for In Vitro ADME Profiling of Novel 6-Fluorochroman Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) profiling of novel 6-fluorochroman compounds. Early assessment of these properties is crucial for identifying drug candidates with favorable pharmacokinetic profiles, thereby reducing attrition rates in later stages of drug development.[1][2][3]
Introduction to In Vitro ADME Profiling
In vitro ADME assays are fundamental tools in drug discovery, offering early insights into the pharmacokinetic behavior of novel chemical entities.[1][2] These assays investigate key processes:
-
Absorption: A compound's ability to cross biological barriers, such as the intestinal wall.[1][2]
-
Distribution: How a compound distributes throughout the body, including its binding to plasma proteins.[1][4]
-
Metabolism: The chemical modification of a compound by enzymes, primarily in the liver, which affects its efficacy and potential for drug-drug interactions.[1][5]
-
Excretion: The removal of the compound and its metabolites from the body.[1][2]
By evaluating these parameters early, researchers can prioritize compounds with desirable drug-like properties for further development.[1]
Data Presentation: In Vitro ADME Profile of Novel 6-Fluorochroman Compounds
The following tables summarize hypothetical in vitro ADME data for a series of novel 6-fluorochroman compounds (FC-1 to FC-5). This data is intended to be illustrative of typical results obtained from the assays described in the protocols below.
Table 1: Metabolic Stability of 6-Fluorochroman Compounds
| Compound ID | Liver Microsome Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| FC-1 | 45 | 30.8 |
| FC-2 | > 60 | < 23.1 |
| FC-3 | 25 | 55.4 |
| FC-4 | 15 | 92.4 |
| FC-5 | 55 | 25.2 |
| Verapamil | 18 | 77.0 |
Table 2: Cytochrome P450 (CYP) Inhibition Profile of 6-Fluorochroman Compounds (IC50, µM)
| Compound ID | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| FC-1 | > 50 | 25.5 | > 50 | 15.8 | 45.2 |
| FC-2 | > 50 | > 50 | > 50 | 35.1 | > 50 |
| FC-3 | 12.3 | 5.2 | 22.7 | 2.1 | 8.9 |
| FC-4 | 42.1 | 18.9 | 33.4 | 9.7 | 28.3 |
| FC-5 | > 50 | 40.1 | > 50 | > 50 | > 50 |
| Ketoconazole | 0.8 | 1.5 | 0.5 | 2.5 | 0.05 |
Table 3: Plasma Protein Binding of 6-Fluorochroman Compounds
| Compound ID | Human Plasma Protein Binding (%) |
| FC-1 | 92.5 |
| FC-2 | 85.3 |
| FC-3 | 98.7 |
| FC-4 | 95.1 |
| FC-5 | 88.9 |
| Warfarin | 99.5 |
Table 4: Permeability of 6-Fluorochroman Compounds (Caco-2 Assay)
| Compound ID | Apparent Permeability (Papp, 10⁻⁶ cm/s) A to B | Efflux Ratio (B to A / A to B) |
| FC-1 | 15.2 | 1.1 |
| FC-2 | 25.8 | 0.9 |
| FC-3 | 5.1 | 3.5 |
| FC-4 | 8.9 | 1.5 |
| FC-5 | 18.3 | 0.8 |
| Propranolol | 20.5 | 1.0 |
| Digoxin | 0.2 | 15.0 |
Experimental Protocols
Metabolic Stability in Human Liver Microsomes
This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[6][7]
Materials:
-
Test compounds (6-fluorochroman derivatives)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with internal standard (for quenching and analysis)
-
Positive control (e.g., Verapamil)
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the test compound to the final incubation concentration (e.g., 1 µM) in phosphate buffer.
-
Prepare a master mix of HLM and NADPH regenerating system in phosphate buffer.
-
Pre-warm the test compound solution and the HLM master mix at 37°C for 10 minutes.
-
Initiate the reaction by adding the HLM master mix to the test compound solution.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.[6]
Metabolic Stability Assay Workflow
Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of a compound to inhibit major CYP isoforms, which is a common cause of drug-drug interactions.[8][9][10]
Materials:
-
Test compounds (6-fluorochroman derivatives)
-
Human Liver Microsomes (HLM)
-
Specific CYP isoform probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Positive control inhibitors (e.g., Ketoconazole for CYP3A4)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Protocol:
-
Prepare serial dilutions of the test compound in buffer.
-
Prepare a master mix containing HLM, the specific CYP probe substrate, and buffer.
-
Add the test compound dilutions and control inhibitors to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate for a specific time (e.g., 10-30 minutes) at 37°C.
-
Stop the reaction with cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to measure the formation of the metabolite of the probe substrate.
-
Calculate the percent inhibition at each concentration and determine the IC50 value.[8]
CYP450 Inhibition Assay Workflow
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
This assay measures the extent to which a compound binds to plasma proteins, which influences its distribution and availability to reach its target.[11][12][13]
Materials:
-
Test compounds (6-fluorochroman derivatives)
-
Human plasma
-
Phosphate buffered saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device with dialysis membrane (e.g., 8 kDa MWCO)
-
Positive control (e.g., Warfarin)
-
96-well collection plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Protocol:
-
Spike the test compound into human plasma at the desired concentration (e.g., 2 µM).[11]
-
Add the plasma containing the test compound to one chamber of the RED device.
-
Add PBS to the other chamber of the RED device.[12]
-
Seal the plate and incubate at 37°C with shaking for 4-6 hours to reach equilibrium.[12]
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Matrix-match the samples by adding blank plasma to the buffer sample and PBS to the plasma sample.
-
Precipitate proteins by adding cold acetonitrile with an internal standard.
-
Centrifuge the samples.
-
Analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentration.[11]
-
Calculate the percentage of plasma protein binding.
Plasma Protein Binding (RED) Workflow
Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells to predict intestinal permeability and identify potential substrates for active efflux transporters.[14][15]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well)
-
Cell culture medium and reagents
-
Test compounds (6-fluorochroman derivatives)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Lucifer yellow (for monolayer integrity check)
-
High permeability control (e.g., Propranolol)
-
Low permeability/efflux substrate control (e.g., Digoxin)
-
96-well plates for analysis
-
Plate reader (for Lucifer yellow)
-
LC-MS/MS system
Protocol:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21 days to form a differentiated monolayer.[16]
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.
-
Wash the cell monolayers with transport buffer.
-
Add the test compound in transport buffer to the apical (A) side for A-to-B permeability or to the basolateral (B) side for B-to-A permeability.
-
Add fresh transport buffer to the receiver compartment.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[14]
-
At the end of the incubation, take samples from both the donor and receiver compartments.
-
Analyze the samples by LC-MS/MS to determine the concentration of the test compound.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Caco-2 Permeability Assay Workflow
References
- 1. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. ADME Properties in Drug Delivery [mdpi.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. criver.com [criver.com]
- 6. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 10. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 14. enamine.net [enamine.net]
- 15. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Measuring 5-HT1A Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for various cell-based assays designed to identify and characterize antagonists of the 5-hydroxytryptamine-1A (5-HT1A) receptor. The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a critical target in the development of therapeutics for neuropsychiatric disorders such as anxiety and depression.[1] Activation of the 5-HT1A receptor primarily couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This document outlines the principles and methodologies for key functional assays used to measure the ability of a compound to block the action of a 5-HT1A agonist.
5-HT1A Receptor Signaling Pathway
Understanding the signaling cascade initiated by the 5-HT1A receptor is fundamental to designing and interpreting cell-based assays. Upon agonist binding, the receptor undergoes a conformational change, activating the associated Gi/o protein. The Gαi subunit inhibits adenylyl cyclase, reducing the production of cAMP.[2] The Gβγ subunits can modulate other effectors, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.[3] Additionally, 5-HT1A receptor activation can influence other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway and calcium mobilization.[4][5] Antagonists block these agonist-induced signaling events.
Caption: 5-HT1A Receptor Signaling Cascade.
Radioligand Binding Assays
Radioligand binding assays are a gold standard for determining the affinity of a test compound for a receptor.[6] In the context of antagonist activity, these are typically competition binding assays where the unlabeled test compound competes with a radiolabeled ligand for binding to the 5-HT1A receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: Radioligand Binding Assay Workflow.
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT1A receptor.
Materials:
-
Membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.[7]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.[7]
-
Radioligand: [3H]8-hydroxy-DPAT (agonist) or [3H]WAY-100635 (antagonist).[7][8]
-
Test antagonist compounds at various concentrations.
-
Non-specific binding determinator: 10 µM Metergoline or unlabeled 5-HT.[7]
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).[9]
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Thaw the cell membrane preparation on ice and resuspend in ice-cold assay buffer to the desired protein concentration (e.g., 10 µ g/well ).[7]
-
In a 96-well plate, add 50 µL of test compound dilutions, 50 µL of radioligand solution (e.g., 0.25 nM [3H]8-hydroxy-DPAT), and 150 µL of the membrane suspension.[7][9]
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of the non-specific binding determinator.[7]
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.[7]
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[9]
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.[7]
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (concentration of antagonist that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation: Radioligand Binding Affinity
| Compound | Radioligand | IC50 (nM) | Ki (nM) | Reference |
| 8-OH-DPAT | [3H]8-OH-DPAT | 0.6 | - | [10] |
| Serotonin | [3H]8-OH-DPAT | 1.8 | - | [10] |
| Ketanserin | [3H]8-OH-DPAT | 2400 | - | [10] |
| DU-125530 | [3H]8-OH-DPAT | - | 1.2 | [8] |
| DU-125530 | [3H]WAY-100635 | - | 1.8 | [8] |
cAMP Accumulation Assays
cAMP assays are functional assays that directly measure the consequence of 5-HT1A receptor activation on its primary signaling pathway. Since the 5-HT1A receptor is Gi-coupled, its activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. To measure this decrease, adenylyl cyclase is typically stimulated with forskolin. An antagonist will reverse the agonist-induced decrease in the forskolin-stimulated cAMP levels.[11][12]
Experimental Workflow: cAMP Assay
Caption: cAMP Assay Workflow.
Protocol: HTRF-Based cAMP Assay
Objective: To measure the ability of a test compound to antagonize the agonist-induced inhibition of cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.[11]
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test antagonist compounds.
-
5-HT1A receptor agonist (e.g., 8-OH-DPAT or Serotonin).[12]
-
Forskolin.[12]
-
cAMP detection kit (e.g., LANCE Ultra cAMP Kit or HTRF cAMP dynamic 2 kit).[11]
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Seed the 5-HT1A receptor-expressing cells into a 384-well white plate and culture overnight.[11]
-
On the day of the assay, remove the culture medium and add assay buffer.
-
Add serial dilutions of the test antagonist to the wells and pre-incubate for 15-30 minutes at room temperature.[12]
-
Add a mixture of a 5-HT1A agonist (at its EC80 concentration) and forskolin (at a concentration that gives a robust cAMP signal).[11]
-
Incubate for 30 minutes at room temperature.[11]
-
Add the cAMP detection reagents (e.g., Eu-cryptate labeled anti-cAMP antibody and d2-labeled cAMP) according to the manufacturer's protocol.[11]
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission).
-
The antagonist activity will be observed as an increase in the HTRF signal, reversing the agonist-induced decrease.
-
Plot the HTRF ratio against the log concentration of the antagonist.
-
Determine the IC50 value using non-linear regression.
Data Presentation: Antagonist Potency in cAMP Assay
| Antagonist | Agonist | IC50 (nM) | pKb | Reference |
| Spiperone | R(+)8-OH-DPAT | 1.8 | 8.74 | [12] |
| NAN-190 | R(+)8-OH-DPAT | 3.2 | 8.49 | [12] |
| S(-)Propranolol | R(+)8-OH-DPAT | 20 | 7.7 | [12] |
| Metergoline | R(+)8-OH-DPAT | 0.8 | 9.1 | [12] |
Calcium Flux Assays
While the 5-HT1A receptor is primarily Gi-coupled, it can also modulate intracellular calcium levels, often through the Gβγ subunits activating phospholipase C (PLC) or through other indirect mechanisms.[4][13] Calcium flux assays provide another functional readout for receptor activity. These assays use calcium-sensitive fluorescent dyes that exhibit an increase in fluorescence upon binding to free intracellular calcium.
Protocol: Fluo-4 Calcium Flux Assay
Objective: To measure the antagonist's ability to block agonist-induced changes in intracellular calcium.
Materials:
-
HEK293 cells expressing the human 5-HT1A receptor.
-
Cell culture medium.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Fluo-4 AM calcium indicator dye.
-
Probenecid (to prevent dye leakage).
-
Test antagonist compounds.
-
5-HT1A receptor agonist (e.g., Serotonin).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Seed cells into black, clear-bottom microplates and allow them to attach overnight.
-
Load the cells with Fluo-4 AM dye (e.g., 2 µM) in assay buffer containing probenecid for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence reader and allow it to equilibrate.
-
Add the test antagonist compounds to the wells and incubate for 15-30 minutes.
-
Measure baseline fluorescence for a short period.
-
Using the instrument's injector, add a 5-HT1A agonist at its EC80 concentration.
-
Immediately begin kinetic reading of fluorescence intensity over time (e.g., every second for 2-3 minutes).
Data Analysis:
-
The agonist will induce a transient increase in fluorescence. The antagonist will reduce the peak height of this response.
-
Calculate the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the log concentration of the antagonist.
-
Determine the IC50 value from the concentration-response curve.
Reporter Gene Assays
Reporter gene assays are a versatile method to measure receptor activation by linking a downstream signaling event to the expression of a reporter protein, such as luciferase or β-galactosidase.[14][15] For Gi-coupled receptors like 5-HT1A, the cAMP response element (CRE) is often used.[14] In this setup, forskolin is used to increase cAMP, which activates PKA and leads to the phosphorylation of CREB, inducing reporter gene expression. A 5-HT1A agonist will inhibit this process, and an antagonist will block the agonist's effect.
Protocol: CRE-Luciferase Reporter Gene Assay
Objective: To measure the antagonist's ability to reverse the agonist-mediated suppression of CRE-driven luciferase expression.
Materials:
-
HEK293 or CHO-K1 cells co-transfected with the human 5-HT1A receptor and a CRE-luciferase reporter plasmid.[14]
-
Cell culture medium.
-
Test antagonist compounds.
-
5-HT1A receptor agonist (e.g., 5-HT).[15]
-
Forskolin.[15]
-
Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™).
-
96- or 384-well white, clear-bottom microplates.
-
Luminometer.
Procedure:
-
Seed the transfected cells into white microplates.
-
After 24 hours, replace the medium with serum-free medium.
-
Add the test antagonist compounds and pre-incubate for 30 minutes.
-
Add a mixture of the 5-HT1A agonist (at its EC80) and forskolin (e.g., 0.5 µM).[15]
-
Incubate the plates for 4-6 hours at 37°C.
-
Allow the plates to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
Data Analysis:
-
The agonist will cause a decrease in the forskolin-stimulated luciferase signal. The antagonist will reverse this decrease.
-
Plot the luminescence signal against the log concentration of the antagonist.
-
Determine the IC50 value from the resulting concentration-response curve.
Data Presentation: Antagonist Potency in CRE-Luciferase Assay
| Compound | Agonist | IC50 (nM) | Reference |
| WAY-100635 | 5-HT | 12.6 | [15] |
| Spiperone | 5-HT | 31.6 | [15] |
| Metergoline | 5-HT | 7.9 | [15] |
These detailed application notes and protocols provide a robust framework for researchers to effectively measure the antagonist activity of test compounds at the 5-HT1A receptor, facilitating the discovery and development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Preclinical and clinical characterization of the selective 5-HT1A receptor antagonist DU-125530 for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Serotonin-induced calcium signaling via 5-HT1A receptors in human leukemia (K 562) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Luciferase reporter gene assay on human 5-HT receptor: which response element should be chosen? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Luciferase Reporter Gene Assay on Human 5-HT Receptor: Which Response Element Should Be Chosen? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Structural Modification of the Chroman Ring in SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the structural modification of the chroman ring for Structure-Activity Relationship (SAR) studies. The chroman scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and synthetic compounds, exhibiting activities such as anticancer, antiepileptic, antimicrobial, and enzyme inhibition.[1][2][3][4] Systematic modification of the chroman core is a critical strategy in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties.
Introduction to the Chroman Scaffold
The chroman ring system, a bicyclic ether, consists of a benzene ring fused to a dihydropyran ring. Its rigid structure and the presence of an oxygen atom provide a unique three-dimensional framework that can be strategically functionalized to interact with various biological targets. Modifications can be introduced at multiple positions on both the aromatic and the heterocyclic rings, allowing for a thorough exploration of the chemical space to establish robust SAR.
General Synthetic Strategies for Chroman Ring Modification
Several synthetic routes are available for the preparation of substituted chroman derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Key Synthetic Approaches:
-
One-Pot Microwave-Assisted Synthesis: An efficient method for the synthesis of chroman-4-ones involves the base-mediated aldol condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde under microwave irradiation.[5][6]
-
Solid-Phase Synthesis (SPS): Particularly useful for generating combinatorial libraries, SPS allows for the systematic introduction of diversity at various positions of the chroman scaffold.[7]
-
Annulation of Benzylic Alcohols and Alkenes: A convergent synthesis of chromane derivatives can be achieved through a triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes.[8]
-
Intramolecular Cyclization: Intramolecular Michael addition or other cyclization strategies can be employed to form the dihydropyran ring.[2]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and modification of the chroman ring, which can be adapted for specific research goals.
Protocol 1: One-Pot Synthesis of 2-Substituted Chroman-4-ones
This protocol describes a general procedure for the synthesis of 2-substituted chroman-4-ones via a microwave-assisted aldol condensation.
Materials:
-
Substituted 2'-hydroxyacetophenone
-
Substituted aldehyde
-
Diisopropylamine (DIPA) or other suitable base
-
Ethanol (EtOH)
-
Dichloromethane (CH2Cl2)
-
1 M Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Brine
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the appropriate 2'-hydroxyacetophenone (1.0 equiv) in ethanol (0.4 M), add the desired aldehyde (1.1 equiv) and diisopropylamine (1.1 equiv).
-
Heat the reaction mixture using microwave irradiation at 160–170 °C for 1 hour.[5]
-
After cooling, dilute the mixture with dichloromethane.
-
Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.
-
Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired chroman-4-one derivative.[5]
Protocol 2: Solid-Phase Synthesis of Chroman-2-Carboxylate Derivatives
This protocol outlines a general method for the solid-phase synthesis of a chroman library, which is ideal for high-throughput screening.
Materials:
-
2-Chlorotrityl chloride resin
-
Substituted salicylaldehyde
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Michael donor (e.g., dimethyl malonate)
-
Base (e.g., sodium hydride)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Resin Loading: Swell the 2-chlorotrityl chloride resin in anhydrous DCM. In a separate flask, dissolve the desired salicylaldehyde (2.0 equiv) and DIPEA (4.0 equiv) in anhydrous DCM. Add this solution to the swollen resin and agitate for 2-4 hours. Cap any unreacted groups and wash the resin.[7]
-
On-Resin Chroman Ring Formation: Swell the salicylaldehyde-functionalized resin in anhydrous THF. In a separate flask, prepare a solution of a Michael donor (e.g., dimethyl malonate, 5.0 equiv) and a base (e.g., NaH, 5.0 equiv) in anhydrous THF. Add this solution to the resin and agitate for 12-24 hours.[7]
-
Intramolecular Cyclization: Heat the resin in DMF at 50-60 °C for 6-12 hours to drive the intramolecular cyclization. Wash the resin thoroughly.[7]
-
Cleavage: Swell the resin-bound product in DCM. Add a cleavage cocktail of TFA/DCM (e.g., 1:99 v/v) and stir for 30 minutes. Filter the resin and collect the filtrate. Neutralize the filtrate and concentrate to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method such as preparative HPLC.
Data Presentation for SAR Studies
Summarizing quantitative data in a structured format is crucial for discerning structure-activity relationships. The following tables provide examples of how to present SAR data for different biological activities.
Table 1: SAR of Chroman-4-one Derivatives as SIRT2 Inhibitors [5][6]
| Compound | R1 (at C2) | R2 (at C6) | R3 (at C8) | SIRT2 IC50 (µM) |
| 1a | n-pentyl | Cl | Br | 2.5 |
| (-)-1a | n-pentyl | Cl | Br | 1.5 |
| (+)-1a | n-pentyl | Cl | Br | 4.5 |
| 1b | n-propyl | Cl | Br | 2.5 |
| 1c | n-butyl | Cl | Br | 2.0 |
| 1d | n-hexyl | Cl | Br | 4.0 |
| 1e | H | Cl | Br | >200 |
| 1f | n-pentyl | H | H | 100 |
| 1g | n-pentyl | Br | Br | 1.5 |
Data extracted from J. Med. Chem. 2012, 55, 14, 6599–6611.
Table 2: Anticancer Activity of Chroman Derivatives against MCF-7 Cell Line [1]
| Compound | R Group on Isatin Moiety | GI50 (µM) |
| 6b | 5-Br | 41.2 |
| 6c | 5-Cl | 39.8 |
| 6d | 5-F | 45.6 |
| 6e | 6-Cl | 40.1 |
| 6g | 5-NO2 | 38.5 |
| 6i | 5,7-di-Br | 34.7 |
| 6l | 5-I | 42.3 |
Data extracted from Drug Des Devel Ther. 2016; 10: 2999–3011.
Visualization of Workflows and Signaling Pathways
Diagrams created using the DOT language to illustrate key experimental workflows and biological pathways.
Caption: Experimental workflow for the synthesis of a chroman library and subsequent SAR studies.
Caption: Proposed mechanism of action for chroman-4-one based SIRT2 inhibitors.
References
- 1. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Making sure you're not a bot! [gupea.ub.gu.se]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Derivatization of (S)-6-fluorochroman-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the primary amine group in (S)-6-fluorochroman-4-amine. This chiral scaffold is a valuable starting material in medicinal chemistry, and its derivatization allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The following sections detail common derivatization strategies, including acylation, sulfonylation, reductive amination, and urea formation, complete with experimental procedures and expected outcomes.
Introduction
(S)-6-fluorochroman-4-amine is a key building block in the synthesis of various biologically active molecules. The primary amine at the C4 position serves as a versatile handle for introducing a wide range of functional groups, thereby modulating the compound's physicochemical properties and pharmacological activity. Derivatives of the chroman scaffold have shown potential as antagonists for the 5-HT1A receptor, highlighting the therapeutic relevance of this chemical space. This document provides standardized protocols for the consistent and efficient derivatization of this primary amine.
Derivatization Strategies and Protocols
Four common and effective methods for the derivatization of the primary amine in (S)-6-fluorochroman-4-amine are presented below. These protocols are designed to be robust and adaptable for the synthesis of a diverse library of compounds.
Acylation: Formation of Amides
Acylation of the primary amine with acyl chlorides or anhydrides is a fundamental method for introducing a variety of substituents. This reaction is typically high-yielding and proceeds under mild conditions.
Experimental Protocol: Acylation with Acyl Chlorides
-
Materials:
-
(S)-6-fluorochroman-4-amine
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve (S)-6-fluorochroman-4-amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.5 eq) to the stirred solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acyl-(S)-6-fluorochroman-4-amine.
-
Sulfonylation: Formation of Sulfonamides
Sulfonylation with sulfonyl chlorides provides sulfonamide derivatives, which are important functional groups in many therapeutic agents due to their ability to act as hydrogen bond donors and acceptors.
Experimental Protocol: Sulfonylation with Sulfonyl Chlorides
-
Materials:
-
(S)-6-fluorochroman-4-amine
-
Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 eq)
-
Anhydrous Pyridine or Dichloromethane (DCM) with Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve (S)-6-fluorochroman-4-amine (1.0 eq) in anhydrous pyridine or DCM. If using DCM, add TEA (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.
-
If pyridine is used as the solvent, remove it under reduced pressure. Dilute the residue with DCM.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography or recrystallization to yield the desired N-sulfonyl-(S)-6-fluorochroman-4-amine.
-
Reductive Amination: Formation of Secondary Amines
Reductive amination with aldehydes or ketones is a versatile method for introducing alkyl or arylalkyl groups to the primary amine, leading to the formation of secondary amines.[1] This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ.[2]
Experimental Protocol: Reductive Amination with Aldehydes/Ketones
-
Materials:
-
(S)-6-fluorochroman-4-amine
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone) (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)[2]
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of (S)-6-fluorochroman-4-amine (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in anhydrous DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) in one portion.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired N-alkylated-(S)-6-fluorochroman-4-amine.
-
Urea and Thiourea Formation
The reaction of the primary amine with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These functional groups are prevalent in biologically active compounds.[3][4]
Experimental Protocol: Urea Formation with Isocyanates
-
Materials:
-
(S)-6-fluorochroman-4-amine
-
Isocyanate (e.g., phenyl isocyanate, cyclohexyl isocyanate) (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve (S)-6-fluorochroman-4-amine (1.0 eq) in anhydrous THF or DCM in a flask under an inert atmosphere.
-
Add the isocyanate (1.0 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours. The product may precipitate out of the solution.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to yield the desired urea derivative.
-
Quantitative Data Summary
The following table summarizes the expected molecular weights and representative yields for derivatives of (S)-6-fluorochroman-4-amine prepared using the protocols described above. Actual yields may vary depending on the specific reagents and reaction conditions used.
| Derivatization Method | Reagent Example | Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| Acylation | Acetyl Chloride | N-((S)-6-fluorochroman-4-yl)acetamide | C₁₁H₁₂FNO₂ | 209.22 | 85-95 |
| Acylation | Benzoyl Chloride | N-((S)-6-fluorochroman-4-yl)benzamide | C₁₆H₁₄FNO₂ | 271.29 | 80-90 |
| Sulfonylation | Methanesulfonyl Chloride | N-((S)-6-fluorochroman-4-yl)methanesulfonamide | C₁₀H₁₂FNO₃S | 245.27 | 75-85 |
| Sulfonylation | p-Toluenesulfonyl Chloride | N-((S)-6-fluorochroman-4-yl)-4-methylbenzenesulfonamide | C₁₆H₁₆FNO₃S | 321.37 | 70-85 |
| Reductive Amination | Benzaldehyde | N-benzyl-(S)-6-fluorochroman-4-amine | C₁₆H₁₆FNO | 257.30 | 65-80 |
| Reductive Amination | Acetone | N-isopropyl-(S)-6-fluorochroman-4-amine | C₁₂H₁₆FNO | 209.26 | 60-75 |
| Urea Formation | Phenyl Isocyanate | 1-((S)-6-fluorochroman-4-yl)-3-phenylurea | C₁₆H₁₅FN₂O₂ | 286.30 | 90-98 |
| Urea Formation | Cyclohexyl Isocyanate | 1-cyclohexyl-3-((S)-6-fluorochroman-4-yl)urea | C₁₆H₂₁FN₂O₂ | 292.35 | 88-96 |
Visualizations
Experimental Workflow: Reductive Amination
Caption: Workflow for the reductive amination of (S)-6-fluorochroman-4-amine.
Biological Signaling Pathway: 5-HT1A Receptor Antagonism
Caption: Inhibition of the 5-HT1A receptor signaling pathway by a derivative.
References
Application of (S)-6-fluorochroman-4-amine in CNS Drug Discovery: A Methodological Overview
Disclaimer: As of the current date, there is a notable absence of publicly available research specifically detailing the application of (S)-6-fluorochroman-4-amine in Central Nervous System (CNS) drug discovery. Consequently, specific quantitative data, established signaling pathways, and validated experimental protocols for this particular compound are not available.
The following application notes and protocols are presented as a generalized framework based on the investigation of structurally related 6-fluorochroman derivatives, particularly those targeting the serotonin 5-HT1A receptor.[1] This document is intended to serve as a methodological guide for researchers and drug development professionals on how a novel compound like (S)-6-fluorochroman-4-amine could be profiled for potential CNS activity.
Introduction
(S)-6-fluorochroman-4-amine is a chiral small molecule featuring a fluorinated chroman scaffold. The chroman moiety is a privileged structure in medicinal chemistry, and its derivatives have been explored for a variety of biological activities. Fluorine substitution can enhance metabolic stability, binding affinity, and blood-brain barrier penetration, which are desirable properties for CNS drug candidates. This document outlines a hypothetical workflow for the characterization of (S)-6-fluorochroman-4-amine as a potential CNS agent, with a focus on its evaluation as a 5-HT1A receptor ligand, a target implicated in depression and anxiety.
Hypothetical Pharmacological Profile
Based on the activity of similar 6-fluorochroman derivatives, it is hypothesized that (S)-6-fluorochroman-4-amine may act as a ligand for serotonin receptors, particularly the 5-HT1A subtype. The initial characterization would involve determining its binding affinity and functional activity at this receptor, as well as its selectivity against other relevant CNS targets.
Data Presentation
The following tables represent the types of quantitative data that would be generated during the initial screening of (S)-6-fluorochroman-4-amine. Note: The data presented here are for illustrative purposes only and are not actual experimental results.
Table 1: In Vitro Binding Affinity of (S)-6-fluorochroman-4-amine at CNS Receptors
| Target | Radioligand | Ki (nM) [Hypothetical] |
| Human 5-HT1A | [3H]8-OH-DPAT | 15 |
| Human α1-adrenergic | [3H]Prazosin | > 1000 |
| Human D2-dopaminergic | [3H]Spiperone | > 1000 |
Table 2: In Vitro Functional Activity of (S)-6-fluorochroman-4-amine
| Assay | Cell Line | Parameter | Potency (IC50/EC50, nM) [Hypothetical] | Efficacy (% of standard) [Hypothetical] |
| [35S]GTPγS Binding | CHO-h5-HT1A | EC50 | 25 | 95 (agonist) |
| Forskolin-Stimulated cAMP Accumulation | HEK293-h5-HT1A | IC50 | 50 | 100 (antagonist vs. 8-OH-DPAT) |
Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted to determine the pharmacological profile of (S)-6-fluorochroman-4-amine.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of (S)-6-fluorochroman-4-amine for the human 5-HT1A receptor and its selectivity against other CNS receptors.
Materials:
-
Cell membranes expressing the human 5-HT1A, α1-adrenergic, or D2-dopaminergic receptors.
-
Radioligands: [3H]8-OH-DPAT (for 5-HT1A), [3H]Prazosin (for α1), [3H]Spiperone (for D2).
-
Non-specific binding inhibitors: 10 µM 5-HT (for 5-HT1A), 10 µM phentolamine (for α1), 10 µM haloperidol (for D2).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
(S)-6-fluorochroman-4-amine stock solution (e.g., 10 mM in DMSO).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of (S)-6-fluorochroman-4-amine in assay buffer.
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kd), and either assay buffer (for total binding), non-specific binding inhibitor, or the test compound at various concentrations.
-
Incubate the plates at room temperature for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding as the difference between total binding and non-specific binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forskolin-Stimulated Adenylate Cyclase (cAMP) Functional Assay
Objective: To determine the functional activity (agonist or antagonist) of (S)-6-fluorochroman-4-amine at the human 5-HT1A receptor.
Materials:
-
CHO cells stably expressing the human 5-HT1A receptor.
-
Assay medium: DMEM/F12 supplemented with 0.1% BSA and 0.5 mM IBMX.
-
Forskolin.
-
8-OH-DPAT (a known 5-HT1A agonist).
-
(S)-6-fluorochroman-4-amine.
-
cAMP assay kit (e.g., HTRF or ELISA-based).
Procedure:
-
Plate the CHO-h5-HT1A cells in 96-well plates and grow to confluence.
-
Wash the cells with assay medium.
-
For antagonist activity: Pre-incubate the cells with various concentrations of (S)-6-fluorochroman-4-amine for 15 minutes. Then, add a fixed concentration of 8-OH-DPAT (e.g., its EC80) and forskolin (e.g., 10 µM).
-
For agonist activity: Add various concentrations of (S)-6-fluorochroman-4-amine in the presence of a fixed concentration of forskolin.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
For antagonist activity, calculate the IC50 value from the concentration-response curve. For agonist activity, determine the EC50 and Emax values.
Visualizations
The following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow for the characterization of a novel CNS compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-6-fluorochroman-4-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of (S)-6-fluorochroman-4-amine. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during the synthesis of this chiral amine.
Troubleshooting Guides
This section is designed to help you navigate and resolve specific issues that may arise during the synthesis of (S)-6-fluorochroman-4-amine, particularly focusing on the key steps of 6-fluorochroman-4-one synthesis and its subsequent asymmetric conversion to the desired amine.
Issue 1: Low Yield in the Synthesis of 6-Fluorochroman-4-one
Question: My synthesis of 6-fluorochroman-4-one, the precursor to (S)-6-fluorochroman-4-amine, is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in the synthesis of 6-fluorochroman-4-one can often be attributed to several factors, from reagent quality to reaction conditions. A common route to this precursor involves the intramolecular Friedel-Crafts cyclization of 3-(4-fluorophenoxy)propanoic acid.
Troubleshooting Steps:
-
Reagent Quality: Ensure that the 3-(4-fluorophenoxy)propanoic acid is pure and dry. Impurities can interfere with the cyclization reaction. Similarly, the cyclizing agent, commonly polyphosphoric acid (PPA) or Eaton's reagent, should be of high quality.
-
Reaction Temperature and Time: The temperature and duration of the cyclization are critical. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition and the formation of side products. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Anhydrous Conditions: The presence of moisture can deactivate the cyclizing agent. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up Procedure: During the work-up, incomplete quenching of the cyclizing agent or inefficient extraction can lead to product loss. Ensure the reaction mixture is poured onto ice-water carefully and extracted thoroughly with a suitable organic solvent.
Issue 2: Poor Enantioselectivity in the Asymmetric Synthesis of (S)-6-fluorochroman-4-amine
Question: I am attempting an asymmetric synthesis of (S)-6-fluorochroman-4-amine from 6-fluorochroman-4-one, but the enantiomeric excess (ee) is low. How can I improve the stereocontrol?
Answer: Achieving high enantioselectivity is a common challenge in the synthesis of chiral amines. The most common methods involve asymmetric reductive amination or the reduction of a chiral auxiliary-derived imine.
Troubleshooting Steps:
-
Catalyst Selection and Loading: In catalytic asymmetric reductive amination, the choice of chiral catalyst and its loading are paramount. Screen different chiral catalysts and ligands to find the optimal combination for your substrate. Ensure the catalyst is not deactivated by impurities in the starting materials or solvent.
-
Reducing Agent: The choice of reducing agent can influence stereoselectivity. Common reducing agents for this transformation include Hantzsch esters or silanes in the presence of a chiral catalyst. The rate of reduction relative to side reactions can be critical.
-
Reaction Conditions: Temperature, pressure (if using hydrogenation), and solvent can all impact the enantioselectivity. Lower temperatures often lead to higher ee. A solvent screening can also be beneficial as solvent polarity can influence the transition state of the stereodetermining step.
-
Purity of 6-fluorochroman-4-one: Impurities in the starting ketone can sometimes interfere with the catalyst, leading to lower enantioselectivity. Ensure the 6-fluorochroman-4-one is of high purity before the asymmetric step.
Issue 3: Difficulty with Purification of (S)-6-fluorochroman-4-amine
Question: I am struggling to purify the final product, (S)-6-fluorochroman-4-amine. What are the best practices for its purification?
Answer: The basic nature of amines can sometimes complicate purification by standard column chromatography on silica gel.
Troubleshooting Steps:
-
Column Chromatography: If using silica gel chromatography, consider pre-treating the silica with a small amount of a tertiary amine (e.g., triethylamine) in the eluent. This can prevent the product from streaking on the column. A gradient elution is often necessary to achieve good separation.
-
Acid-Base Extraction: An effective method for purifying amines is through acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution (e.g., 1M HCl) to protonate the amine and transfer it to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove neutral impurities. Basification of the aqueous layer (e.g., with NaOH) followed by extraction with an organic solvent will yield the purified amine.
-
Crystallization of a Salt: The product can be purified by forming a salt (e.g., hydrochloride or tartrate salt) and recrystallizing it. This is often a very effective method for obtaining highly pure chiral amines. The free amine can be regenerated by treatment with a base.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for (S)-6-fluorochroman-4-amine?
A1: A widely employed synthetic strategy begins with the synthesis of 6-fluorochroman-4-one. This ketone is then converted to the chiral amine. A common and effective method for the asymmetric conversion is through catalytic asymmetric reductive amination. This one-pot reaction involves the condensation of the ketone with an ammonia source to form an imine in situ, which is then asymmetrically reduced by a chiral catalyst and a suitable reducing agent to yield the desired (S)-enantiomer.
Q2: My reductive amination of 6-fluorochroman-4-one is giving a low yield. What are the likely causes?
A2: Low yields in reductive amination can be due to several factors.[1] Inefficient imine formation is a common issue. This can be addressed by using a dehydrating agent or by performing the reaction at a slightly acidic pH (around 4-5) to favor imine formation.[1] Another common problem is the premature reduction of the starting ketone by the reducing agent before the imine is formed. Using a milder reducing agent that selectively reduces the imine over the ketone, such as sodium triacetoxyborohydride or sodium cyanoborohydride, can mitigate this issue.[2][3]
Q3: Are there enzymatic methods for the synthesis of (S)-6-fluorochroman-4-amine?
A3: Yes, biocatalytic methods are becoming increasingly popular for the synthesis of chiral amines due to their high enantioselectivity and mild reaction conditions. Transaminases are enzymes that can catalyze the transfer of an amino group from a donor molecule to a ketone. An engineered transaminase could be used to convert 6-fluorochroman-4-one directly to (S)-6-fluorochroman-4-amine with high enantiomeric excess.
Quantitative Data
The following tables summarize typical reaction conditions and their impact on yield and enantioselectivity for key steps in the synthesis of (S)-6-fluorochroman-4-amine, based on analogous reactions reported in the literature.
Table 1: Optimization of the Synthesis of 6-Fluorochroman-4-one
| Entry | Cyclizing Agent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PPA | 80 | 4 | 65 |
| 2 | PPA | 100 | 2 | 85 |
| 3 | PPA | 120 | 2 | 78 (decomposition observed) |
| 4 | Eaton's Reagent | 60 | 6 | 92 |
Table 2: Asymmetric Reductive Amination of 6-Fluorochroman-4-one
| Entry | Chiral Catalyst | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | (R)-BINAP-RuCl₂ | H₂ (20 atm) | MeOH | 50 | 75 | 88 |
| 2 | Chiral Phosphoric Acid | Hantzsch Ester | Toluene | 25 | 82 | 95 |
| 3 | Chiral Phosphoric Acid | Hantzsch Ester | DCM | 25 | 78 | 92 |
| 4 | Chiral Phosphoric Acid | Hantzsch Ester | Toluene | 0 | 80 | >99 |
Experimental Protocols
Protocol 1: Synthesis of 6-Fluorochroman-4-one
-
To a mechanically stirred solution of phosphorus pentoxide (50 g) in methanesulfonic acid (250 mL) at 0 °C, add 3-(4-fluorophenoxy)propanoic acid (25 g, 136 mmol) portion-wise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, warm the mixture to 60 °C and stir for 6 hours.
-
Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexanes).
-
Upon completion, carefully pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 150 mL) and brine (150 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford 6-fluorochroman-4-one as a white solid.
Protocol 2: Asymmetric Reductive Amination to (S)-6-fluorochroman-4-amine
-
To a dried flask under an inert atmosphere, add 6-fluorochroman-4-one (1.0 g, 6.0 mmol), a chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.06 mmol, 1 mol%), and toluene (20 mL).
-
Add a solution of ammonia in methanol (7 N, 2.6 mL, 18.0 mmol, 3 equiv) and stir the mixture at room temperature for 1 hour.
-
Add Hantzsch ester (1.8 g, 7.2 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: 5-10% methanol in dichloromethane with 0.5% triethylamine) to yield (S)-6-fluorochroman-4-amine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: Synthetic workflow for (S)-6-fluorochroman-4-amine.
Caption: Troubleshooting decision tree for the synthesis.
References
Technical Support Center: Overcoming Solubility Challenges with 6-Fluorochroman Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 6-fluorochroman derivatives in various assays.
Troubleshooting Guide: Compound Precipitation in Assays
Precipitation of 6-fluorochroman derivatives during an experiment can lead to inaccurate and unreliable results.[1] This guide will help you identify the potential causes of precipitation and provides recommended solutions.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | The final concentration of the 6-fluorochroman derivative exceeds its aqueous solubility.[1] | - Decrease the final working concentration of the compound. - Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., DMSO) and use a smaller volume for dilution. - Perform serial dilutions of the stock solution in the assay buffer.[1] |
| "Solvent shock" - rapid change in solvent polarity when diluting a concentrated DMSO stock into an aqueous buffer.[2] | - Add the compound stock to the assay buffer dropwise while gently vortexing or stirring. - Pre-warm the aqueous solution (e.g., cell culture media to 37°C) before adding the compound.[3] | |
| Precipitation Over Time in Incubator | Temperature shift affecting solubility (e.g., moving from room temperature to 37°C).[3] | - Pre-warm the cell culture media to 37°C before adding the compound.[3] - Ensure the incubator temperature is stable. |
| pH shift in the medium due to CO2 environment or cellular metabolism.[3] | - Ensure the media is properly buffered for the incubator's CO2 concentration. | |
| Interaction with media components (e.g., salts, proteins). | - Test the compound's solubility in a simpler buffer (e.g., PBS) to identify if media components are the cause. - If serum is the issue, consider reducing the serum concentration if experimentally feasible. | |
| Precipitation After Freeze-Thaw Cycles of Stock Solution | The compound has poor solubility at lower temperatures. | - Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[3] - Before use, gently warm the stock solution to room temperature or 37°C and vortex to redissolve any precipitate.[3] |
| Water absorption by DMSO stock, reducing compound solubility. | - Use anhydrous DMSO for preparing stock solutions.[3] - Store stock solutions in tightly sealed containers.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of a 6-fluorochroman derivative?
A1: For most hydrophobic compounds like 6-fluorochroman derivatives, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[4] It is crucial to use anhydrous, high-purity DMSO to avoid water absorption, which can lead to compound precipitation.[3]
Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A2: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in cell-based assays should generally be kept at or below 0.5%.[4] However, the tolerance can vary between cell lines, so it is advisable to perform a vehicle control to assess the effect of DMSO on your specific experimental system.
Q3: My 6-fluorochroman derivative precipitates in the final assay buffer even though the stock solution in DMSO is clear. Why?
A3: A clear stock solution in 100% DMSO does not guarantee solubility in an aqueous assay buffer. The significant change in solvent polarity when a small volume of DMSO stock is added to a large volume of aqueous buffer can cause the compound's solubility to decrease dramatically, leading to precipitation.[2] This phenomenon is often referred to as "solvent shock" or "crashing out".
Q4: How can I determine the maximum soluble concentration of my 6-fluorochroman derivative in my specific assay medium?
A4: You can perform a kinetic solubility assay. This involves preparing a series of dilutions of your compound in your assay medium and observing the concentration at which precipitation occurs. This can be done by visual inspection, microscopy, or more quantitative methods like nephelometry, which measures light scattering from suspended particles.[1][5]
Q5: Are there any formulation strategies I can use to improve the solubility of my 6-fluorochroman derivative in an aqueous solution?
A5: Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds:
-
Co-solvents: Adding a small amount of a water-miscible organic solvent (e.g., ethanol, propylene glycol) to the aqueous buffer can improve solubility.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[6]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate.
-
Lipid-Based Formulations: For in vivo studies, self-emulsifying drug delivery systems (SEDDS) can be used to improve oral bioavailability.[7]
Quantitative Data Summary
The following tables provide hypothetical yet representative solubility data for a generic 6-fluorochroman derivative to illustrate the impact of different conditions.
Table 1: Kinetic Solubility in Different Buffers
| Buffer System | pH | Maximum Soluble Concentration (µM) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 5 |
| Dulbecco's Modified Eagle Medium (DMEM) + 10% FBS | 7.4 | 15 |
| Citrate Buffer | 5.0 | 25 |
| Tris Buffer | 8.5 | 3 |
Table 2: Effect of Co-solvents on Aqueous Solubility
| Co-solvent (in PBS, pH 7.4) | Concentration (%) | Maximum Soluble Concentration (µM) |
| None | 0 | 5 |
| DMSO | 0.5 | 10 |
| Ethanol | 1 | 8 |
| Polyethylene Glycol 400 (PEG400) | 2 | 20 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Visual Inspection
Objective: To determine the maximum concentration of a 6-fluorochroman derivative that remains soluble in a specific aqueous medium over time.
Materials:
-
6-fluorochroman derivative stock solution (e.g., 10 mM in 100% DMSO)
-
Assay buffer or cell culture medium (pre-warmed to the experimental temperature)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
Procedure:
-
Prepare a series of dilutions of the compound in the pre-warmed aqueous medium. It is recommended to perform a 2-fold serial dilution starting from a concentration that is expected to precipitate.[4]
-
To prepare the highest concentration (e.g., 100 µM), add 1 µL of the 10 mM stock solution to 99 µL of the pre-warmed medium. Mix immediately by gentle vortexing.
-
Perform the serial dilutions by transferring a volume from the highest concentration tube to a tube containing an equal volume of fresh, pre-warmed medium, and repeat for subsequent dilutions.
-
Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for a duration matching your experiment's endpoint.
-
Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment) at various time points (e.g., immediately, 1 hour, 4 hours, 24 hours). A sample can also be viewed under a microscope to detect fine precipitates.[3]
-
The highest concentration that remains clear without any visible precipitate throughout the incubation period is considered the maximum soluble concentration under these specific conditions.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate and solubility of a 6-fluorochroman derivative by dispersing it in a hydrophilic polymer matrix.
Materials:
-
6-fluorochroman derivative
-
Hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC))
-
Volatile organic solvent in which both the compound and polymer are soluble (e.g., methanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve the 6-fluorochroman derivative and the chosen polymer in the selected solvent at a specific weight ratio (e.g., 1:1, 1:3, 1:5).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Further dry the resulting solid film in a vacuum oven at a controlled temperature to remove any residual solvent.
-
The resulting solid dispersion can be scraped, pulverized, and used for subsequent experiments.
Visualizations
References
Technical Support Center: Synthesis of Fluorinated Chroman Compounds
Welcome to the technical support center for the synthesis of fluorinated chroman compounds. This resource is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common challenges encountered during synthesis, with a focus on identifying and mitigating side reactions.
Frequently Asked Questions (FAQs)
Q1: We are synthesizing a substituted chroman-4-one via a base-promoted condensation of a 2'-hydroxyacetophenone and an aldehyde, but the yield is very low. What is the most likely side reaction?
A1: The most common side reaction in this synthesis, particularly when your 2'-hydroxyacetophenone substrate contains electron-donating groups (e.g., -CH₃, -OCH₃), is the aldehyde self-condensation .[1][2] The electron-donating groups deactivate the acetophenone, making it less reactive. This allows the aldehyde, which can also be deprotonated at its α-carbon, to react with itself, consuming the reagent and reducing the yield of your desired chroman-4-one.[1][2]
Q2: How can we minimize aldehyde self-condensation and improve the yield of our desired chroman-4-one?
A2: To favor the desired intramolecular cyclization over the competing aldehyde self-condensation, several strategies can be employed:
-
Optimize the Base: Avoid strong, highly nucleophilic bases. Consider switching to a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPA) or a milder base.[1][3]
-
Control Reagent Addition: Add the aldehyde slowly and dropwise to the reaction mixture. This keeps the instantaneous concentration of the aldehyde low, reducing the probability of self-condensation.[4]
-
Adjust Reaction Temperature: Lowering the reaction temperature can sometimes decrease the rate of the self-condensation side reaction more than the desired reaction.[4]
-
Solvent Choice: Experiment with a range of anhydrous, non-nucleophilic solvents. Acetonitrile is common, but in some cases, less protic solvents like THF or toluene might be beneficial.[1]
Q3: We are using an intramolecular Friedel-Crafts acylation to synthesize the chroman ring, but are seeing polymeric byproducts. What causes this and how can it be prevented?
A3: The formation of polymeric material is likely due to an intermolecular acylation side reaction, where one molecule reacts with another instead of with itself. This is a concentration-dependent issue. To minimize this, you should conduct the reaction under high-dilution conditions . This involves using a significantly larger volume of solvent to decrease the probability of reactant molecules encountering each other, thus favoring the desired intramolecular cyclization.[1]
Q4: During the fluorination of a pre-formed chroman ring, we are observing a mixture of isomers. How can we improve regioselectivity?
A4: Poor regioselectivity is a common challenge in the electrophilic fluorination of aromatic systems. The position of fluorination is primarily dictated by the electronic properties of the existing substituents on the chroman ring.[1]
-
Analyze Directing Groups: Activating groups (e.g., -OH, -OR) are ortho-, para-directing, while deactivating groups (e.g., -NO₂, -CF₃) are meta-directing. Evaluate the combined electronic influence of the substituents on your chroman scaffold.
-
Choice of Fluorinating Agent: The reactivity of the fluorinating agent is critical. For highly activated, electron-rich systems, a milder agent may provide better selectivity. For electron-poor systems, a more powerful reagent like Selectfluor® may be necessary.[5]
-
Catalyst and Directing Groups: For certain C-H activation strategies, the choice of catalyst and the use of specific directing groups can be exploited to achieve higher regioselectivity.[1]
Troubleshooting Guides
Issue 1: Low Yield in Base-Promoted Chroman-4-one Synthesis
This guide provides a logical workflow to diagnose and solve low yields when synthesizing chroman-4-ones from 2'-hydroxyacetophenones and aldehydes.
Caption: Troubleshooting workflow for low yields in chroman-4-one synthesis.
Issue 2: Competing Reaction Pathways
The synthesis of chroman-4-ones involves a desired intramolecular oxa-Michael addition. However, this competes with the intermolecular self-condensation of the aldehyde starting material, a primary cause of low yields.
Caption: Desired vs. side reaction pathways in chroman-4-one synthesis.
Data Presentation
The electronic nature of substituents on the 2'-hydroxyacetophenone precursor significantly impacts the yield, primarily by influencing the rate of the aldehyde self-condensation side reaction. Electron-withdrawing groups (EWGs) on the acetophenone favor the desired reaction, leading to higher yields.
| 2'-Hydroxyacetophenone Substituent | Product | Yield (%) | Primary Side Product | Reference |
| 6,8-Dibromo (EWG) | 6,8-Dibromo-2-pentylchroman-4-one | 88 | Aldehyde Self-Condensation | [1][2] |
| 6-Chloro (EWG) | 6-Chloro-2-pentylchroman-4-one | 75 | Aldehyde Self-Condensation | [1] |
| Unsubstituted | 2-Pentylchroman-4-one | 55 | Aldehyde Self-Condensation | [3] |
| 6,8-Dimethyl (EDG) | 6,8-Dimethyl-2-pentylchroman-4-one | 17 | Aldehyde Self-Condensation | [2] |
EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group
Experimental Protocols
Protocol 1: Base-Promoted Synthesis of Chroman-4-ones via Microwave Irradiation
This protocol is a general procedure for the condensation of a 2′-hydroxyacetophenone with an aldehyde to form a chroman-4-one.[1][3]
Materials:
-
Appropriate 2′-hydroxyacetophenone (1.0 equiv)
-
Appropriate aldehyde (1.1 equiv)
-
Diisopropylethylamine (DIPA) (1.1 equiv)
-
Ethanol (to make a 0.4 M solution of the 2′-hydroxyacetophenone)
-
Dichloromethane (DCM)
-
1 M NaOH (aq), 1 M HCl (aq), Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a microwave-safe reaction vessel, add the 2′-hydroxyacetophenone, ethanol, the aldehyde, and DIPA.
-
Seal the vessel and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.
-
After cooling to room temperature, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M NaOH, 1 M HCl, water, and finally brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chroman-4-one.[1][3]
Protocol 2: Synthesis of 6-Fluoro-4-oxo-4H-chromene-2-carboxylic Acid
This protocol describes the intramolecular cyclization of a diacid intermediate to form the core of a fluorinated chromanone, which is a key precursor for many fluorinated chroman compounds.[5]
Materials:
-
2-(4-Fluorophenoxy)but-2-enedioic acid
-
Sulfuric acid (≥90% concentration)
-
Crushed ice/ice water
Procedure:
-
Suspend the starting diacid intermediate, 2-(4-fluorophenoxy)but-2-enedioic acid, in sulfuric acid (≥90%).
-
Stir the suspension at 25–30°C for approximately 5 hours to effect cyclization.
-
Monitor the reaction for completion (e.g., by TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture into ice water.
-
Isolate the precipitated product, 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid, by filtration.
-
Wash the solid with cold water and dry under vacuum.[5] This product can then undergo further reduction steps to yield the final fluorinated chroman compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. 6-Fluorochroman-4-one|High-Purity Research Chemical [benchchem.com]
Technical Support Center: Optimization of Chiral Resolution for 6-Fluorochroman-4-amine Enantiomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chiral resolution of 6-fluorochroman-4-amine enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the chiral resolution of 6-fluorochroman-4-amine?
A1: The most common methods for resolving chiral amines like 6-fluorochroman-4-amine are diastereomeric salt crystallization and chiral chromatography.[1][2] Diastereomeric salt formation is a classical and often cost-effective method for large-scale separation.[3][4] It involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[5][6] Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique that separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).[6][7]
Q2: Which chiral resolving agents are typically effective for primary amines like 6-fluorochroman-4-amine?
A2: For the resolution of racemic bases, chiral acids are commonly used as resolving agents.[4][6] Derivatives of tartaric acid, such as (+)-di-p-toluoyl-D-tartaric acid and dibenzoyl-D-tartaric acid, have proven to be particularly suitable for the chiral resolution of various amines.[8] Other effective chiral acids include (-)-mandelic acid and (+)-camphor-10-sulfonic acid.[4][6] The selection of the optimal resolving agent is often empirical and requires screening.
Q3: How do I choose the right solvent for diastereomeric salt crystallization?
A3: The choice of solvent is critical for successful diastereomeric salt crystallization as it directly influences the solubility difference between the two diastereomeric salts.[5] A good solvent system will maximize the insolubility of the desired diastereomeric salt while keeping the other diastereomer in solution. Common solvents for this purpose include alcohols like methanol, ethanol, and isopropanol, or mixtures of these with water.[5] Screening various solvents and solvent mixtures is a crucial step in optimizing the resolution process.
Q4: What is a "racemic switch" and how is it relevant to my work?
A4: A "racemic switch" refers to the development of a single-enantiomer version of an existing racemic drug.[2] This is relevant because the enantiomers of a chiral drug can have different pharmacological and toxicological profiles.[9] Regulatory agencies like the FDA now encourage the development of single-enantiomer drugs, making efficient chiral resolution a critical aspect of drug development.[10]
Troubleshooting Guides
Diastereomeric Salt Crystallization
Problem 1: No crystal formation upon addition of the resolving agent.
-
Possible Cause: High solubility of both diastereomeric salts in the chosen solvent.
-
Troubleshooting Steps:
-
Solvent Screening: Test a range of solvents with different polarities.
-
Increase Concentration: Carefully increase the concentration of the amine and resolving agent.
-
Lower Temperature: Cool the solution slowly to induce crystallization.
-
Seeding: If available, add a seed crystal of the desired diastereomeric salt to initiate crystallization.[5]
-
Problem 2: Oiling out instead of crystallization.
-
Possible Cause: The melting point of the diastereomeric salt is lower than the temperature of the solution, or the salt has a high affinity for the solvent.
-
Troubleshooting Steps:
-
Change Solvent: Use a less polar solvent or a solvent mixture.
-
Lower Temperature: Perform the crystallization at a lower temperature.
-
Dilute the Solution: Oiling out can sometimes be caused by supersaturation. Try a more dilute solution.
-
Problem 3: Low enantiomeric excess (ee) of the resolved amine.
-
Possible Cause: Co-crystallization of both diastereomeric salts due to similar solubilities.
-
Troubleshooting Steps:
-
Optimize Solvent: Screen for a solvent system that provides a greater difference in solubility between the diastereomers.
-
Slow Cooling: Employ a very slow cooling rate to allow for selective crystallization of the less soluble salt.
-
Recrystallization: Perform one or more recrystallizations of the isolated diastereomeric salt to improve its purity.[5]
-
Adjust Stoichiometry: Vary the molar ratio of the resolving agent to the racemic amine. Using a sub-stoichiometric amount of the resolving agent can sometimes improve selectivity.[11]
-
Problem 4: Low yield of the desired enantiomer.
-
Possible Cause: The desired diastereomeric salt has significant solubility in the mother liquor.
-
Troubleshooting Steps:
-
Optimize Solvent and Temperature: Choose a solvent in which the desired salt is least soluble and cool to the lowest practical temperature.
-
Racemization and Recycling: If feasible, the unwanted enantiomer from the mother liquor can be racemized and recycled to improve the overall yield.[12]
-
Chiral HPLC Analysis
Problem 1: Poor or no separation of enantiomers.
-
Possible Cause: Inappropriate chiral stationary phase (CSP) or mobile phase.
-
Troubleshooting Steps:
-
Screen Different CSPs: Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are often effective for chiral amines.[7]
-
Optimize Mobile Phase: Adjust the ratio of the mobile phase components (e.g., n-hexane and isopropanol). Increasing the alcohol content generally reduces retention time but may affect resolution.[13]
-
Additives: For basic compounds like amines, adding a small amount of a basic modifier (e.g., diethylamine, DEA) to the mobile phase can significantly improve peak shape and resolution.[7][13]
-
Problem 2: Poor peak shape (tailing or fronting).
-
Possible Cause: Undesirable interactions between the analyte and the stationary phase, or column overload.
-
Troubleshooting Steps:
-
Use an Additive: Incorporate a basic additive like DEA into the mobile phase to block active sites on the silica support.[13]
-
Lower Sample Concentration: Inject a more dilute sample to avoid overloading the column.
-
Check pH of Mobile Phase: For some applications, controlling the pH of the mobile phase can improve peak symmetry.
-
Problem 3: Loss of resolution over time.
-
Possible Cause: Column contamination or degradation.
-
Troubleshooting Steps:
-
Flush the Column: Flush the column with a strong solvent (check the column manual for compatible solvents) to remove strongly retained contaminants.[1]
-
Use a Guard Column: Employ a guard column to protect the analytical column from contaminants in the sample and mobile phase.[1]
-
Sample Filtration: Always filter samples before injection to remove particulate matter.[13]
-
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of (±)-6-Fluorochroman-4-amine
This protocol is a representative example and may require optimization.
-
Dissolution: Dissolve racemic 6-fluorochroman-4-amine (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Salt Formation: In a separate flask, dissolve (+)-Di-p-toluoyl-D-tartaric acid (0.5 - 1.0 eq) in the same solvent. Slowly add the resolving agent solution to the amine solution with stirring.[5]
-
Crystallization: The mixture may be heated gently to ensure complete dissolution, followed by slow cooling to room temperature and then further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.[5]
-
Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a base (e.g., 2M NaOH) until the pH is greater than 10 to liberate the free amine.[5]
-
Extraction: Extract the enantiomerically enriched amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.
Protocol 2: Chiral HPLC Method for Enantiomeric Purity of 6-Fluorochroman-4-amine
This method is a starting point based on protocols for similar compounds.[7][13]
-
HPLC System: Standard HPLC with UV detector.
-
Column: A polysaccharide-based chiral stationary phase, for example, a column with amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) (e.g., 90:10 v/v) with 0.1% Diethylamine (DEA). The ratio of hexane to IPA can be adjusted to optimize resolution and retention time.[13]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase and filter through a 0.45 µm syringe filter.[13]
Data Presentation
Table 1: Example of Screening Resolving Agents and Solvents
| Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Yield (%) | ee (%) of (+)-enantiomer |
| (+)-Tartaric Acid | Methanol | 1:1 | 35 | 65 |
| (+)-Di-p-toluoyl-D-tartaric Acid | Ethanol | 1:0.5 | 42 | 92 |
| (-)-Mandelic Acid | Isopropanol | 1:1 | 28 | 55 |
| (+)-Camphor-10-sulfonic Acid | Acetonitrile | 1:1 | 31 | 70 |
Note: Data are illustrative and will vary based on experimental conditions.
Table 2: Expected Chromatographic Parameters for Chiral HPLC
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | ~ 8.5 | ~ 10.2 |
| Tailing Factor | ≤ 1.5 | ≤ 1.5 |
| Resolution (Rs) | \multicolumn{2}{c | }{≥ 1.5} |
Note: Elution order must be confirmed with an enantiopure standard.
Visualizations
Caption: Workflow for Diastereomeric Salt Resolution.
Caption: Troubleshooting Logic for Chiral HPLC.
References
- 1. chiraltech.com [chiraltech.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Enantiomeric separation of chiral amines in biological samples by liquid chromatography with chiral fluorous derivatization (2022) | Yohei Sakaguchi | 2 Citations [scispace.com]
- 11. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Selectivity of 5-HT1A Antagonists Derived from (S)-6-Fluorochroman-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the selectivity of 5-HT1A antagonists derived from (S)-6-fluorochroman-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy for enhancing the selectivity of (S)-6-fluorochroman-4-amine based 5-HT1A antagonists?
A1: The primary strategy involves structural modifications to the chroman ring. Specifically, the introduction of an oxo or an optically active hydroxy moiety at the C-4 position has been shown to be effective in improving selectivity against α1-adrenergic and D2-dopaminergic receptors.[1]
Q2: What is the mechanism of action of 5-HT1A receptor antagonists?
A2: 5-HT1A receptor antagonists bind to 5-HT1A receptors without activating them. This blocks the endogenous neurotransmitter serotonin from binding and eliciting its usual inhibitory effect on neurotransmission. By competitively inhibiting serotonin's action, these antagonists can modulate the serotonergic system.
Q3: How does the 5-HT1A receptor signaling pathway work?
A3: The 5-HT1A receptor is a G-protein coupled receptor (GPCR). Upon activation by an agonist, it couples to inhibitory G-proteins (Gi/o), which in turn inhibit adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
Q4: What are the common off-targets for (S)-6-fluorochroman-4-amine based 5-HT1A antagonists?
A4: Common off-targets include other serotonin receptor subtypes, as well as adrenergic and dopaminergic receptors, particularly α1-adrenergic and D2-dopaminergic receptors. Lack of selectivity can lead to undesirable side effects.
Data Presentation
| Compound ID | Modification at C-4 | 5-HT1A Ki (nM) | α1 Ki (nM) | D2 Ki (nM) | Selectivity (α1/5-HT1A) | Selectivity (D2/5-HT1A) |
| Parent Compound | H | ~5 | ~50 | ~100 | ~10 | ~20 |
| Derivative A | =O (oxo) | ~2 | >200 | >500 | >100 | >250 |
| Derivative B | (S)-OH | ~3 | >300 | >600 | >100 | >200 |
| Derivative C | (R)-OH | ~8 | >150 | >300 | >18 | >37 |
Note: The Ki values presented are approximate and intended for comparative purposes to illustrate the trend of improved selectivity with C-4 modification. Actual values may vary based on specific experimental conditions.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for 5-HT1A, α1-adrenergic, and D2-dopaminergic receptors.
Methodology:
-
Membrane Preparation: Utilize cell membranes from CHO-K1 cells stably expressing the human 5-HT1A receptor, α1-adrenergic receptor, or D2-dopaminergic receptor.
-
Assay Buffer: For 5-HT1A binding, use 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, pH 7.4. Buffers for α1 and D2 assays should be optimized accordingly.
-
Radioligand:
-
For 5-HT1A: [³H]8-OH-DPAT (agonist) or [³H]WAY-100635 (antagonist).
-
For α1: [³H]Prazosin.
-
For D2: [³H]Spiperone.
-
-
Competition Assay: Incubate the cell membranes (10-20 µg protein) with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
Incubation: Incubate for 60 minutes at room temperature.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay
Objective: To assess the antagonist activity of test compounds at the 5-HT1A receptor.
Methodology:
-
Cell Culture: Use CHO cells stably expressing the human 5-HT1A receptor.
-
Assay Medium: DMEM/F12 supplemented with 0.1% BSA and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of the test compound or vehicle for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of a 5-HT1A agonist (e.g., 8-OH-DPAT at its EC80 concentration) in the presence of forskolin (an adenylyl cyclase activator) to all wells except the basal control.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA).
-
Data Analysis: Determine the ability of the test compound to inhibit the agonist-induced decrease in forskolin-stimulated cAMP levels. Calculate the IC50 value for the antagonist.
Troubleshooting Guides
Synthesis of (S)-6-fluorochroman-4-amine Derivatives
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of desired product | Incomplete reaction. | - Monitor reaction progress using TLC or LC-MS.- Increase reaction time or temperature.- Use a more efficient catalyst. |
| Side reactions. | - Optimize reaction conditions (solvent, temperature, catalyst).- Use protecting groups for reactive functional groups. | |
| Poor enantioselectivity | Inappropriate chiral catalyst or auxiliary. | - Screen a variety of chiral catalysts/ligands.- Optimize the solvent and temperature, as lower temperatures often improve enantioselectivity. |
| Racemization of the product. | - Analyze the stereochemical stability of the product under the reaction and workup conditions.- Modify the workup procedure to minimize exposure to acidic or basic conditions. | |
| Difficulty in purification | Similar polarity of product and byproducts. | - Optimize the mobile phase for column chromatography.- Consider alternative purification methods such as preparative HPLC or crystallization. |
Radioligand Binding Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High non-specific binding | Radioligand sticking to filters or vials. | - Pre-soak filters in a solution of polyethyleneimine (PEI).- Use low-binding plates and tubes. |
| Insufficient washing. | - Increase the number and volume of washes. | |
| Low specific binding | Degraded radioligand or receptor preparation. | - Use fresh radioligand and properly stored membrane preparations.- Optimize protein concentration. |
| Incorrect buffer composition. | - Verify pH and ionic strength of the assay buffer. | |
| High variability between replicates | Pipetting errors. | - Use calibrated pipettes and proper pipetting techniques.- Prepare a master mix of reagents. |
| Incomplete filtration. | - Ensure a good vacuum and that all wells are filtered completely. |
Functional cAMP Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Weak or no response to agonist | Low receptor expression in cells. | - Use a cell line with higher receptor expression or re-transfect.- Passage cells carefully to maintain expression levels. |
| Inactive agonist. | - Use a fresh, validated batch of agonist. | |
| High basal cAMP levels | Cell stress or over-confluence. | - Ensure cells are healthy and seeded at the optimal density.- Minimize handling time and temperature fluctuations. |
| High well-to-well variability | Inconsistent cell seeding. | - Ensure a homogeneous cell suspension before plating.- Use a multichannel pipette for cell seeding. |
| Edge effects. | - Avoid using the outer wells of the microplate or fill them with buffer. |
Visualizations
References
Preventing racemization of (S)-6-fluorochroman-4-amine during derivatization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent racemization of (S)-6-fluorochroman-4-amine during common derivatization reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during the derivatization of (S)-6-fluorochroman-4-amine?
A1: Racemization is the process where an enantiomerically pure compound, such as (S)-6-fluorochroman-4-amine, converts into a mixture of equal parts of both enantiomers (S and R forms), known as a racemate.[1] This is a significant concern in drug development because different enantiomers of a chiral molecule can have vastly different pharmacological activities and toxicological profiles.[2] Preserving the stereochemical integrity of (S)-6-fluorochroman-4-amine during derivatization is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients.
Q2: What is the primary mechanism that causes racemization in (S)-6-fluorochroman-4-amine during derivatization?
A2: The primary mechanism of racemization for benzylic amines like (S)-6-fluorochroman-4-amine involves the deprotonation of the acidic proton at the chiral center (the carbon atom bonded to the amine group) by a base. This abstraction leads to the formation of a planar, achiral carbanion intermediate. Subsequent reprotonation can occur from either face of this planar intermediate with equal probability, resulting in a mixture of both the S and R enantiomers.
Q3: Which factors have the most significant impact on the extent of racemization?
A3: The key factors influencing racemization are:
-
Base Strength and Steric Hindrance: Stronger and less sterically hindered bases are more likely to cause racemization.
-
Temperature: Higher reaction temperatures provide the energy to overcome the activation barrier for racemization.
-
Reaction Time: Prolonged exposure to reaction conditions that can induce racemization will lead to a greater loss of enantiomeric purity.
-
Solvent: The polarity of the solvent can influence the stability of the planar intermediate, potentially affecting the rate of racemization.
Q4: How can I assess the enantiomeric purity of my derivatized product?
A4: The most common method is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[3] This technique can separate the derivatized enantiomers, allowing for their quantification and the determination of the enantiomeric excess (% ee). Alternatively, you can derivatize the amine with a chiral derivatizing agent (CDA) like Mosher's acid or Marfey's reagent to form diastereomers, which can then be separated and quantified using standard achiral HPLC or analyzed by NMR spectroscopy.[4][5]
Troubleshooting Guides
This section addresses common issues encountered during the derivatization of (S)-6-fluorochroman-4-amine and provides systematic solutions to minimize racemization.
Problem 1: Significant loss of enantiomeric purity detected after derivatization.
| Potential Cause | Recommended Solution |
| Use of a strong, non-hindered base (e.g., NaOH, KOH, triethylamine). | Switch to a milder, sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. |
| Elevated reaction temperature. | Perform the reaction at a lower temperature. Start at 0 °C (ice bath) and, if racemization persists, consider further cooling to -20 °C or even -78 °C. |
| Prolonged reaction time. | Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the starting material is consumed. |
| Inappropriate solvent choice. | Consider using a non-polar, aprotic solvent like toluene or dichloromethane (DCM). |
Problem 2: Incomplete reaction or low yield of the desired derivative.
| Potential Cause | Recommended Solution |
| Insufficient reactivity of the derivatizing agent. | If using an acyl or sulfonyl chloride, ensure it is fresh and has not been hydrolyzed. Consider using a more reactive agent if necessary. |
| Steric hindrance around the amine. | A slight increase in temperature may be necessary to drive the reaction to completion. However, this must be balanced with the risk of racemization. A systematic temperature optimization study is recommended. |
| Poor solubility of reactants. | Ensure that all reactants are fully dissolved in the chosen solvent. A co-solvent system may be necessary. |
Data Presentation
The choice of base is critical in preventing racemization. The following table summarizes the impact of different bases on the enantiomeric excess (% ee) of a model benzylic amine after acylation. While this data is for a related compound, it provides a strong indication of the expected trend for (S)-6-fluorochroman-4-amine.
Table 1: Effect of Different Bases on Racemization during Acylation of a Chiral Benzylic Amine
| Base | Steric Hindrance | Basicity (pKa of conjugate acid) | Resulting % ee (approximate) |
| Triethylamine (TEA) | Low | 10.75 | 85-90% |
| N,N-Diisopropylethylamine (DIPEA) | High | 10.75 | >98% |
| 2,4,6-Collidine | High | 7.43 | >99% |
| Sodium Hydroxide (NaOH) | Low | ~15.7 | <50% (significant racemization) |
Data is illustrative and based on general principles and published data for analogous systems.
Experimental Protocols
Here are detailed methodologies for common derivatization reactions of (S)-6-fluorochroman-4-amine, designed to minimize racemization.
Protocol 1: Acylation with an Acyl Chloride (e.g., Benzoyl Chloride)
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-6-fluorochroman-4-amine (1 equivalent) in anhydrous dichloromethane (DCM) or toluene.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add a sterically hindered base, such as N,N-diisopropylethylamine (DIPEA) (1.2 equivalents).
-
Derivatization: Slowly add the acyl chloride (e.g., benzoyl chloride) (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Sulfonylation with a Sulfonyl Chloride (e.g., Tosyl Chloride)
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve (S)-6-fluorochroman-4-amine (1 equivalent) in anhydrous pyridine or DCM.
-
Cooling: Cool the solution to 0 °C.
-
Derivatization: Add the sulfonyl chloride (e.g., tosyl chloride) (1.1 equivalents) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 2-4 hours, or until completion as indicated by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the resulting sulfonamide by column chromatography or recrystallization.[6]
Protocol 3: Derivatization with Mosher's Acid for Enantiomeric Purity Determination
-
Preparation: In a clean, dry NMR tube, dissolve approximately 2-5 mg of (S)-6-fluorochroman-4-amine in 0.5 mL of anhydrous deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆).
-
Reagent Addition: Add a slight molar excess (approximately 1.2 equivalents) of enantiomerically pure (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride). Add a small amount of anhydrous pyridine (e.g., 5-10 µL) as a scavenger for the HCl generated.
-
Reaction: Cap the NMR tube and gently agitate to mix the reactants. Allow the reaction to proceed at room temperature for 1-4 hours, or until completion.
-
NMR Analysis: Acquire ¹H and ¹⁹F NMR spectra of the resulting diastereomeric amides. The ratio of the diastereomers, and thus the enantiomeric excess of the starting amine, can be determined by integrating the signals of the methoxy or CF₃ groups.
Protocol 4: Derivatization with Marfey's Reagent for HPLC Analysis
-
Sample Preparation: Dissolve a known amount of (S)-6-fluorochroman-4-amine (e.g., 50 nmol) in 100 µL of 1 M sodium bicarbonate.
-
Derivatization: Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone.
-
Incubation: Incubate the mixture at 40 °C for 1 hour in the dark.
-
Quenching: Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.
-
Preparation for HPLC: Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis. The resulting diastereomers can be separated on a standard C18 reversed-phase column.[7]
Mandatory Visualizations
Caption: A generalized experimental workflow for the derivatization of (S)-6-fluorochroman-4-amine.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mosher's acid - Wikipedia [en.wikipedia.org]
- 5. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 7. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
Identification and removal of impurities in fluorochroman synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of fluorochroman. The information is designed to help you identify and remove impurities, thereby improving the yield and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in fluorochroman synthesis?
While the specific impurity profile is highly dependent on the synthetic route, common impurities can be categorized as follows:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your product mixture.
-
Intermediates: In multi-step syntheses, intermediates may be carried over into the final product if purification is not optimal.[1]
-
Byproducts of Side Reactions: These are often the most challenging impurities to remove and can include:
-
Isomeric Products: Depending on the substitution pattern of your precursors, different regioisomers of fluorochroman may form.
-
Over-fluorination or Incomplete Fluorination: In reactions introducing the fluorine atom, it's possible to have products with too many or too few fluorine atoms.
-
Elimination Products: Under certain conditions, elimination reactions can lead to the formation of unsaturated byproducts.[2]
-
Ring-Opened Products: The chroman ring can be susceptible to opening under harsh acidic or basic conditions.[3]
-
-
Residual Solvents: Solvents used during the reaction or purification steps may remain in the final product.[1]
-
Reagents and Catalysts: Traces of reagents or catalysts used in the synthesis may also be present as impurities.[1]
Q2: My fluorochroman synthesis is resulting in a low yield. What are the potential causes?
Low yields in fluorochroman synthesis can often be attributed to several factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, suboptimal temperature, or catalyst deactivation.[4]
-
Side Reactions: The formation of significant amounts of byproducts will naturally lower the yield of the desired fluorochroman.[5]
-
Product Decomposition: The fluorochroman product itself might be unstable under the reaction or work-up conditions, leading to degradation.
-
Mechanical Losses: Product may be lost during work-up and purification steps, such as extractions and chromatography.
Q3: How can I identify the impurities in my crude fluorochroman product?
A combination of chromatographic and spectroscopic techniques is generally recommended for comprehensive impurity profiling:[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometry (LC-MS) detection is a primary technique for separating and quantifying non-volatile impurities.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents and some low molecular weight byproducts.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can be used for the structural elucidation of unknown impurities, especially after they have been isolated.[7]
-
Thin-Layer Chromatography (TLC): TLC is a quick and valuable tool for monitoring reaction progress and assessing the purity of fractions during column chromatography.[8]
Troubleshooting Guides
Issue 1: Presence of an Unexpected Isomer in the Final Product
Question: My NMR analysis indicates the presence of a significant amount of an isomeric byproduct. How can I minimize its formation and remove it?
Answer: The formation of isomers is a common challenge, particularly in electrophilic aromatic substitution reactions used to introduce the fluorine atom or build the chroman ring.
Troubleshooting Steps:
-
Reaction Condition Optimization:
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the desired isomer.
-
Catalyst Choice: The type of Lewis or Brønsted acid used can significantly influence the regioselectivity. Consider screening different catalysts.
-
Solvent Effects: The polarity of the solvent can affect the reaction pathway. Experiment with a range of solvents.[9]
-
-
Purification Strategy:
-
Column Chromatography: Isomers can often be separated by careful column chromatography. Experiment with different solvent systems to achieve optimal separation. A gradient elution may be necessary.[8]
-
Recrystallization: If the isomeric impurity has significantly different solubility properties, recrystallization can be an effective purification method.
-
Issue 2: Incomplete Fluorination or Presence of Starting Material
Question: My reaction mixture contains a significant amount of unreacted starting material or partially fluorinated intermediates. What can I do?
Answer: This indicates that the fluorination reaction has not gone to completion.
Troubleshooting Steps:
-
Increase Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[10]
-
Increase Reagent Stoichiometry: The amount of the fluorinating agent may be insufficient. Consider a modest increase in the equivalents of the reagent.
-
Check Reagent Quality: Fluorinating agents can be sensitive to moisture and may degrade over time. Ensure you are using a fresh and properly stored reagent.
-
Optimize Reaction Temperature: A moderate increase in temperature may be required to drive the reaction to completion. However, be cautious of potential side reactions at higher temperatures.
Data Presentation
Table 1: Common Analytical Techniques for Impurity Identification
| Analytical Technique | Information Provided | Common Impurities Detected |
| HPLC-UV/MS | Separation and quantification of non-volatile compounds, molecular weight information.[6] | Isomers, unreacted starting materials, non-volatile byproducts. |
| GC-MS | Separation and identification of volatile and semi-volatile compounds.[1] | Residual solvents, volatile byproducts. |
| NMR (¹H, ¹³C, ¹⁹F) | Detailed structural information for isolated impurities.[7] | Structural elucidation of unknown byproducts and isomers. |
| TLC | Quick assessment of reaction progress and purity of fractions.[8] | Presence of multiple components in a mixture. |
Experimental Protocols
Protocol 1: General Procedure for Purification of Crude Fluorochroman by Column Chromatography
This method is suitable for the separation of the desired fluorochroman from non-volatile impurities such as isomers and unreacted starting materials.
-
Sample Preparation: Dissolve the crude fluorochroman product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexanes).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure fluorochroman.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Acid-Base Extraction for Removal of Acidic or Basic Impurities
This technique is useful if your impurity profile contains acidic or basic compounds.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate).
-
Aqueous Wash:
-
To remove acidic impurities, wash the organic layer with a dilute aqueous base (e.g., saturated sodium bicarbonate solution).
-
To remove basic impurities, wash the organic layer with a dilute aqueous acid (e.g., 1 M HCl).
-
-
Separation: Separate the aqueous and organic layers using a separatory funnel.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
Visualizations
Caption: General workflow for the synthesis, purification, and characterization of fluorochroman.
Caption: Troubleshooting decision tree for impurity identification and removal in fluorochroman synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Stability testing of (S)-6-fluorochroman-4-amine hydrochloride under different conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of (S)-6-fluorochroman-4-amine hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and stability testing of this compound.
| Issue | Possible Cause | Recommended Action |
| Unexpected degradation in control samples. | Contaminated glassware or reagents. | Ensure all glassware is scrupulously clean and use high-purity reagents and solvents. |
| Improper storage of control samples. | Store control samples in a desiccator at the recommended storage temperature, protected from light. | |
| High variability between replicate samples. | Inhomogeneous sample. | Ensure the bulk sample is properly mixed before weighing and dissolving. |
| Inconsistent sample preparation. | Follow the standard operating procedure (SOP) for sample preparation precisely for each replicate. | |
| Appearance of new, unidentified peaks in chromatograms. | Degradation of the compound. | Perform forced degradation studies to identify potential degradation products and their retention times. |
| Interaction with excipients (if in formulation). | Analyze the pure active pharmaceutical ingredient (API) and the formulation separately to identify excipient-related peaks. | |
| Changes in physical appearance (e.g., color change, clumping). | Hygroscopicity or light sensitivity. | Store the compound in a tightly sealed container with a desiccant, and protect from light.[1][2][3] |
| Thermal degradation. | Review the storage temperature and ensure it is within the recommended range. |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound at 2-8°C in a tightly sealed container, protected from light and moisture.[4] As a hydrochloride salt, it may be hygroscopic, so storage in a desiccator is advisable.[1][2][3]
2. How should I prepare solutions of this compound for stability studies?
This compound is expected to have good water solubility.[5] For aqueous solutions, use purified water (e.g., HPLC grade). For non-aqueous studies, select high-purity, anhydrous solvents that are compatible with the compound.
3. What are the likely degradation pathways for this compound?
Based on its structure, potential degradation pathways include:
-
Oxidation: The amine group can be susceptible to oxidation.
-
Hydrolysis: While generally stable, forced conditions of high humidity and temperature, or extreme pH, could potentially lead to hydrolysis.
-
Photodegradation: Aromatic compounds and amines can be susceptible to degradation upon exposure to UV or visible light.[6][7][8][9]
-
Thermal Degradation: High temperatures can lead to the decomposition of the molecule.[10][11][12][13][14]
4. What analytical techniques are suitable for stability testing of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique.[15][16] The method should be validated to separate the parent compound from all potential degradation products. Other techniques like UV-spectrophotometry can be used for potency assays if no interfering degradants are present.
5. How do I perform a forced degradation study?
Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[15][17][18] The compound should be subjected to conditions more severe than accelerated stability testing, including:
-
Acidic and Basic Hydrolysis: e.g., 0.1 N HCl and 0.1 N NaOH at elevated temperatures.
-
Oxidation: e.g., 3% hydrogen peroxide at room temperature.
-
Thermal Stress: e.g., heating the solid at a temperature above the accelerated condition (e.g., 60°C).
-
Photostability: Exposing the compound to a combination of visible and UV light, as per ICH Q1B guidelines.[6][7][8][19]
Experimental Protocols
Protocol 1: Long-Term and Accelerated Stability Testing
This protocol is based on ICH guidelines for stability testing of new drug substances.[20]
-
Sample Preparation: Prepare at least three batches of this compound. Package the samples in the proposed container-closure system.
-
Storage Conditions:
-
Testing Intervals:
-
Analytical Tests: At each time point, test the samples for appearance, assay, degradation products (impurities), and water content.
Protocol 2: Photostability Testing
This protocol follows the recommendations of ICH Q1B.[6][19]
-
Sample Preparation: Place a thin layer of the solid compound in a chemically inert, transparent container. Prepare a solution of the compound in a suitable solvent.
-
Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][19]
-
Control Samples: Prepare parallel samples protected from light (e.g., wrapped in aluminum foil) to serve as dark controls.[9]
-
Analysis: After the exposure period, compare the light-exposed samples to the dark controls for any changes in appearance, potency, and purity.
Data Presentation
The following tables present illustrative stability data for this compound. This is not actual experimental data and is provided for example purposes only.
Table 1: Illustrative Long-Term Stability Data (25°C/60% RH)
| Time (Months) | Appearance | Assay (%) | Total Degradation Products (%) | Water Content (%) |
| 0 | White to off-white powder | 99.8 | 0.15 | 0.2 |
| 3 | White to off-white powder | 99.7 | 0.20 | 0.2 |
| 6 | White to off-white powder | 99.6 | 0.25 | 0.3 |
| 12 | White to off-white powder | 99.5 | 0.35 | 0.3 |
| 24 | White to off-white powder | 99.2 | 0.55 | 0.4 |
Table 2: Illustrative Accelerated Stability Data (40°C/75% RH)
| Time (Months) | Appearance | Assay (%) | Total Degradation Products (%) | Water Content (%) |
| 0 | White to off-white powder | 99.8 | 0.15 | 0.2 |
| 3 | White to off-white powder | 99.1 | 0.60 | 0.5 |
| 6 | Slight yellowish powder | 98.5 | 1.10 | 0.8 |
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for a pharmaceutical stability testing program.
Logical Relationship of Forced Degradation Studies
Caption: Relationship between stress conditions and outcomes in forced degradation studies.
References
- 1. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Imidazole-1-sulfonyl azide - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1260609-97-9|this compound|BLD Pharm [bldpharm.com]
- 5. Hydrochloride - Wikipedia [en.wikipedia.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iagim.org [iagim.org]
- 9. q1scientific.com [q1scientific.com]
- 10. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. par.nsf.gov [par.nsf.gov]
- 14. New Insights into Thermal Degradation Products of Long-Chain Per- and Polyfluoroalkyl Substances (PFAS) and Their Mineralization Enhancement Using Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 16. pharmtech.com [pharmtech.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. acdlabs.com [acdlabs.com]
- 19. database.ich.org [database.ich.org]
- 20. blog.nutrasource.ca [blog.nutrasource.ca]
- 21. humiditycontrol.com [humiditycontrol.com]
Technical Support Center: Optimizing Reaction Conditions for Coupling with (S)-6-fluorochroman-4-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing coupling reactions with (S)-6-fluorochroman-4-amine. This resource offers troubleshooting advice in a question-and-answer format, detailed experimental protocols, and quantitative data to facilitate successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of coupling reactions performed with (S)-6-fluorochroman-4-amine?
A1: (S)-6-fluorochroman-4-amine is a versatile primary amine commonly used in three main types of coupling reactions to form C-N bonds:
-
Amide Coupling: Reaction with a carboxylic acid or its activated derivative to form an amide bond. This is one of the most frequent transformations for this amine.
-
Reductive Amination: Reaction with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to a secondary amine.[1]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction with an aryl halide or triflate to form an N-aryl amine.[2]
Q2: I am observing low yields in my amide coupling reaction with (S)-6-fluorochroman-4-amine. What are the potential causes and solutions?
A2: Low yields in amide coupling reactions can stem from several factors. Incomplete activation of the carboxylic acid is a common issue. Ensure you are using an appropriate coupling agent and that it is fresh. Steric hindrance on either the carboxylic acid or the amine can also slow down the reaction. In such cases, switching to a more potent coupling reagent like HATU or HBTU can be beneficial. Additionally, ensure your reaction is running for a sufficient amount of time and at an appropriate temperature. For particularly difficult couplings, a higher temperature may be required. Finally, ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.
Q3: What are the best practices to avoid side reactions during the reductive amination of (S)-6-fluorochroman-4-amine?
A3: A common side reaction in reductive amination is the over-alkylation of the amine, leading to the formation of a tertiary amine. To minimize this, it is crucial to control the stoichiometry of the reactants, typically using a slight excess of the amine. The choice of reducing agent is also critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is a mild and selective reducing agent that is less likely to reduce the starting aldehyde or ketone.[3] Running the reaction at a controlled temperature, typically room temperature or below, can also help to minimize side reactions.
Q4: My Buchwald-Hartwig amination with (S)-6-fluorochroman-4-amine is not proceeding to completion. What should I troubleshoot?
A4: Incomplete conversion in Buchwald-Hartwig amination can be due to several factors related to the catalyst system. The palladium catalyst, ligand, and base are all critical for the reaction's success. Ensure that the palladium precatalyst and the phosphine ligand are not degraded; using fresh reagents is advisable. The choice of ligand is also crucial and often substrate-dependent. For sterically hindered aryl halides, bulkier electron-rich ligands like XPhos or SPhos may be necessary. The base is another key parameter; strong, non-nucleophilic bases like sodium tert-butoxide or LHMDS are commonly used.[1] The reaction is also highly sensitive to oxygen, so ensure proper degassing of the solvent and maintenance of an inert atmosphere (nitrogen or argon) throughout the reaction.
Q5: How can I purify the product of my coupling reaction with (S)-6-fluorochroman-4-amine?
A5: Purification strategies will depend on the properties of the final product.
-
Amide Coupling Products: These are often purified by column chromatography on silica gel. If the product is a solid, recrystallization from a suitable solvent system can also be an effective method.
-
Reductive Amination Products: Purification is typically achieved through column chromatography. An acidic work-up can be used to remove any unreacted amine by converting it to its water-soluble salt.
-
Buchwald-Hartwig Amination Products: Column chromatography is the most common purification method. It is important to effectively remove the palladium catalyst and ligand byproducts. Filtering the crude reaction mixture through a plug of silica gel or celite before concentrating can help in removing some of the catalyst residues.
Troubleshooting Guides
Amide Coupling Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Incomplete activation of carboxylic acid | - Use a fresh batch of coupling reagent.- Switch to a more powerful coupling reagent (e.g., HATU, HBTU).- Allow for a longer pre-activation time before adding the amine. |
| Low reactivity of the amine | - Increase the reaction temperature.- Use a larger excess of the amine (1.2-1.5 equivalents). | |
| Presence of water | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere. | |
| Presence of Multiple Products | Epimerization at a chiral center | - Use a non-nucleophilic base like DIPEA.- Add a racemization suppressant such as HOBt or HOAt.- Lower the reaction temperature. |
| Formation of urea byproduct (with carbodiimide reagents) | - Perform an acidic workup by washing the reaction mixture with dilute HCl to remove the water-soluble urea. | |
| Difficulty in Product Purification | Similar polarity of product and starting materials | - Optimize column chromatography conditions (e.g., shallower solvent gradient, different stationary phase). |
| Contamination with coupling agent byproducts | - Choose a coupling reagent with water-soluble byproducts (e.g., EDC). |
Reductive Amination Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete imine formation | - Add a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards the imine.- Use a catalytic amount of acid (e.g., acetic acid) to promote imine formation. |
| Inefficient reduction | - Ensure the reducing agent is active (use a fresh bottle).- Switch to a different reducing agent (e.g., NaBH(OAc)₃ is generally effective). | |
| Over-alkylation (Tertiary Amine Formation) | Reaction conditions too harsh | - Lower the reaction temperature.- Use a milder reducing agent. |
| Incorrect stoichiometry | - Use a slight excess of the amine relative to the carbonyl compound. | |
| Reduction of the Carbonyl Starting Material | Reducing agent is too strong | - Use a milder reducing agent like NaBH₃CN or NaBH(OAc)₃ which are selective for the imine/iminium ion over the carbonyl.[3] |
Buchwald-Hartwig Amination Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| No Reaction | Inactive catalyst | - Use fresh palladium precatalyst and ligand.- Ensure the reaction is performed under strictly anaerobic conditions. |
| Incorrect ligand | - Screen different phosphine ligands (e.g., BINAP, Xantphos, SPhos). The choice is often substrate-dependent. | |
| Low Yield | Insufficiently strong base | - Use a stronger base such as NaOtBu, K₃PO₄, or LiHMDS. |
| Steric hindrance | - Use a bulkier, more electron-rich ligand.- Increase the reaction temperature and/or time. | |
| Side Reactions (e.g., Hydrodehalogenation) | Catalyst deactivation or side reactivity | - Add a slight excess of the ligand relative to the palladium source.- Screen different solvents. Toluene and dioxane are common choices. |
Data Presentation
Table 1: Representative Conditions for Amide Coupling with (S)-6-fluorochroman-4-amine
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzoic Acid | EDC/HOBt | DIPEA | DCM | RT | 12 | ~85-95 |
| Acetic Acid | HATU | DIPEA | DMF | RT | 4 | >90 |
| Boc-Pro-OH | PyBOP | DIPEA | DCM | RT | 6 | ~80-90 |
Table 2: Representative Conditions for Reductive Amination with (S)-6-fluorochroman-4-amine
| Carbonyl Compound | Reducing Agent | Solvent | Additive | Temp. (°C) | Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | Acetic Acid (cat.) | RT | 12 | ~80-90 |
| Acetone | NaBH₃CN | MeOH | Ti(OiPr)₄ (cat.) | RT | 24 | ~75-85 |
| Cyclohexanone | H₂/Pd-C | EtOH | - | RT | 16 | >90 |
Table 3: Representative Conditions for Buchwald-Hartwig Amination with (S)-6-fluorochroman-4-amine
| Aryl Halide | Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 12 | ~80-90 |
| 2-Chloropyridine | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 24 | ~70-80 |
| 4-Trifluoromethoxyphenyl triflate | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 100 | 18 | ~75-85 |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add (S)-6-fluorochroman-4-amine (1.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
To a solution of the aldehyde or ketone (1.0 eq) and (S)-6-fluorochroman-4-amine (1.1 eq) in 1,2-dichloroethane (DCE), add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
In a flame-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 eq), (S)-6-fluorochroman-4-amine (1.2 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4.4 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Workflow for a typical amide coupling reaction.
Caption: Troubleshooting guide for low yield in reductive amination.
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. WO2004041805A1 - NEW PROCESS FOR THE PREPARATION OF RACEMIC ([2S[2R*[R[R*]]]] and ([2R[2S*[S[S*]]]]-(±)- α,α' -[imino-bis(methylene)]bis[6-fluoroÂchroman-2-methanol] AND ITS PURE [2S[2R*[R[R*]& - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
Navigating the Scale-Up of Chiral Chroman Amine Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of chiral chroman amine synthesis is a critical step in the journey from laboratory discovery to pharmaceutical reality. However, this transition is often fraught with challenges that can impact yield, purity, and enantioselectivity. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the scale-up process.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in enantiomeric excess (ee) upon scaling up our organocatalytic chroman amine synthesis. What are the likely causes?
A1: A decrease in enantioselectivity during scale-up is a common challenge and can be attributed to several factors.[1][2] One of the primary culprits is inadequate temperature control.[1][2] Localized "hot spots" can form in large reactors due to inefficient heat transfer, leading to side reactions or catalyst degradation that can erode enantioselectivity. Solvent effects also become more pronounced at scale.[1][2] Variations in solvent purity or the presence of trace impurities like water can have a detrimental impact on the catalytic cycle.[1]
Q2: Our reaction is highly exothermic, and we are concerned about safety during the scale-up. How can we manage this?
A2: Managing exotherms is paramount for a safe scale-up. A thorough understanding of the reaction kinetics and thermodynamics is essential.[3] Key strategies include:
-
Controlled Addition: Slow, controlled addition of reagents is crucial to manage the rate of heat generation.
-
Efficient Cooling: The reactor must have a cooling system with sufficient capacity to dissipate the heat produced.[3]
-
Dilution: Increasing the solvent volume can help to absorb the heat generated.
-
Semi-batch or Continuous Flow Processing: These approaches can mitigate the risks associated with large volumes of reactive mixtures.
Q3: What are the primary challenges associated with purifying chiral chroman amines at an industrial scale?
A3: While chromatographic methods are invaluable at the lab scale, they are often difficult and costly to implement for large-scale purification.[4] Crystallization is the preferred method for isolating and purifying chiral compounds in an industrial setting.[5][6] Challenges in large-scale crystallization include controlling crystal form (polymorphism), achieving consistent particle size distribution, and preventing the inclusion of impurities.
Q4: How can we address catalyst deactivation and improve its recyclability in our large-scale process?
A4: Catalyst deactivation and recovery are critical economic and environmental considerations in industrial synthesis.[7] For heterogeneous catalysts, deactivation can occur through poisoning by impurities, leaching of the active species, or physical degradation of the support. Strategies to mitigate this include:
-
Purification of Starting Materials: Rigorous purification of reactants and solvents can prevent catalyst poisoning.
-
Immobilization: Supporting the catalyst on a solid matrix can facilitate its recovery and reuse.[7]
-
Flow Chemistry: Continuous flow reactors can improve catalyst stability and longevity by providing better control over reaction conditions.[4]
Troubleshooting Guides
Issue 1: Poor Yield and/or Low Conversion
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inadequate Mixing | - Increase agitation speed.- Evaluate impeller design for better mass transfer.- Ensure all reactants are fully dissolved. | Homogeneous reaction mixture leading to improved reaction rates and higher conversion. |
| Suboptimal Reaction Temperature | - Systematically vary the temperature to find the optimal range.- Monitor for potential side reactions at higher temperatures. | Identification of the ideal temperature for maximizing yield without compromising purity. |
| Catalyst Deactivation | - Ensure an inert atmosphere if the catalyst is air or moisture sensitive.- Purify all reagents and solvents to remove potential catalyst poisons.- Consider a higher catalyst loading or a more robust catalyst.[2] | Preservation of catalyst activity throughout the reaction, leading to higher conversion.[2] |
| Poor Substrate Solubility | - Screen for alternative solvents in which all reactants are soluble.- Consider operating at a higher temperature to improve solubility. | A homogeneous reaction phase, resulting in more consistent and reproducible outcomes.[2] |
Issue 2: Inconsistent Enantioselectivity
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Localized Temperature Gradients | - Improve agitation to ensure uniform temperature distribution.- Use a reactor with a better heat transfer coefficient.- Slow down the addition of exothermic reagents.[1] | Consistent enantiomeric excess across different batches. |
| Variable Solvent Quality | - Use high-purity, anhydrous solvents from a consistent source.- Implement a solvent purification step before use.[1] | Reproducible enantioselectivity by eliminating the influence of impurities.[1] |
| Presence of Water | - Dry all glassware and reagents thoroughly.- Use anhydrous solvents.- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2] | Elimination of water-induced side reactions or changes in the catalyst's chiral environment.[2] |
| Racemization of Product | - Monitor the enantiomeric excess over time to check for product racemization.- Optimize work-up and purification conditions to minimize exposure to harsh conditions (e.g., strong acids/bases, high temperatures). | Preservation of the desired enantiomer throughout the process. |
Experimental Protocols
Representative Organocatalytic Synthesis of a Chiral Chroman Derivative
This protocol is a generalized example for the synthesis of a chiral chroman derivative via an organocatalytic cascade reaction.[8]
Reaction Setup:
-
To a dried, inerted reactor, add the 2-hydroxy cinnamaldehyde derivative (1.0 equiv), the 1-aza-1,3-butadiene derivative (1.2 equiv), Hantzsch ester (1.2 equiv), a trimethylsilyl-protected prolinol catalyst (e.g., 10-20 mol%), and a co-catalyst such as p-nitrobenzoic acid (20 mol%).[8]
-
Add a suitable solvent (e.g., chloroform or toluene) to the desired concentration.[8]
-
Stir the mixture at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).[8]
-
Upon consumption of the starting materials, an acid such as p-toluenesulfonic acid can be added to facilitate the final intramolecular cyclization.[8]
-
Continue stirring until the reaction is complete.
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Note: This is a general procedure and may require optimization for specific substrates and scales.
Visualizations
Caption: A generalized workflow for the scale-up of chiral chroman amine synthesis.
Caption: A decision tree for troubleshooting low enantioselectivity during scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. amarequip.com [amarequip.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. Recent advances in the field of chiral crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: HPLC Analysis of Fluorochroman Amines
Welcome to the technical support center for the HPLC analysis of fluorochroman amines. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to peak shape and achieve optimal chromatographic performance.
Troubleshooting Guide: Improving Peak Shape
This guide addresses specific peak shape problems in a question-and-answer format, providing potential causes and actionable solutions.
Q1: Why are the peaks for my fluorochroman amine analytes showing significant tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is the most common peak shape issue when analyzing basic compounds like fluorochroman amines.[1][2]
-
Primary Cause: Secondary Interactions: The primary reason for this is the interaction between the basic amine functional groups on your analyte and acidic residual silanol (Si-OH) groups on the surface of silica-based HPLC columns.[1][2][3] These interactions create a secondary, stronger retention mechanism that slows the elution of a portion of the analyte molecules, resulting in a "tail."
-
Other Potential Causes:
-
Column Contamination: Accumulation of strongly retained compounds on the column inlet or frit can distort peak shape.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2]
-
Dead Volume: Excessive volume in the system from tubing or improper fittings can cause peaks to broaden and tail.[4][5]
-
Column Bed Deformation: A void or channel in the column packing can create alternative flow paths for the analyte.[1]
-
Q2: How can I systematically reduce or eliminate peak tailing for my amine compounds?
Addressing peak tailing requires a methodical approach involving the mobile phase, column, and instrument setup.
-
Mobile Phase Optimization:
-
Operate at Low pH (e.g., pH < 3): At low pH, residual silanol groups are protonated and thus less likely to interact with the protonated amine analyte. This is often the simplest and most effective solution.[1]
-
Operate at High pH (e.g., pH > 8): By raising the pH, the amine analyte is deprotonated (neutral), which minimizes its interaction with any ionized silanols. This requires a column specifically designed for high-pH stability to prevent degradation of the silica backbone.[6][7]
-
Use a Mobile Phase Additive:
-
Basic Additives: Small amounts of a basic compound, like triethylamine (TEA) or diethylamine (DEA) (typically 0.1-0.5%), can be added to the mobile phase.[8] These "sacrificial bases" interact with the active silanol sites, effectively shielding the analyte from these secondary interactions.
-
Inorganic Additives (Chaotropic Salts): Additives like sodium perchlorate (NaClO₄) or potassium hexafluorophosphate (KPF₆) can increase the retention of basic compounds while simultaneously reducing the tailing factor.[9][10]
-
-
-
Column Selection and Care:
-
Use a High-Purity, End-Capped Column: Modern columns made from high-purity silica have a lower concentration of acidic silanol groups. "End-capping" is a process that chemically derivatizes most of the remaining silanols, making them much less interactive.[1][11]
-
Consider Alternative Stationary Phases: If tailing persists, a column with a different chemistry may be necessary. Polymer-based columns lack silanol groups entirely. Alternatively, mixed-mode columns with a positively charged surface can repel protonated amine analytes, preventing silanol interactions and improving peak shape.[12]
-
Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to adsorb strongly retained impurities, extending the life of the main column.[7]
-
-
Instrumental Adjustments:
Q3: My peaks are exhibiting "fronting." What causes this and how can it be resolved?
Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but can still compromise results.[3]
-
Common Causes:
-
Column Overload: Injecting a sample that is too concentrated is a frequent cause of fronting.[2][6]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (has a higher elution strength) than the mobile phase, it can distort the peak shape upon injection.[4][13]
-
-
Solutions:
Q4: All of my peaks are broad and poorly resolved. What are the likely causes?
When all peaks in a chromatogram are broad, it often points to a system-wide issue rather than a specific chemical interaction.
-
Potential Causes:
-
System Dead Volume: As mentioned for tailing, excessive extra-column volume is a primary cause of symmetrical peak broadening.[4]
-
Column Contamination/Aging: A contaminated or old column will lose efficiency, resulting in broader peaks for all analytes.[15]
-
Low Flow Rate: While a lower flow rate can sometimes improve resolution, an excessively low rate can lead to band broadening due to diffusion.[14]
-
Mobile Phase/Sample Solvent Mismatch: A large injection of a sample dissolved in a strong solvent can cause broadening.[4]
-
Low Temperature: Operating at a very low temperature can decrease diffusion rates and lead to broader peaks.[14]
-
Frequently Asked Questions (FAQs)
Q: How can I tell if my peak shape problem is chemical (interactions) or physical (instrumental)? A: A simple diagnostic test is to inject a neutral, non-amine compound. If the neutral compound exhibits a good, symmetrical peak shape while your fluorochroman amine tails, the problem is chemical (i.e., silanol interactions).[16] If both the neutral compound and your analyte show poor peak shape, the issue is likely physical, such as dead volume or column failure.[16]
Q: What is "end-capping" and why is it important for amine analysis? A: End-capping is a chemical process applied during column manufacturing where residual silanol groups are reacted with a small silylating agent (like trimethylchlorosilane).[1] This converts the polar Si-OH groups into much less polar Si-O-Si(CH₃)₃ groups, effectively shielding them. This significantly reduces the secondary interactions that cause peak tailing with basic compounds like amines.[1]
Q: Can the mobile phase pH change during a gradient run and affect my peaks? A: Yes, especially if you are using a buffer. The pH of a buffered mobile phase can shift as the concentration of the organic solvent (like acetonitrile or methanol) changes throughout a gradient run. This can affect the ionization state of both the analyte and any residual silanols, potentially leading to changes in retention time and peak shape. It is crucial to choose a buffer whose pKa is suitable for the desired pH range and is stable across the organic solvent concentrations used.
Q: How does temperature affect peak shape for basic compounds? A: Increasing the column temperature generally leads to sharper peaks because it lowers the viscosity of the mobile phase and increases the rate of mass transfer. This results in higher column efficiency. For amine analysis, elevated temperatures can sometimes reduce the strength of secondary interactions with silanols, further improving peak shape. However, be mindful of the thermal stability of your analyte and the column's operating limits.
Quantitative Data Summary
The following tables summarize the impact of key experimental parameters on peak shape for basic compounds.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
This data, adapted for a representative basic compound, illustrates the significant improvement in peak shape when moving to a lower pH to suppress silanol ionization.[1]
| Mobile Phase pH | Analyte | Asymmetry Factor (As)* | Peak Shape |
| 7.0 | Basic Amine | 2.35 | Severe Tailing |
| 3.0 | Basic Amine | 1.33 | Good Symmetry |
*An Asymmetry Factor of 1.0 represents a perfectly symmetrical Gaussian peak. Values > 1.2 are typically considered tailing.
Table 2: Effect of Inorganic Mobile Phase Additives on Tailing Factor
This table shows the trend of different inorganic counteranions in improving the peak shape of protonated basic analytes.[9]
| Additive (Counteranion) | Effect on Retention | Effect on Tailing Factor |
| H₂PO₄⁻ | Modest Increase | Modest Decrease |
| BF₄⁻ | Significant Increase | Significant Decrease |
| ClO₄⁻ | Significant Increase | Significant Decrease |
| PF₆⁻ | Strongest Increase | Strongest Decrease |
Experimental Protocols
Protocol 1: Preparation of a Buffered Mobile Phase with a Tailing Suppressor (Triethylamine)
This protocol describes the preparation of a mobile phase designed to minimize peak tailing of basic analytes at a slightly acidic pH.
-
Reagent Preparation:
-
Prepare a 25 mM solution of your chosen buffer (e.g., potassium phosphate) in HPLC-grade water.
-
Have HPLC-grade organic solvent (e.g., acetonitrile) ready.
-
Have high-purity triethylamine (TEA) available.
-
-
Aqueous Component Preparation:
-
Measure 950 mL of the 25 mM buffer solution into a clean 1 L glass reservoir.
-
Using a micropipette, add 1.0 mL of triethylamine (TEA) to the buffer. This will act as the competitive base.
-
Adjust the pH of the solution to the desired value (e.g., pH 3.0) using a dilute acid like phosphoric acid.
-
Bring the final volume to 1000 mL with HPLC-grade water.
-
-
Final Mobile Phase Preparation:
-
Filter the aqueous buffer solution through a 0.45 µm or 0.22 µm filter to remove particulates.
-
Measure the required volumes of the filtered aqueous component and the organic solvent to achieve the desired mobile phase composition (e.g., 60:40 Acetonitrile:Buffer).
-
Mix thoroughly and degas the final mobile phase using sonication, vacuum filtration, or helium sparging before use.
-
Protocol 2: General Purpose Column Flushing (Reversed-Phase C18)
This procedure is used to remove strongly retained contaminants that can cause pressure increases and peak distortion.
-
Disconnect the Column: Disconnect the column from the detector to prevent contaminants from flowing into the detector cell.
-
Flush with Mobile Phase (No Buffer): Flush the column with 10-20 column volumes of your mobile phase composition but without any buffer salts (e.g., if your mobile phase is 50:50 Methanol:Buffer, flush with 50:50 Methanol:Water).
-
Flush with 100% Organic Solvent: Flush the column with 20 column volumes of 100% Acetonitrile.
-
Flush with a Stronger Solvent: Flush with 20 column volumes of 100% Isopropanol. This is effective at removing many strongly bound hydrophobic contaminants.
-
Return to Initial Conditions:
-
Flush again with 100% Acetonitrile (10 column volumes).
-
Gradually re-introduce your buffered mobile phase and equilibrate the column for at least 20-30 column volumes or until the baseline is stable.
-
-
Reconnect and Test: Reconnect the column to the detector and inject a standard to verify that performance has been restored.
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting peak shape issues.
Caption: Troubleshooting workflow for peak tailing in HPLC.
Caption: Interaction between a protonated amine and an ionized silanol group.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 5. silicycle.com [silicycle.com]
- 6. agilent.com [agilent.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. benchchem.com [benchchem.com]
- 9. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. sielc.com [sielc.com]
- 13. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. uhplcs.com [uhplcs.com]
- 16. HPLC Peak Tailing - Axion Labs [axionlabs.com]
Validation & Comparative
A Comparative Guide to the Efficacy of (S)- vs. (R)-6-Fluorochroman-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. The introduction of a fluorine atom and an amine group, as seen in 6-fluorochroman-4-amine, presents an interesting profile for potential therapeutic agents. A critical aspect of drug design for chiral molecules is the evaluation of individual enantiomers, as they often exhibit distinct pharmacological and toxicological properties.
This guide provides a comparative framework for evaluating the efficacy of the (S)- and (R)-enantiomers of 6-fluorochroman-4-amine derivatives. It is important to note that a comprehensive review of the current scientific literature reveals a lack of publicly available, direct comparative studies on the efficacy of these specific enantiomers. However, based on research into structurally related compounds, a likely biological target is the 5-HT1A receptor , a G-protein coupled receptor implicated in neuropsychiatric disorders.[1][2] The introduction of an optically active moiety at the C-4 position of the chroman ring has been shown to be effective in improving receptor selectivity for this class of compounds.[2]
Therefore, this guide presents a generalized experimental workflow, detailed protocols for key assays, and hypothetical data to serve as a blueprint for researchers aiming to conduct such a comparative analysis.
Hypothetical Data Presentation
To illustrate how the comparative efficacy of (S)- and (R)-6-fluorochroman-4-amine derivatives could be presented, the following tables summarize hypothetical quantitative data from key in vitro assays targeting the 5-HT1A receptor.
Table 1: Hypothetical 5-HT1A Receptor Binding Affinity
| Compound | Enantiomer | Kᵢ (nM) | Selectivity vs. α₁-adrenergic (fold) | Selectivity vs. D₂-dopaminergic (fold) |
| Derivative 1 | (S) | 5.2 | 150 | 200 |
| (R) | 89.7 | 25 | 45 | |
| Reference Antagonist | - | 1.5 | 500 | 800 |
Table 2: Hypothetical Functional Activity at the 5-HT1A Receptor
| Compound | Enantiomer | Assay Type | EC₅₀ (nM) | Intrinsic Activity (%) |
| Derivative 1 | (S) | [³⁵S]GTPγS Binding | 15.8 | 95 (Agonist) |
| (R) | [³⁵S]GTPγS Binding | 250.1 | 30 (Partial Agonist) | |
| Reference Agonist | - | [³⁵S]GTPγS Binding | 2.1 | 100 |
Proposed Signaling Pathway
Based on the activity of similar chroman derivatives, the 6-fluorochroman-4-amine enantiomers are hypothesized to interact with the 5-HT1A receptor. This receptor is coupled to inhibitory G-proteins (Gi/o). Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels, and modulation of ion channels, which collectively influence neuronal excitability.[1]
Experimental Protocols
To conduct a robust comparison of the (S)- and (R)-6-fluorochroman-4-amine derivatives, a multi-step experimental workflow is proposed. This includes synthesis and purification, followed by a series of in vitro assays to determine binding affinity and functional activity.
Stereoselective Synthesis and Purification
The synthesis of enantiomerically pure (S)- and (R)-6-fluorochroman-4-amine can be achieved through various stereoselective methods. One common approach is the asymmetric reductive amination of the corresponding ketone, 6-fluorochroman-4-one, using a chiral catalyst or enzyme. Alternatively, racemic 6-fluorochroman-4-amine can be synthesized and subsequently resolved into its individual enantiomers using chiral chromatography (e.g., HPLC with a chiral stationary phase).
General Protocol for Chiral Separation:
-
Column: A chiral stationary phase column (e.g., Chiralpak IA, IB, or IC) is selected based on initial screening.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethanol or isopropanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Fraction Collection: The separated enantiomeric peaks are collected.
-
Purity Analysis: The enantiomeric excess (ee) of each collected fraction is determined using analytical chiral HPLC.
In Vitro 5-HT1A Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ value) of the test compounds for the 5-HT1A receptor.
Materials:
-
Membranes from CHO-K1 or HEK293 cells expressing the human 5-HT1A receptor.
-
[³H]8-OH-DPAT (radioligand).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.[3]
-
Non-specific binding control: Serotonin or another suitable 5-HT1A ligand (e.g., metergoline at 10 µM).[3]
-
96-well plates, filtration apparatus, and scintillation counter.
Protocol:
-
Prepare serial dilutions of the (S)- and (R)-enantiomers.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound dilution, 50 µL of [³H]8-OH-DPAT (final concentration ~0.25 nM), and 50 µL of the cell membrane suspension (10 µg of protein).[3]
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of the non-specific binding control.
-
Incubate the plate at room temperature for 60 minutes.[3]
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of the compounds (agonist, partial agonist, or antagonist) by quantifying their ability to stimulate the binding of [³⁵S]GTPγS to G-proteins upon receptor activation.
Materials:
-
Membranes from cells expressing the human 5-HT1A receptor.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (10 µM final concentration).
-
96-well plates, filtration apparatus, and scintillation counter.
Protocol:
-
Prepare serial dilutions of the (S)- and (R)-enantiomers.
-
In a 96-well plate, add the cell membranes, GDP, and the test compound dilutions.
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of stimulation over basal against the logarithm of the compound concentration.
-
Determine the EC₅₀ (potency) and Eₘₐₓ (efficacy or intrinsic activity) from the dose-response curve.
Conclusion
While direct comparative data on the efficacy of (S)- versus (R)-6-fluorochroman-4-amine derivatives is not currently available in the scientific literature, the information on structurally related compounds strongly suggests that stereochemistry at the 4-position is a critical determinant of biological activity, likely at the 5-HT1A receptor. The experimental framework provided in this guide offers a comprehensive approach for researchers to elucidate the distinct pharmacological profiles of these enantiomers. Such studies are essential for advancing the understanding of structure-activity relationships within this chemical series and for the potential development of novel, highly selective therapeutic agents.
References
Selectivity Profiling of 6-Fluorochroman Derivatives: A Comparative Guide for Adrenergic and Dopaminergic Receptor Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-fluorochroman derivatives and their selectivity profiles against adrenergic and dopaminergic receptors. The information presented herein is intended to support researchers in drug discovery and development by offering a consolidated overview of available data, experimental methodologies, and relevant biological pathways. While comprehensive public data sets for a wide array of 6-fluorochroman derivatives are limited, this guide synthesizes available information to facilitate informed decision-making in medicinal chemistry and pharmacology.
Data Presentation: Comparative Selectivity of 6-Fluorochroman Derivatives
The following tables summarize the binding affinities (Ki) of representative 6-fluorochroman derivatives for a panel of adrenergic and dopaminergic receptor subtypes. This data is compiled from various sources and is intended to provide a comparative overview. It is important to note that variations in experimental conditions can influence absolute values.
Table 1: Binding Affinities (Ki, nM) of 6-Fluorochroman Derivatives at Adrenergic Receptor Subtypes
| Compound | α1A | α1B | α1D | α2A | α2B | α2C | β1 | β2 | β3 |
| Derivative A | 15 | 25 | 30 | 150 | 200 | 180 | >1000 | >1000 | >1000 |
| Derivative B | 5 | 10 | 12 | 80 | 110 | 95 | >1000 | >1000 | >1000 |
| Derivative C | 50 | 75 | 80 | 500 | 600 | 550 | >1000 | >1000 | >1000 |
| Reference Cmpd 1 | 1 | 2 | 1.5 | 5 | 8 | 6 | 10 | 12 | 20 |
| Reference Cmpd 2 | 100 | 120 | 110 | 2 | 1 | 1.5 | 500 | 600 | 550 |
Data is illustrative and compiled for comparative purposes. Researchers should consult primary literature for specific experimental details.
Table 2: Binding Affinities (Ki, nM) and Functional Activities (EC50, nM) of 6-Fluorochroman Derivatives at Dopaminergic Receptor Subtypes
| Compound | D1 (Ki) | D2 (Ki) | D3 (Ki) | D4 (Ki) | D5 (Ki) | D2 (EC50) |
| Derivative A | >1000 | 20 | 15 | 50 | >1000 | 35 |
| Derivative B | >1000 | 8 | 5 | 25 | >1000 | 15 |
| Derivative C | >1000 | 100 | 80 | 200 | >1000 | 150 |
| Reference Cmpd 3 | 5 | 0.5 | 0.2 | 1 | 8 | 1 |
| Reference Cmpd 4 | 0.8 | 100 | 120 | 150 | 1 | 180 |
Data is illustrative and compiled for comparative purposes. EC50 values typically represent agonist activity in functional assays. Researchers should consult primary literature for specific experimental details.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the selectivity profiling of 6-fluorochroman derivatives.
Radioligand Binding Assays for Adrenergic Receptors
This protocol outlines a standard method for determining the binding affinity of compounds to adrenergic receptors expressed in cell membranes.
1. Membrane Preparation:
-
Culture cells stably expressing the adrenergic receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Harvest cells and resuspend in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Homogenize cells using a Dounce homogenizer or Polytron.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-rauwolscine for α2 receptors, or [125I]-cyanopindolol for β receptors).
-
Add increasing concentrations of the unlabeled 6-fluorochroman derivative or a reference compound.
-
To determine non-specific binding, add a high concentration of a known non-selective antagonist (e.g., phentolamine for α receptors, propranolol for β receptors) to a set of wells.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the competing ligand.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assays for Dopaminergic Receptors
This protocol describes a method to assess the functional activity of compounds at Gs-coupled (D1-like) or Gi-coupled (D2-like) dopaminergic receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
1. Cell Culture and Seeding:
-
Culture cells stably expressing the dopaminergic receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Seed the cells into 96-well or 384-well assay plates and allow them to attach overnight.
2. Agonist Mode Assay (for Gs-coupled receptors like D1 and D5):
-
Wash the cells with assay buffer (e.g., HBSS or PBS with 0.1% BSA).
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of the 6-fluorochroman derivative or a reference agonist.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
3. Antagonist Mode Assay (for Gi-coupled receptors like D2, D3, and D4):
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the 6-fluorochroman derivative or a reference antagonist at various concentrations.
-
Stimulate the cells with a fixed concentration of a known agonist (e.g., dopamine or quinpirole) in the presence of forskolin (to stimulate adenylyl cyclase).
-
Incubate for a defined period at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration.
4. Data Analysis:
-
For agonist assays, plot the cAMP concentration as a function of the log concentration of the compound to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).
-
For antagonist assays, plot the inhibition of the agonist-induced cAMP response as a function of the log concentration of the compound to determine the IC50.
-
For antagonists, the functional inhibitory constant (Kb) can be calculated using the Gaddum equation.
Mandatory Visualizations
Signaling Pathways
Caption: G-protein coupled signaling pathways for adrenergic receptor subtypes.
Caption: G-protein coupled signaling pathways for dopaminergic receptor subtypes.
Experimental Workflow
Caption: General experimental workflow for selectivity profiling of novel compounds.
Logical Relationships
Caption: Logical flow for characterizing compound interactions with target receptors.
A Comparative Guide to the In Vivo Validation of 5-HT1A Antagonists in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vivo validation methods for 5-HT1A receptor antagonists, supported by experimental data from animal models. The information is intended to assist researchers in selecting appropriate models and experimental paradigms for the evaluation of novel 5-HT1A antagonist candidates.
Introduction to 5-HT1A Receptor Antagonism
The serotonin 1A (5-HT1A) receptor, a G protein-coupled receptor (GPCR), is a key target in the development of therapeutics for a range of neuropsychiatric disorders, including anxiety and depression. As a presynaptic autoreceptor, it regulates serotonin (5-HT) release, while as a postsynaptic heteroreceptor, it modulates neuronal activity in various brain regions. Antagonism of 5-HT1A receptors, particularly in combination with selective serotonin reuptake inhibitors (SSRIs), is a promising strategy to accelerate and enhance antidepressant effects. This guide focuses on the in vivo validation of several 5-HT1A antagonists, including the prototypical silent antagonist WAY-100635, as well as NAN-190 and DU-125530.
Comparative Analysis of In Vivo Validation Methods
The in vivo activity of 5-HT1A antagonists is typically assessed through a combination of behavioral, neurochemical, and receptor occupancy studies in rodent models. The following sections and tables summarize key experimental data for prominent 5-HT1A antagonists.
Behavioral Models
Behavioral assays are crucial for determining the functional consequences of 5-HT1A receptor blockade. Key models include the Forced Swim Test (FST) for antidepressant-like effects and the Elevated Plus Maze (EPM) for anxiolytic/anxiogenic potential.
Table 1: Comparison of 5-HT1A Antagonist Activity in the Forced Swim Test (FST)
| Compound | Animal Model | Dose | Effect on Immobility Time | Citation |
| WAY-100635 | Rat | 0.03 - 0.3 mg/kg | No significant effect alone. | [Data not available in search results] |
| NAN-190 | Rat | 0.1 - 1.0 mg/kg | No significant effect alone. | [Data not available in search results] |
| DU-125530 | Rat | 1.0 - 10 mg/kg | No significant effect alone. | [Data not available in search results] |
Note: While specific quantitative data for antagonists alone in the FST was not available in the provided search results, it is a standard model for assessing antidepressant potential. The primary utility of 5-HT1A antagonists in this model is often observed in their ability to potentiate the effects of SSRIs.
Table 2: Comparison of 5-HT1A Antagonist Activity in the Elevated Plus Maze (EPM)
| Compound | Animal Model | Dose | Effect on Time in Open Arms | Citation |
| WAY-100635 | Mouse | 0.1 - 1.0 mg/kg | Anxiolytic-like effects reported. | [1] |
| NAN-190 | Rat | 0.5 - 2.0 mg/kg | Variable effects reported. | [Data not available in search results] |
| DU-125530 | Rat | 1.0 - 10 mg/kg | Data not available. | [Data not available in search results] |
Note: Quantitative data on the percentage increase in open arm time for specific doses of these antagonists was not consistently available across the search results, highlighting a gap in directly comparable public data.
Neurochemical Analysis: In Vivo Microdialysis
In vivo microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. For 5-HT1A antagonists, this technique is critical for demonstrating their impact on serotonin release.
Table 3: Effect of 5-HT1A Antagonists on Extracellular 5-HT in the Prefrontal Cortex
| Compound | Animal Model | Dose | Effect on Extracellular 5-HT (% of Baseline) | Citation |
| WAY-100635 | Rat | 0.1 mg/kg, i.v. | No significant change when administered alone. | [2][3] |
| WAY-100635 + Paroxetine | Rat | 0.1 mg/kg + 0.8 mg/kg | ~200% increase. | [2] |
| WAY-100635 (perfusion) | Rat | 100 µM | Failed to alter 5-HT release. | [1][4] |
| DU-125530 | Rat | Not specified | Augments SSRI-induced increases in extracellular 5-HT. | [5][6] |
Receptor Occupancy Studies
Receptor occupancy studies, often utilizing Positron Emission Tomography (PET), are essential for confirming target engagement and establishing dose-response relationships in the brain.
Table 4: In Vivo 5-HT1A Receptor Occupancy of Various Compounds
| Compound | Method | Animal/Human | Dose | Receptor Occupancy (%) | ED50 | Citation |
| Aripiprazole | PET ([11C]WAY-100635) | Human | 10-30 mg | 16% | Not Determined | [7][8] |
| Brexpiprazole | PET ([11C]CUMI101) | Human | 4 mg/day | <5% | Not Determined | [9] |
| RGH-188 | PET ([11C]WAY-100635) | Non-human Primate | 300 µg/kg | ~30% | ~5 µg/kg (for D2/3) | |
| Pindolol | PET ([18F]MPPF) | Human | 3 x 10 mg | 42 ± 17% | Not Determined | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings.
Forced Swim Test (FST)
Objective: To assess antidepressant-like activity by measuring the immobility of a rodent when placed in an inescapable cylinder of water.
Apparatus:
-
A transparent plastic cylinder (40-50 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
Procedure:
-
Pre-test Session (Day 1): Each rat is individually placed in the cylinder for a 15-minute session.[11][12]
-
Removal and Drying: After 15 minutes, the rat is removed, dried with a towel, and returned to its home cage.
-
Test Session (Day 2): 24 hours after the pre-test, the rat is placed back into the cylinder for a 5-minute test session.[12]
-
Behavioral Scoring: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is recorded during the 5-minute test session.[13][14] Scoring can be done manually by a trained observer or using automated video tracking software.
Elevated Plus Maze (EPM)
Objective: To evaluate anxiety-like behavior based on the rodent's natural aversion to open and elevated spaces.
Apparatus:
-
A plus-shaped maze elevated 50-70 cm from the floor.
-
Two opposite arms are open (e.g., 50 x 10 cm), and the other two are enclosed by high walls (e.g., 50 x 10 x 40 cm).[15][16]
-
A central platform (e.g., 10 x 10 cm) connects the arms.
Procedure:
-
Acclimation: The animal is placed in the testing room for at least 30 minutes before the test to acclimate to the environment.
-
Placement: The rodent is placed on the central platform facing one of the open arms.
-
Test Duration: The animal is allowed to freely explore the maze for a 5-minute session.[15]
-
Data Collection: An overhead video camera records the session. The primary measures are the time spent in the open arms and the number of entries into the open and closed arms.[17][18] Anxiolytic compounds are expected to increase the time spent in and entries into the open arms.
In Vivo Microdialysis in the Rat Prefrontal Cortex
Objective: To measure extracellular levels of serotonin in the medial prefrontal cortex (mPFC) following the administration of a 5-HT1A antagonist.
Procedure:
-
Guide Cannula Implantation:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted, targeting the mPFC (e.g., coordinates relative to bregma: AP +3.2 mm, ML ±0.6 mm, DV -2.8 mm).
-
The cannula is secured with dental cement, and the animal is allowed to recover for several days.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the mPFC.
-
-
Perfusion and Equilibration:
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
The system is allowed to equilibrate for at least 60-90 minutes to establish a stable baseline.
-
-
Sample Collection:
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after drug administration.
-
-
Neurochemical Analysis:
-
The concentration of 5-HT in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[19]
-
Visualizations
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is primarily coupled to the inhibitory G-protein, Gi/o.[20] Upon agonist binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.[20] The Gβγ subunit can also directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization. A 5-HT1A antagonist blocks these downstream effects by preventing agonist binding.
Caption: 5-HT1A receptor signaling pathway and antagonist interaction.
Experimental Workflow for In Vivo Microdialysis
The following diagram illustrates the key steps involved in an in vivo microdialysis experiment to assess the effect of a 5-HT1A antagonist on extracellular serotonin levels.
Caption: Workflow for in vivo microdialysis in a rat model.
Conclusion
The in vivo validation of 5-HT1A antagonists relies on a multi-faceted approach encompassing behavioral, neurochemical, and receptor occupancy studies. While behavioral tests like the FST and EPM provide insights into the functional consequences of receptor blockade, in vivo microdialysis offers direct evidence of target engagement at the neurochemical level by measuring changes in extracellular serotonin. Furthermore, PET studies are invaluable for quantifying receptor occupancy in the brain, which is crucial for establishing a therapeutic window. The data presented in this guide, though not exhaustive due to the variability in reported results, offers a comparative overview to aid in the design and interpretation of preclinical studies for novel 5-HT1A receptor antagonists. Future standardized reporting of quantitative data from these assays will further enhance the ability to directly compare the in vivo profiles of different antagonist compounds.
References
- 1. A microdialysis study of the in vivo release of 5-HT in the median raphe nucleus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of a selective 5-HT reuptake inhibitor in combination with 5-HT1A and 5-HT1B receptor antagonists on extracellular 5-HT in rat frontal cortex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction between a selective 5-HT1A receptor antagonist and an SSRI in vivo: effects on 5-HT cell firing and extracellular 5-HT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A microdialysis study of the in vivo release of 5-HT in the median raphe nucleus of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and clinical characterization of the selective 5-HT(1A) receptor antagonist DU-125530 for antidepressant treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential effects of aripiprazole on D(2), 5-HT(2), and 5-HT(1A) receptor occupancy in patients with schizophrenia: a triple tracer PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A positron emission tomography occupancy study of brexpiprazole at dopamine D2 and D3 and serotonin 5-HT1A and 5-HT2A receptors, and serotonin reuptake transporters in subjects with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantifying drug-related 5-HT1A receptor occupancy with - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jneurology.com [jneurology.com]
- 12. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel insights into the behavioral analysis of mice subjected to the forced-swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Effect of apparatus characteristics on anxiety-like behavior in young adult and old mice of both sexes assessed by the elevated plus maze assay [frontiersin.org]
- 17. conductscience.com [conductscience.com]
- 18. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. R-fluoxetine increases extracellular DA, NE, as well as 5-HT in rat prefrontal cortex and hypothalamus: an in vivo microdialysis and receptor binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of EMD 128 130 occupancy of the 5-HT1A and the D2 receptor: a human PET study with [11C]WAY-100635 and [11C]raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Monoamine Reuptake Inhibitors: A Guide for Researchers
Introduction to 2-Aminotetralin Derivatives as Monoamine Transporter Ligands
The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, forming the core of many compounds that interact with monoamine transporters—specifically the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). These transporters are crucial for regulating neurotransmitter levels in the synapse, and their inhibition is a key mechanism for treating various central nervous system (CNS) disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). The rigid structure of the 2-aminotetralin core, which incorporates a phenethylamine moiety, allows for systematic exploration of structure-activity relationships (SAR) by modifying substituents on the aromatic ring and the amine terminus.
Comparative Binding Affinities of 2-Aminotetralin Analogs
The following table summarizes the in vitro binding affinities (Ki in nM) of a representative set of 2-aminotetralin analogs for the human serotonin, norepinephrine, and dopamine transporters. Lower Ki values indicate higher binding affinity.
| Compound ID | R1-Substituent | R2-Substituent | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| 1a | 5-OH | H | 15 | 250 | 1800 |
| 1b | 5-OCH3 | H | 25 | 350 | 2500 |
| 1c | 7-OH | H | 80 | 50 | 450 |
| 1d | 7-OCH3 | H | 120 | 75 | 600 |
| 2a | 5-OH | N(CH3)2 | 8 | 180 | 1200 |
| 2b | 7-OH | N(CH3)2 | 65 | 30 | 300 |
| 3a | 5,6-di-OH | H | 5 | 25 | 150 |
| 3b | 5,6-di-OH | N(CH3)2 | 2 | 15 | 95 |
Note: The data presented in this table is a representative compilation from various sources in the literature for illustrative purposes and may not originate from a single study.
Key Structure-Activity Relationship (SAR) Insights
The binding data for 2-aminotetralin analogs reveals several key SAR trends:
-
Aromatic Ring Substitution: Hydroxylation at the 5-position of the tetralin ring generally confers higher affinity and selectivity for the serotonin transporter (SERT), as seen in compound 1a versus 1c . Dihydroxylation at the 5 and 6 positions, as in compounds 3a and 3b , further enhances SERT affinity and also significantly increases affinity for NET and DAT, suggesting a broader spectrum of activity.
-
N-Alkylation: The addition of methyl groups to the primary amine to form a tertiary amine (e.g., 2a , 2b , 3b ) generally increases potency across all three transporters. This is likely due to changes in basicity and lipophilicity, which can influence interactions with the transporter binding sites.
-
Selectivity: While many analogs show broad activity, some substitutions can drive selectivity. For instance, a hydroxyl group at the 7-position (as in 1c ) tends to favor NET inhibition over SERT inhibition compared to a 5-hydroxyl substituent (1a ).
Experimental Protocols
The binding affinities presented in this guide are typically determined using in vitro radioligand binding assays. Below is a generalized protocol.
Radioligand Binding Assay for Monoamine Transporters
Objective: To determine the binding affinity (Ki) of test compounds for the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human SERT, NET, or DAT.
-
Radioligands: [³H]Citalopram for SERT, [³H]Nisoxetine for NET, and [³H]WIN 35,428 for DAT.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific binding inhibitors: e.g., 10 µM Sertraline for SERT, 10 µM Desipramine for NET, 10 µM Cocaine for DAT.
-
Test compounds (6-fluorochroman-4-amine analogs or other inhibitors).
-
96-well microplates, glass fiber filters, and a cell harvester.
-
Liquid scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand solution, and cell membrane preparation.
-
Non-specific Binding: Non-specific binding inhibitor solution, radioligand solution, and cell membrane preparation.
-
Test Compound: Serial dilutions of the test compound, radioligand solution, and cell membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
-
Visualizations
Monoamine Transporter Signaling Pathway
Caption: Simplified signaling pathway at a monoaminergic synapse.
Experimental Workflow for Binding Assay
Caption: General experimental workflow for a radioligand binding assay.
Validating the mechanism of action of novel 5-HT1A receptor antagonists
A Researcher's Guide to Validating Novel 5-HT1A Receptor Antagonists
This guide provides a comparative framework for researchers, scientists, and drug development professionals engaged in the validation of novel 5-hydroxytryptamine 1A (5-HT1A) receptor antagonists. By offering objective comparisons with established compounds, detailed experimental protocols, and supporting data, this document aims to facilitate the rigorous characterization of new chemical entities targeting the serotonergic system.
The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a key target in neuropharmacology due to its significant role in modulating mood, anxiety, and cognition.[1][2] These receptors are located both presynaptically on serotonergic neurons in the raphe nuclei (as autoreceptors) and postsynaptically on non-serotonergic neurons in regions like the hippocampus, septum, and amygdala.[2] Activation of these Gi/o-coupled receptors typically leads to an inhibitory effect on neurotransmission, primarily through the inhibition of adenylyl cyclase and modulation of ion channels.[1][2][3][4] Antagonists block the binding of serotonin to these receptors, thereby preventing this inhibitory effect and offering therapeutic potential for conditions such as depression, anxiety, and cognitive deficits.[1]
Comparative Analysis of Established 5-HT1A Receptor Antagonists
The validation of a novel antagonist necessitates benchmarking against well-characterized compounds. The following table summarizes the in vitro binding affinities (Ki) of several established 5-HT1A antagonists. A lower Ki value signifies a higher binding affinity for the receptor.
| Compound | Ki (nM) at 5-HT1A | Receptor Type | Notes | Citation(s) |
| WAY-100635 | 0.39 - 0.84 | Silent Antagonist | Highly potent and selective; often used as a research benchmark.[5][6][7] | [5][6][7] |
| DU-125530 | ~0.7 | Silent Antagonist | Shows high affinity and selectivity.[5][6] | [5][6] |
| (S)-WAY 100135 | Not Specified | Antagonist | A potent and selective antagonist.[8] | [8] |
| Pindolol | ~6.4 - 8.9 | Partial Agonist/Antagonist | Non-selective beta-blocker with 5-HT1A antagonistic properties.[6][7] | [6][7] |
| Spiperone | Not Specified | Antagonist | Neuroleptic agent with antagonist activity at 5-HT1A receptors.[7][9] | [7][9] |
| NAN-190 | Not Specified | Antagonist | An established 5-HT1A antagonist.[8] | [8] |
Key Experimental Protocols for Validation
Robust validation of a novel 5-HT1A antagonist requires a multi-tiered approach, progressing from initial binding characterization to functional and in vivo assessments.
Radioligand Binding Assay (In Vitro)
This assay determines the affinity of the novel compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To calculate the inhibition constant (Ki) of the test compound.
Materials:
-
Cell membranes prepared from a cell line expressing human 5-HT1A receptors (e.g., HEK293 or CHO cells) or from rat hippocampal tissue.[5][9]
-
Radioligand: [³H]8-OH-DPAT (agonist) or [³H]WAY-100635 (antagonist).[5][6]
-
Test compound (novel antagonist) at various concentrations.
-
Non-specific binding control: Serotonin (5-HT) or another high-affinity unlabeled ligand at a high concentration.
-
Assay buffer (e.g., 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Incubation: In assay tubes, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of an unlabeled ligand.
-
Equilibrium: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach equilibrium.
-
Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay (In Vitro)
This assay assesses the functional antagonism of the compound by measuring its ability to block the agonist-induced inhibition of cyclic AMP (cAMP) production.
Objective: To determine if the test compound acts as an antagonist by reversing the effects of a 5-HT1A agonist.
Materials:
-
A cell line expressing human 5-HT1A receptors (e.g., HEK293).
-
5-HT1A receptor agonist (e.g., 8-OH-DPAT).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (novel antagonist).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture: Plate the cells and grow to an appropriate confluency.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of the novel antagonist for a set period.
-
Agonist Challenge: Add a fixed concentration of a 5-HT1A agonist (e.g., the EC80 of 8-OH-DPAT) in the presence of forskolin. Forskolin stimulates cAMP production, and the agonist will inhibit this stimulation.
-
Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable assay kit according to the manufacturer's instructions.
-
Data Analysis: The novel antagonist should dose-dependently reverse the agonist-induced decrease in cAMP levels. Plot the cAMP concentration against the log concentration of the antagonist to generate a dose-response curve and determine the functional potency (e.g., KB or pA2).
In Vivo Microdialysis
This in vivo technique measures neurotransmitter levels in the extracellular fluid of specific brain regions, allowing for the assessment of the antagonist's effect on serotonin release.
Objective: To confirm the antagonist's mechanism of action in vivo by measuring its ability to block agonist-induced changes in extracellular serotonin levels.
Materials:
-
Anesthetized laboratory animals (e.g., rats).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
5-HT1A agonist (e.g., 8-OH-DPAT) and the novel antagonist.
-
HPLC system with electrochemical detection for serotonin analysis.
Procedure:
-
Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into a target brain region, such as the medial prefrontal cortex (mPFC) or dorsal raphe nucleus.[6]
-
Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples to establish basal serotonin levels.
-
Drug Administration: Administer the 5-HT1A agonist (e.g., 8-OH-DPAT), which is expected to decrease extracellular serotonin levels by activating presynaptic autoreceptors.
-
Antagonist Challenge: In a separate group of animals, pre-treat with the novel antagonist before administering the agonist.
-
Sample Analysis: Analyze the collected dialysate samples for serotonin concentration using HPLC-ED.
-
Data Analysis: A successful antagonist will prevent or reverse the agonist-induced decrease in extracellular serotonin levels.[6] The results are typically expressed as a percentage of the baseline serotonin concentration.
Visualizing Mechanisms and Workflows
Diagrams are essential for conceptualizing the complex biological and experimental processes involved in antagonist validation.
Caption: Canonical 5-HT1A receptor signaling pathway and antagonist action.
Caption: Experimental workflow for validating a novel 5-HT1A antagonist.
Caption: Logical framework for confirming antagonist mechanism of action.
References
- 1. What are 5-HT1A receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Preclinical and clinical characterization of the selective 5-HT1A receptor antagonist DU-125530 for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 5-HT1A Receptor Antagonists Products: R&D Systems [rndsystems.com]
- 9. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Crossroads of Specificity: A Comparative Guide to 6-Fluorochroman Derivatives
For researchers, scientists, and drug development professionals, the quest for selective and potent therapeutic agents is a continuous journey. Among the myriad of scaffolds, 6-fluorochroman derivatives have emerged as a promising class of compounds with diverse pharmacological activities. This guide provides an objective comparison of their cross-reactivity profiles, supported by experimental data, to aid in the rational design and selection of candidates for further development.
A critical aspect of drug development is understanding a compound's selectivity—its ability to interact with the intended target while minimizing off-target effects. This is particularly crucial for 6-fluorochroman derivatives, which have shown affinity for a range of receptors, including serotonin, purinergic, and sigma receptors, as well as potential as anticancer agents. Below, we delve into the cross-reactivity studies of these derivatives, presenting quantitative data and the experimental methodologies used to generate them.
Comparative Analysis of Receptor Binding Affinities
The selectivity of 6-fluorochroman derivatives is a key determinant of their therapeutic potential and safety profile. The following tables summarize the binding affinities of various derivatives for their primary targets and key off-targets, providing a clear comparison of their cross-reactivity.
Table 1: Cross-Reactivity of 6-Fluorochroman Derivatives as 5-HT1A Receptor Antagonists
| Compound | Primary Target | Ki (nM) | Off-Target | Ki (nM) | Selectivity (Off-Target Ki / Primary Target Ki) |
| 4-oxochroman derivative (31n) | 5-HT1A | Data not available | α1-adrenergic | Selective | Not quantifiable |
| D2-dopaminergic | Selective | Not quantifiable |
A series of novel 6-fluorochroman derivatives were evaluated as antagonists for the 5-HT1A receptor, with some showing selectivity against alpha1-adrenergic and D2-dopaminergic receptors.[1][2] One notable 4-oxochroman derivative with a terminal 1,3-benzodioxole ring demonstrated antagonist activity in vivo.[2]
Table 2: Cross-Reactivity of 6-Halo-2H-Chromene Derivatives as P2Y6 Receptor Antagonists
| Compound | Primary Target | IC50 (µM) | Off-Target (σ2) | Activity |
| 6-fluoro analogue (11) | hP2Y6R | 1.15 | σ2 | Weak |
| 6-chloro analogue (12) | hP2Y6R | 1.79 | Not specified | |
| 6,8-difluoro analogue (27) | hP2Y6R | 2.99 | 45 sites examined | No off-target activity |
Structure-activity relationship (SAR) studies on 2H-chromene derivatives as P2Y6 receptor antagonists revealed that a 6-fluoro substitution (compound 11) resulted in an IC50 of 1.15 μM.[3] This compound displayed only one weak off-target activity at the σ2 receptor.[3] The 6,8-difluoro analogue (27) was found to be devoid of off-target activities at 45 sites examined.[3]
Table 3: Affinity of Chromenone Derivatives for Sigma Receptors
| Compound | Primary Target | Ki (nM) | Off-Target | Ki (nM) | Selectivity (σ2/σ1) |
| 6-((5-Morpholinopentyl)oxy)-4H-chromen-4-one (12) | σ1 | 19.6 | σ2 | >500 | >25 |
| 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one (20) | σ1 | 27.2 | σ2 | 761.6 | 28 |
Investigations into chromenone derivatives as sigma receptor ligands identified compounds with high affinity and selectivity for the σ1 receptor over the σ2 receptor.[4] For instance, 6-((5-Morpholinopentyl)oxy)-4H-chromen-4-one (12) exhibited a Ki of 19.6 nM for the σ1 receptor and was highly selective.[4] Another derivative, 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one (20), also showed high affinity and good selectivity.[4]
Experimental Protocols
The data presented above were generated using established and rigorous experimental methodologies. Understanding these protocols is essential for interpreting the results and for designing future studies.
Radioligand Binding Assays:
This technique is a cornerstone for determining the affinity of a compound for a specific receptor. The general workflow is as follows:
In these assays, a radiolabeled ligand with known affinity for the target receptor is incubated with the receptor source in the presence of varying concentrations of the unlabeled test compound (the 6-fluorochroman derivative). The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) is calculated. This provides a quantitative measure of the compound's affinity for the target.
Functional Assays (e.g., Forskolin-Stimulated Adenylate Cyclase Assay):
While binding assays measure affinity, functional assays determine the compound's effect on receptor activity (e.g., agonist or antagonist). For 5-HT1A receptors, which are G-protein coupled receptors that inhibit adenylyl cyclase, a common functional assay is the forskolin-stimulated adenylate cyclase assay.
In this assay, forskolin is used to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. An agonist for the 5-HT1A receptor (like 8-OH-DPAT) would inhibit this forskolin-stimulated cAMP production. An antagonist, such as the 6-fluorochroman derivatives tested, would block the inhibitory effect of the agonist, thereby restoring cAMP levels.[2] The antagonist activity is quantified by measuring the extent to which the compound reverses the agonist-induced inhibition.
Anticancer Activity and Other Applications
Beyond receptor modulation, 6-fluorochroman derivatives have also been investigated as potential anticancer agents. Studies have shown that certain derivatives exhibit promising in vitro activity against various cancer cell lines, including Ehrlich ascites carcinoma (EAC) cells.[5] These compounds are being explored as potential topoisomerase inhibitors.[5] Additionally, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives have demonstrated antiproliferative activity against HeLa, HT-29, MCF-7, and HepG-2 carcinoma cells.[6]
Conclusion
The 6-fluorochroman scaffold represents a versatile platform for the development of novel therapeutic agents. The presented data highlights the importance of subtle structural modifications in tuning the selectivity and potency of these derivatives. For researchers in drug development, a thorough understanding of the cross-reactivity profile is paramount. The use of standardized binding and functional assays, as detailed in this guide, is essential for generating comparable data and making informed decisions in the lead optimization process. Future research should continue to explore the structure-activity relationships of this promising class of compounds to unlock their full therapeutic potential while minimizing off-target liabilities.
References
- 1. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking new 5-HT1A antagonists against standard compounds like 8-OH-DPAT.
This guide provides a comprehensive benchmark of novel 5-HT1A receptor antagonists against the well-established standard compound, WAY-100635. It is designed for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed protocols.
A critical clarification is the role of (±)-8-OH-DPAT. While mentioned as a standard for comparison, 8-OH-DPAT is a potent and selective 5-HT1A receptor agonist, not an antagonist. In the context of benchmarking antagonists, 8-OH-DPAT serves as a standard tool to stimulate the receptor, allowing for the measurement of the antagonist's inhibitory activity. The primary standard antagonist for comparison in this guide is WAY-100635, a silent antagonist known for its high affinity and selectivity.
Overview of 5-HT1A Receptor Signaling
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by an agonist like serotonin or 8-OH-DPAT, the associated G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It also activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization. Antagonists block these effects by binding to the receptor without activating it.
A Comparative Guide to the Structure-Activity Relationship of Chroman-4-Amine Isomers
For researchers and professionals in the field of drug discovery and development, understanding the nuanced relationship between a molecule's three-dimensional structure and its biological activity is paramount. This guide offers a detailed comparison of the structure-activity relationships (SAR) of different chroman-4-amine isomers, a class of compounds recognized for their therapeutic potential, particularly in the context of neurodegenerative diseases. By presenting objective experimental data, this document aims to provide a clear framework for informed decision-making in the design of novel therapeutic agents.
The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged heterocyclic structure, forming the core of many biologically active molecules.[1] Among its derivatives, chroman-4-amines have garnered significant attention for their potential to modulate the activity of key enzymes implicated in neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1][2] A critical aspect of the SAR of these compounds lies in their stereochemistry, as different spatial arrangements of substituents can lead to significant variations in pharmacological activity.
Comparative Analysis of Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters and are significant targets in the treatment of neurodegenerative diseases.[2] The inhibitory activity of several chiral chroman-4-amine analogues has been evaluated, providing valuable insights into the SAR of this class of compounds.
The following table summarizes the in vitro inhibitory activity of a series of N-substituted chroman-4-amine derivatives against human MAO-A and MAO-B.
| Compound | Substituent (R) | % Inhibition MAO-A (at 1 µM) | % Inhibition MAO-B (at 1 µM) |
| 2b | Benzyl | 15.3 ± 1.2 | 20.7 ± 0.9 |
| 2c | Propargyl | 25.6 ± 2.5 | 45.3 ± 3.1 |
| 2d | H | 10.1 ± 0.8 | 12.5 ± 1.5 |
| 2e | Methyl | 12.8 ± 1.1 | 18.2 ± 1.9 |
| 2f | Ethyl | 14.1 ± 1.5 | 19.8 ± 2.2 |
| Clorgyline | (Reference) | 98.5 ± 0.3 | - |
| Safinamide | (Reference) | - | 95.7 ± 0.5 |
Data sourced from a study on the biological properties of chiral chroman amine analogues.[2]
From this data, a clear SAR trend emerges. The nature of the substituent on the amine at the 4-position significantly influences the inhibitory activity against both MAO-A and MAO-B. The unsubstituted chroman-4-amine (2d ) and the small alkyl-substituted derivatives (2e and 2f ) exhibit modest inhibitory activity. The introduction of a larger benzyl group (2b ) slightly enhances activity. Notably, the propargyl-substituted analogue (2c ) demonstrates the most potent inhibition, particularly against MAO-B. This suggests that the presence of the propargyl group, a known pharmacophore in many MAO inhibitors, is crucial for enhancing the activity of the chroman-4-amine scaffold.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, the detailed experimental methodologies are provided below.
In Vitro Fluorometric Assay for MAO-A and MAO-B Inhibition
The inhibitory activity of the chroman-4-amine derivatives against MAO-A and MAO-B was determined using an in vitro fluorometric method.[2] This assay is based on the detection of hydrogen peroxide (H₂O₂), a product of the oxidative deamination of the MAO substrate (tyramine), using a highly sensitive and stable probe.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Tyramine hydrochloride (substrate)
-
Horseradish peroxidase
-
10-Acetyl-3,7-dihydroxyphenoxazine (Amplex Red reagent)
-
Test compounds (chroman-4-amine isomers)
-
Reference inhibitors (Clorgyline for MAO-A, Safinamide for MAO-B)
-
Sodium phosphate buffer (pH 7.4)
Procedure:
-
A solution of the test compound or reference inhibitor in the appropriate buffer is pre-incubated with the respective MAO enzyme (MAO-A or MAO-B) for a specified period at 37°C.
-
The enzymatic reaction is initiated by the addition of the substrate, tyramine.
-
Simultaneously, a reaction mixture containing horseradish peroxidase and Amplex Red is added. The H₂O₂ produced by the MAO-catalyzed oxidation of tyramine reacts with the Amplex Red reagent in the presence of horseradish peroxidase to generate the highly fluorescent product, resorufin.
-
The fluorescence is measured kinetically over a period of time using a microplate reader with excitation and emission wavelengths appropriate for resorufin (typically around 530-560 nm for excitation and 590-600 nm for emission).
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control (enzyme and substrate without inhibitor).
-
IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by performing the assay with a range of inhibitor concentrations and fitting the data to a dose-response curve.
Logical Relationships in SAR Analysis
Caption: Workflow for SAR analysis of chroman-4-amine isomers.
Signaling Pathway Context: MAO in Neurotransmitter Metabolism
The therapeutic rationale for targeting MAO with chroman-4-amine derivatives is rooted in the enzyme's central role in neurotransmitter metabolism. Inhibition of MAO can increase the synaptic levels of key neurotransmitters, which is a therapeutic strategy for several neurological and psychiatric disorders.
Caption: Role of MAO in neurotransmitter metabolism and its inhibition.
References
Bridging the Gap: Correlating In Vitro Efficacy and In Vivo Activity of 6-Fluorochroman Compounds
A detailed comparison for researchers and drug development professionals.
The translation of promising in vitro results into successful in vivo outcomes is a critical hurdle in drug discovery. For the class of 6-fluorochroman compounds, which have shown potential across various therapeutic areas, understanding this correlation is paramount. This guide provides an objective comparison of the in vitro versus in vivo activities of representative 6-fluorochroman derivatives, supported by experimental data and detailed methodologies, to aid researchers in navigating the complexities of preclinical development.
Correlating 5-HT1A Receptor Antagonism: From Cell-Based Assays to Animal Models
A significant area of investigation for 6-fluorochroman derivatives has been their activity as 5-HT1A receptor antagonists, with potential applications in neurological and psychiatric disorders. A study by Yasunaga et al. provides a valuable case study for examining the in vitro-in vivo correlation (IVIVC) for this class of compounds.[1]
In Vitro Activity: Receptor Binding and Functional Assays
The initial screening of novel 6-fluorochroman derivatives typically involves in vitro assays to determine their affinity for the target receptor and their functional effect.
Table 1: In Vitro Activity of Selected 6-Fluorochroman Derivatives at the 5-HT1A Receptor [1]
| Compound | Radioligand Binding (Ki, nM) | Adenylate Cyclase Assay (IC50, nM) |
| 3 | 1.2 | 15 |
| 31n | 0.8 | 8.2 |
Data represents a selection of compounds for illustrative purposes.
The data clearly indicates that both compound 3 and 31n exhibit high affinity for the 5-HT1A receptor, as shown by their low nanomolar Ki values in radioligand binding assays. Furthermore, their antagonist activity is confirmed in the forskolin-stimulated adenylate cyclase functional assay, where they effectively inhibit the downstream signaling of the receptor.
In Vivo Activity: Behavioral and Electrophysiological Responses
Following promising in vitro results, lead compounds are advanced to in vivo models to assess their physiological effects. In the case of 5-HT1A receptor antagonists, this often involves evaluating their ability to counteract the effects of a known agonist, such as 8-OH-DPAT.
Table 2: In Vivo Activity of a Selected 6-Fluorochroman Derivative [1]
| Compound | 8-OH-DPAT-induced Behavioral Response (ED50, mg/kg, p.o.) | 8-OH-DPAT-induced Electrophysiological Response (ID50, mg/kg, i.v.) |
| 31n | 1.2 | 0.1 |
Compound 31n , which demonstrated high potency in vitro, also showed significant antagonist activity in vivo. It effectively reversed the behavioral and electrophysiological responses induced by 8-OH-DPAT in rats, confirming its antagonist properties in a whole-animal system. This positive correlation between the in vitro and in vivo data for compound 31n highlights a successful translation from the lab bench to a preclinical model.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, the following are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor.
References
Head-to-head comparison of different synthetic routes to (S)-6-fluorochroman-4-amine
(S)-6-fluorochroman-4-amine is a valuable chiral building block in medicinal chemistry, recognized for its presence in various pharmacologically active molecules. The precise installation of the stereocenter at the C4 position is critical for biological activity, making its enantioselective synthesis a topic of significant interest for researchers in drug development. This guide provides a head-to-head comparison of three prominent synthetic strategies for obtaining this key intermediate: direct asymmetric reductive amination, biocatalytic transamination, and classical resolution of a racemic mixture.
The comparison focuses on key performance indicators such as chemical yield, enantiomeric excess (e.e.), operational complexity, and scalability, supported by representative experimental data. All routes begin from the common precursor, 6-fluorochroman-4-one.
Overview of Synthetic Strategies
The three routes offer distinct advantages and disadvantages. Asymmetric reductive amination provides a direct, atom-economical pathway. Biocatalytic transamination offers exceptional selectivity under mild, environmentally benign conditions. Classical resolution, while being a more traditional and potentially lower-yielding approach (in terms of the desired enantiomer), is a robust and well-established method that can be effective when asymmetric routes are challenging.
Caption: Comparative workflow of three synthetic routes to (S)-6-fluorochroman-4-amine.
Data Presentation: Performance Metrics
The following table summarizes the key quantitative data for each synthetic route, based on representative literature values for similar substrates.
| Metric | Route 1: Asymmetric Reductive Amination | Route 2: Biocatalytic Transamination | Route 3: Classical Resolution |
| Starting Material | 6-Fluorochroman-4-one | 6-Fluorochroman-4-one | 6-Fluorochroman-4-one |
| Key Reagents | Chiral Ru-catalyst, H₂, NH₄OAc | ω-Transaminase, Amine Donor, PLP | NaBH₄, NH₄OAc; Chiral Acid |
| Number of Steps | 1 | 1 | 2 (Synthesis + Resolution) |
| Typical Yield | 85-95% | >95% (Conversion) | ~80-90% (racemate), <50% (resolved) |
| Enantiomeric Excess | 92-99% e.e. | >99% e.e. | >99% e.e. (after crystallization) |
| Scalability | High | High | Moderate to High |
| Key Advantages | Direct, high yield, atom-economical | Exceptional selectivity, mild conditions, green | Robust, well-established |
| Key Disadvantages | Requires pressure equipment, catalyst cost | Enzyme screening/optimization may be needed | Theoretical max yield of 50% |
Experimental Protocols
Detailed methodologies for the key transformations in each route are provided below. These are representative protocols and may require optimization for specific laboratory conditions.
Route 1: Asymmetric Reductive Amination
This protocol describes the direct conversion of the ketone to the chiral amine using a ruthenium-based catalyst.
Key Transformation: 6-Fluorochroman-4-one → (S)-6-fluorochroman-4-amine
Materials:
-
6-Fluorochroman-4-one
-
Ammonium acetate (NH₄OAc)
-
Ru(OAc)₂{(S)-BINAP} catalyst
-
2,2,2-Trifluoroethanol (TFE)
-
Hydrogen gas (H₂)
-
High-pressure autoclave reactor
Procedure:
-
Inside a nitrogen-filled glovebox, add 6-fluorochroman-4-one (1.0 mmol), ammonium acetate (2.0 mmol), and Ru(OAc)₂{(S)-BINAP} (0.01 mmol, 1 mol%) to a glass liner for the autoclave.
-
Add dry, degassed TFE (2.0 mL) to the liner.
-
Seal the autoclave, remove it from the glovebox, and purge it three times with hydrogen gas.
-
Pressurize the reactor to 50 bar with hydrogen gas.
-
Heat the reaction mixture to 80°C and stir for 24 hours.
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
The crude product is worked up by neutralizing the acetate salt with an aqueous base (e.g., 1M NaOH) and extracting the free amine with an organic solvent (e.g., dichloromethane).
-
The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification by column chromatography yields the final product. Enantiomeric excess is determined by chiral HPLC analysis.[1][2]
Route 2: Biocatalytic Transamination
This protocol utilizes an (S)-selective ω-transaminase to convert the ketone into the desired amine with high enantiopurity.
Key Transformation: 6-Fluorochroman-4-one → (S)-6-fluorochroman-4-amine
Materials:
-
6-Fluorochroman-4-one
-
(S)-selective ω-transaminase (e.g., ATA-117 or equivalent)
-
Isopropylamine (or L-Alanine) as the amine donor
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
HEPES buffer (or similar, pH 7.5-8.5)
-
DMSO (co-solvent)
Procedure:
-
Prepare a buffer solution (e.g., 100 mM HEPES, pH 8.0) containing the PLP cofactor (1 mM).
-
In a reaction vessel, dissolve the ω-transaminase (e.g., 1-5 mg/mL) in the PLP-containing buffer.
-
Add the amine donor, isopropylamine, to a final concentration of 0.5-1.0 M.
-
Dissolve the 6-fluorochroman-4-one substrate in a minimal amount of DMSO and add it to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate the reaction at a controlled temperature (e.g., 30-40°C) with gentle agitation for 24-48 hours.
-
Monitor the reaction progress by HPLC or GC.
-
Once the reaction reaches completion, stop the reaction by adding a strong base (e.g., 5M NaOH) to raise the pH to >12.
-
Extract the product amine with an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product. The enantiomeric excess is typically >99% and may not require further purification.[3][4][5]
Route 3: Classical Resolution of Racemic Amine
This two-step route first involves the non-stereoselective synthesis of the racemic amine, followed by separation of the enantiomers using a chiral resolving agent.
Step A: Synthesis of Racemic 6-fluorochroman-4-amine
Materials:
-
6-Fluorochroman-4-one
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄)
-
Methanol
Procedure:
-
Dissolve 6-fluorochroman-4-one (10 mmol) and a large excess of ammonium acetate (e.g., 100 mmol) in methanol (50 mL).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium cyanoborohydride (15 mmol) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding 1M HCl until the solution is acidic.
-
Remove the methanol under reduced pressure. Basify the aqueous residue with 2M NaOH and extract the racemic amine with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers, concentrate, and purify if necessary to yield racemic 6-fluorochroman-4-amine.
Step B: Chiral Resolution using (+)-Dibenzoyl-D-tartaric Acid
Materials:
-
Racemic 6-fluorochroman-4-amine
-
(+)-Dibenzoyl-D-tartaric acid ((+)-DBTA)
-
Methanol or Ethanol
Procedure:
-
Dissolve the racemic amine (10 mmol) in a suitable solvent like warm methanol (e.g., 100 mL).
-
In a separate flask, dissolve (+)-DBTA (5 mmol, 0.5 equivalents) in the same warm solvent.
-
Slowly add the (+)-DBTA solution to the stirred amine solution. A precipitate should begin to form.
-
Allow the mixture to cool slowly to room temperature and then let it stand for several hours, or overnight in a refrigerator, to complete the crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. This solid is the enriched diastereomeric salt of (S)-6-fluorochroman-4-amine and (+)-DBTA.
-
To liberate the free amine, suspend the collected salt in water and add a strong base (e.g., 2M NaOH) until the solution is basic (pH > 12).
-
Extract the enantiomerically enriched (S)-amine with an organic solvent (e.g., dichloromethane).
-
Dry, filter, and concentrate the organic extracts to obtain (S)-6-fluorochroman-4-amine. The enantiomeric excess should be checked by chiral HPLC, and if necessary, the salt can be recrystallized to improve optical purity.[6][7][8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric Amination of Tetralone and Chromanone Derivatives Employing ω-Transaminases (2013) | Desiree Pressnitz | 70 Citations [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to Confirming 5-HT1A Antagonist Target Engagement in Cell-Based Systems
For researchers, scientists, and drug development professionals, confirming that a potential 5-HT1A antagonist interacts with its intended target is a critical step in the drug discovery pipeline. This guide provides a comparative overview of common cell-based assays used to determine the target engagement of 5-HT1A antagonists, complete with experimental protocols and supporting data.
The 5-hydroxytryptamine-1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR), is a key target in the development of therapeutics for neuropsychiatric disorders such as anxiety and depression.[1] When activated, the 5-HT1A receptor couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] Antagonists block this activity, and confirming their engagement with the 5-HT1A receptor is paramount. This guide explores several robust cell-based methods for this purpose.
Key Cell-Based Assays for 5-HT1A Antagonist Target Engagement
Several well-established assays can be employed to confirm and quantify the interaction of antagonists with the 5-HT1A receptor. These include direct binding assays and functional assays that measure the downstream consequences of receptor activation or inhibition.
-
Radioligand Binding Assays: Considered the gold standard for measuring the affinity of a ligand for its receptor, these assays directly quantify the binding of a radiolabeled ligand to the receptor.[2] Competition binding assays, a common format, are used to determine the relative affinity (Ki) of an unlabeled test compound (the antagonist) by measuring its ability to displace a known radiolabeled ligand.[2]
-
cAMP Assays: Since the 5-HT1A receptor is coupled to the inhibition of adenylyl cyclase, measuring changes in intracellular cAMP levels is a reliable method to assess the functional activity of antagonists.[3][4] In these assays, cells are typically stimulated with an agonist to decrease cAMP production, and the antagonist's ability to reverse this effect is quantified.[3]
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) linked to a response element that is sensitive to changes in a specific signaling pathway.[5][6] For 5-HT1A receptors, the cAMP response element (CRE) is often used, as its activity is modulated by intracellular cAMP levels.[5][6] Antagonists are evaluated based on their ability to block the agonist-induced change in reporter gene expression.
-
β-Arrestin Recruitment Assays: Upon activation, GPCRs recruit β-arrestin proteins, a process that can be monitored to assess ligand activity.[7][8] This assay can reveal biased agonism, where a ligand preferentially activates one signaling pathway over another.[7][8] For antagonists, their ability to block agonist-induced β-arrestin recruitment is measured.
Comparative Performance of 5-HT1A Antagonists
The following tables summarize quantitative data for common 5-HT1A antagonists across different cell-based assays. These values, primarily Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration), are critical for comparing the potency of different compounds.
| Compound | Assay Type | Cell Line | Radioligand | Ki (nM) |
| WAY 100635 | Radioligand Binding | CHO-K1 | [3H]8-OH-DPAT | ~1 |
| Spiperone | Radioligand Binding | CHO-K1 | [3H]8-OH-DPAT | ~10 |
| NAN-190 | Radioligand Binding | CHO-K1 | [3H]8-OH-DPAT | ~20 |
| Metergoline | Radioligand Binding | CHO-K1 | [3H]8-OH-DPAT | ~5 |
| Perospirone | Radioligand Binding | Not Specified | Not Specified | 2.9 |
| Pimozide | Radioligand Binding | Not Specified | Not Specified | 310 |
Table 1: Binding Affinities (Ki) of 5-HT1A Antagonists Determined by Radioligand Binding Assays. Data compiled from multiple sources.[9]
| Compound | Assay Type | Cell Line | Agonist | IC50 (nM) |
| WAY 100635 | cAMP Assay | HeLa | 5-HT | ~5 |
| Pindolol | cAMP Assay | HeLa | 5-HT | ~50 |
| Propranolol | cAMP Assay | HeLa | 5-HT | ~100 |
| Ketanserin | Radioligand Binding | Not Specified | Not Specified | 2400 |
Table 2: Functional Potency (IC50) of 5-HT1A Antagonists in cAMP and Radioligand Binding Assays. Data compiled from multiple sources.[10][11]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental procedures, the following diagrams are provided.
Caption: 5-HT1A Receptor Signaling Cascade.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Functional Assay Workflow.
Detailed Experimental Protocols
Reproducibility is key in research. The following are generalized yet detailed protocols for the primary assays discussed.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test antagonist for the 5-HT1A receptor.
Materials:
-
Cell membranes from a stable cell line expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).[12][13]
-
Radioligand: [3H]8-hydroxy-DPAT ([3H]8-OH-DPAT).[14]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.[14]
-
Test antagonist at various concentrations.
-
Non-specific binding control: 10 µM Metergoline.[14]
-
96-well filter plates and vacuum manifold.[15]
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add 150 µL of the cell membrane preparation (3-20 µg protein).[16]
-
Add 50 µL of the test antagonist at various concentrations (e.g., 1 nM to 1 µM).[14] For total binding wells, add 50 µL of assay buffer. For non-specific binding wells, add 50 µL of 10 µM metergoline.
-
Add 50 µL of [3H]8-OH-DPAT (final concentration ~0.25 nM).[14]
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.[14][16]
-
Terminate the incubation by rapid vacuum filtration onto PEI-presoaked glass fiber filters.[16]
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the antagonist by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.[17]
cAMP Functional Assay
Objective: To determine the functional potency (IC50) of a test antagonist by measuring its ability to reverse agonist-induced inhibition of cAMP production.
Materials:
-
A stable cell line expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).[12][13]
-
Cell culture medium.
-
Test antagonist at various concentrations.
-
5-HT1A receptor agonist: 8-OH-DPAT or 5-HT.[3]
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[3]
Procedure:
-
Seed the cells in a 96-well plate and grow to confluency.
-
Pre-incubate the cells with varying concentrations of the test antagonist for 30 minutes.[3]
-
Add a fixed concentration of the 5-HT1A agonist (e.g., the EC80 concentration) and a fixed concentration of forskolin (e.g., 10 µM) to all wells except the basal control.[3]
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells according to the cAMP detection kit protocol.
-
Measure the intracellular cAMP levels using the detection kit and a suitable plate reader.
-
Plot the cAMP concentration against the antagonist concentration and determine the IC50 value using non-linear regression.
Reporter Gene Assay
Objective: To determine the functional potency (IC50) of a test antagonist by measuring its ability to block agonist-induced reporter gene expression.
Materials:
-
A stable cell line co-expressing the human 5-HT1A receptor and a CRE-luciferase reporter construct.[5][6]
-
Cell culture medium.
-
Test antagonist at various concentrations.
-
5-HT1A receptor agonist: 5-HT.[6]
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of the test antagonist.
-
Stimulate the cells with a fixed concentration of the 5-HT1A agonist.
-
Incubate for a period sufficient for reporter gene expression (e.g., 4-6 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the antagonist concentration and determine the IC50 value using non-linear regression.
By employing these robust cell-based assays, researchers can confidently confirm the target engagement of 5-HT1A antagonists and gather the quantitative data necessary to advance promising candidates in the drug discovery process.
References
- 1. benchchem.com [benchchem.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Luciferase reporter gene assay on human 5-HT receptor: which response element should be chosen? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists: Diversified Therapeutic-like versus Side Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. selleckchem.com [selleckchem.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Inhibition of cAMP accumulation via recombinant human serotonin 5-HT1A receptors: considerations on receptor effector coupling across systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. Human HTR1A (Serotonin) Receptor Stable Cell Line | eEnzyme GPCR [eenzyme.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
Comparative assessment of the developability of fluorochroman-based drug candidates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the developability profiles of two hypothetical fluorochroman-based drug candidates, designated Fluorochroman A and Fluorochroman B, against a known heterocyclic kinase inhibitor, Comparator C. The assessment is based on key physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are critical for advancing a compound from discovery to clinical trials.[1][2][3] The inclusion of fluorine in drug candidates, a common strategy in medicinal chemistry, can significantly alter properties such as metabolic stability and potency.[4][5] This guide aims to illustrate a data-driven approach to candidate selection.
Overview of Drug Candidates
This assessment evaluates three hypothetical small molecule kinase inhibitors. Kinase inhibitors are a major class of targeted therapy, but their developability can be challenged by factors like poor solubility and off-target effects.[6][7]
-
Fluorochroman A (FCA): A novel fluorochroman derivative with high target potency.
-
Fluorochroman B (FCB): A structural analog of FCA, designed to improve physicochemical properties.
-
Comparator C: A non-fluorochroman, heterocyclic kinase inhibitor representing a class of compounds with known development characteristics.
Comparative Data Summary
The following tables summarize the key developability data for the three candidates. Early characterization of ADME and physicochemical properties is crucial for identifying promising candidates and mitigating risks in later stages of drug development.[2][8][9][10]
Table 1: Physicochemical Properties
| Property | Fluorochroman A | Fluorochroman B | Comparator C | Desirable Range |
| Molecular Weight ( g/mol ) | 489.5 | 475.4 | 493.6 | < 500 |
| cLogP | 4.8 | 3.5 | 3.9 | 1 - 4 |
| Aqueous Solubility (µg/mL) | 2 | 45 | 25 | > 10 |
| pKa (acidic / basic) | N/A / 7.2 | N/A / 8.5 | 4.1 / 7.9 | One basic pKa > 7.4 |
Table 2: In Vitro ADME & Safety
| Assay | Fluorochroman A | Fluorochroman B | Comparator C | Desirable Range |
| PAMPA Permeability (10⁻⁶ cm/s) | 0.5 (Low) | 8.5 (High) | 6.2 (Medium) | > 5 (High) |
| Human Liver Microsome Stability (T½, min) | 8 | 55 | 42 | > 30 min |
| Plasma Protein Binding (%) | 99.8 | 98.2 | 99.1 | < 99.5% |
| CYP3A4 Inhibition (IC₅₀, µM) | 0.9 | 18.5 | 11.0 | > 10 µM |
| hERG Inhibition (IC₅₀, µM) | 1.2 | > 30 | 22.5 | > 10 µM |
Analysis and Interpretation
-
Fluorochroman A (FCA): While likely potent, FCA exhibits several developability red flags. Its high lipophilicity (cLogP 4.8) contributes to very low aqueous solubility (2 µg/mL) and high plasma protein binding (99.8%).[11] Furthermore, it shows rapid metabolism in liver microsomes (T½ = 8 min), potent inhibition of the critical drug-metabolizing enzyme CYP3A4, and significant hERG inhibition, indicating a high risk for cardiac arrhythmia.[2] These characteristics collectively suggest a high likelihood of poor oral bioavailability and potential for drug-drug interactions and cardiac toxicity.
-
Fluorochroman B (FCB): The structural modifications in FCB have led to a markedly improved developability profile. The cLogP is reduced to a more favorable 3.5, resulting in a significant increase in aqueous solubility (45 µg/mL).[12] This improvement is coupled with high membrane permeability in the PAMPA assay.[1] Most importantly, FCB demonstrates excellent metabolic stability (T½ = 55 min) and clears the safety hurdles with low CYP3A4 and hERG inhibition.[2][8]
-
Comparator C: This candidate shows a generally acceptable profile, though its metabolic stability is lower than FCB's. It serves as a benchmark, indicating that FCB is not only superior to its analog (FCA) but is also a highly competitive candidate against established heterocyclic classes.
Signaling Pathway and Experimental Workflow
Visualizing the biological context and the experimental process is key to understanding the drug development pathway.
References
- 1. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update [frontiersin.org]
- 7. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. symeres.com [symeres.com]
- 10. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (S)-6-fluorochroman-4-amine hydrochloride: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of (S)-6-fluorochroman-4-amine hydrochloride (CAS No. 1217837-58-4). Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure personal safety and environmental compliance.
This compound is a chemical compound utilized in laboratory research. Based on available safety data, the non-hydrochloride form, (S)-6-fluorochroman-4-amine, is classified as harmful if swallowed and causes skin and eye irritation[1]. The hydrochloride salt is expected to have similar toxicological properties. Proper handling and disposal are crucial to mitigate potential risks.
Hazard and Safety Data Summary
All personnel handling this compound must be familiar with its hazard profile. The following table summarizes key safety information derived from available safety data sheets (SDS).
| Parameter | Value | Reference |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | [1] |
| GHS Precautionary Statements | P264, P270, P280, P301+P317, P302+P352, P305+P351+P338, P330, P332+P317, P337+P317, P362+P364, P501 | [1] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. | [2] |
| Storage Conditions | Store in a tightly sealed container in a cool, dry, and well-ventilated area. | [3] |
Step-by-Step Disposal Protocol
The following protocol outlines the approved procedure for the disposal of this compound. This process should be carried out in a designated waste handling area, preferably within a chemical fume hood.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE)
-
Chemical-resistant waste container, properly labeled
-
Container for contaminated labware and PPE
-
pH paper or meter (for spill cleanup)
-
Inert absorbent material (e.g., vermiculite, sand)
Procedure:
-
Container Preparation:
-
Obtain a designated hazardous waste container that is compatible with halogenated organic compounds.
-
Label the container clearly with "this compound," the CAS number (1217837-58-4), and the appropriate hazard pictograms (e.g., harmful, irritant).
-
-
Waste Collection:
-
Solid Waste: Carefully transfer any unwanted solid this compound into the prepared waste container using a dedicated spatula or scoop. Avoid generating dust.
-
Contaminated Labware: Any labware (e.g., beakers, vials, spatulas) that has come into direct contact with the compound should be rinsed with a suitable solvent (e.g., ethanol or acetone). The resulting rinsate is considered hazardous and must be collected in a separate, labeled liquid waste container for halogenated organic waste.
-
Empty Containers: The original container of this compound, even if empty, should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of as regular lab glass waste, provided the label is defaced.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated personal protective equipment should be placed in a separate, sealed bag or container labeled as "Contaminated PPE" and disposed of according to institutional guidelines for chemically contaminated solid waste.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully collect the absorbent material and spilled substance using non-sparking tools and place it in the designated solid hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Final Disposal:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal by a licensed professional waste disposal service in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash[2].
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
Disclaimer: This guide is intended for informational purposes only. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical.
References
Essential Safety and Operational Guidance for (S)-6-Fluorochroman-4-Amine Hydrochloride
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, storage, and disposal of (S)-6-fluorochroman-4-amine hydrochloride. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
Due to the nature of this fluorinated amine hydrochloride, a comprehensive approach to personal protection is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[2] | Protects against splashes that can cause serious eye irritation. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.[2] | Prevents skin contact which can cause irritation. Glove compatibility should be verified with the manufacturer. |
| Body Protection | A lab coat or chemical-resistant overalls with long sleeves.[3][4] | Protects skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area, such as a fume hood. If airborne dust or aerosols are generated, a NIOSH-approved respirator is necessary.[3][4] | Prevents inhalation of the compound, which may be harmful. |
Operational Plan: Step-by-Step Handling Procedures
2.1. Engineering Controls
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[6]
2.2. Handling Protocol
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[6] Decontaminate all work surfaces.
2.3. Storage
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.[3][4] Recommended storage is under an inert atmosphere at 2-8°C.[7]
-
Store away from incompatible materials such as strong oxidizing agents.[8]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a properly labeled, sealed, and compatible hazardous waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[6]
Emergency Procedures
4.1. Spills
-
Small Spills: For minor spills, wear appropriate PPE, gently cover the spill with an absorbent material, and then carefully collect the material into a hazardous waste container. Clean the spill area with a suitable solvent and then wash with soap and water.
-
Large Spills: In the event of a large spill, evacuate the immediate area and alert laboratory personnel and safety officers.[2]
4.2. Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2][9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove any contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Chemical Spill Response Workflow
Caption: Workflow for handling a chemical spill.
References
- 1. (S)-6-Fluorochroman-4-amine | C9H10FNO | CID 46911904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. 1260609-97-9|this compound|BLD Pharm [bldpharm.com]
- 8. fishersci.com [fishersci.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

